N-(4-chlorophenyl)cyclohexanecarboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJKIPFPMXENNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357269 | |
| Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142810-49-9 | |
| Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-chlorophenyl)cyclohexanecarboxamide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-chlorophenyl)cyclohexanecarboxamide
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of N-(4-chlorophenyl)cyclohexanecarboxamide (CAS No: 142810-49-9).[1][2] While this compound is not extensively documented in peer-reviewed literature, this document leverages established principles of organic chemistry and analogous procedures to present a reliable synthesis protocol. We delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed step-by-step experimental procedure, and outline a full suite of analytical techniques for comprehensive characterization. This guide is intended for researchers, chemists, and drug development professionals who require a practical, scientifically-grounded approach to preparing and validating this and similar carboxamide compounds.
Introduction and Scientific Rationale
N-(4-chlorophenyl)cyclohexanecarboxamide is a member of the N-aryl amide class of organic compounds. This family is of significant interest in medicinal chemistry and materials science due to the robust nature of the amide bond and the diverse pharmacological activities associated with this scaffold. The structure combines a lipophilic cyclohexyl ring with an electronically modified 4-chlorophenyl group, features commonly found in bioactive molecules. The 4-chloro substitution can influence metabolic stability, receptor binding affinity, and overall pharmacokinetic properties.
The synthesis of such amides is a fundamental transformation in organic chemistry. The most direct and reliable method involves the acylation of an amine with a reactive carboxylic acid derivative, such as an acyl chloride.[] This reaction, often referred to as the Schotten-Baumann reaction, is characterized by high yields, mild reaction conditions, and broad substrate scope.[4]
This guide provides an expert-driven protocol for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide via the reaction of 4-chloroaniline with cyclohexanecarbonyl chloride, a classic example of nucleophilic acyl substitution.
Chemical Structure
Synthesis Methodology
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by a base, yields the final amide product. The use of a tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5]
Overall Reaction Scheme
Detailed Experimental Protocol
This protocol is adapted from established procedures for Schotten-Baumann reactions and analogous syntheses.[4][6]
Materials and Reagents:
-
4-Chloroaniline (C₆H₆ClN)
-
Cyclohexanecarbonyl chloride (C₇H₁₁ClO)
-
Triethylamine (TEA, Et₃N)
-
Dichloromethane (DCM, CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 10 mL per gram of aniline).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel.
-
Work-up - Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove residual acid)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure N-(4-chlorophenyl)cyclohexanecarboxamide as a crystalline solid.
Synthesis Workflow Diagram
Physicochemical Characterization
To confirm the identity, structure, and purity of the synthesized N-(4-chlorophenyl)cyclohexanecarboxamide, a suite of analytical techniques must be employed. The following table summarizes the expected results from these analyses based on the compound's structure.
| Technique | Parameter | Predicted Data / Expected Observations |
| Molecular Formula | --- | C₁₃H₁₆ClNO[1] |
| Molecular Weight | --- | 237.73 g/mol [1] |
| Melting Point | --- | Expected to be a crystalline solid with a sharp melting point. |
| ¹H NMR | Chemical Shifts (δ) | ~ 7.5-7.8 ppm (br s, 1H, N-H ); ~ 7.4 ppm (d, 2H, Ar-H ortho to NH); ~ 7.3 ppm (d, 2H, Ar-H ortho to Cl); ~ 2.2 ppm (m, 1H, cyclohexyl-H α to C=O); ~ 1.2-1.9 ppm (m, 10H, remaining cyclohexyl-H ). |
| ¹³C NMR | Chemical Shifts (δ) | ~ 175 ppm (C =O); ~ 137 ppm (Ar-C -NH); ~ 129-133 ppm (Ar-C -Cl and Ar-C H); ~ 46 ppm (Cyclohexyl-C H-C=O); ~ 25-30 ppm (other Cyclohexyl-C H₂). |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 3300 cm⁻¹ (N-H stretch); ~ 3050 cm⁻¹ (Ar C-H stretch); ~ 2850-2950 cm⁻¹ (Aliphatic C-H stretch); ~ 1660 cm⁻¹ (Amide I : C=O stretch); ~ 1540 cm⁻¹ (Amide II : N-H bend & C-N stretch).[7] |
| Mass Spectrometry | m/z Ratio | Molecular Ion (M⁺): 237. Isotopic peak (M+2) at m/z 239 with ~33% the intensity of M⁺, characteristic of a single chlorine atom. Key fragments would include loss of the cyclohexyl group and cleavage of the amide bond. |
Potential Applications and Toxicological Considerations
Carboxamide-containing molecules are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[8] The presence of the 4-chlorophenyl motif is a common strategy in drug design to enhance metabolic stability and binding interactions.[6] While specific biological data for N-(4-chlorophenyl)cyclohexanecarboxamide is scarce, related structures have been investigated for various therapeutic applications, including as antibacterial agents.[9] Therefore, this compound represents a valuable scaffold for screening in drug discovery programs.
A critical consideration in the synthesis and quality control of this compound is the potential for residual 4-chloroaniline, the starting material. 4-Chloroaniline is a known metabolite of some industrial chemicals and is recognized as a potential genotoxic and carcinogenic impurity.[10][11] Regulatory guidelines often mandate strict limits on such impurities in active pharmaceutical ingredients (APIs).[12] Therefore, the purification and analytical validation steps are not merely for academic confirmation but are essential for ensuring the safety of the material for any subsequent biological application.
Safety and Handling
-
Cyclohexanecarbonyl chloride is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Chloroaniline is toxic and a suspected carcinogen.[10] Avoid inhalation and skin contact. Handle in a fume hood with appropriate PPE.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
Conclusion
This guide provides a robust and scientifically sound pathway for the synthesis and characterization of N-(4-chlorophenyl)cyclohexanecarboxamide. By applying the classic Schotten-Baumann reaction, researchers can reliably produce this compound. The detailed characterization protocol ensures that the identity and purity of the final product can be rigorously validated. This document serves as a foundational resource, enabling further exploration of this compound's potential in medicinal chemistry and other scientific fields, while emphasizing the critical importance of controlling process-related impurities.
References
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An In-Depth Technical Guide to the Physicochemical Properties of N-(4-chlorophenyl)cyclohexanecarboxamide
Abstract
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative with a molecular structure that suggests potential for biological activity, making its physicochemical characterization crucial for applications in drug discovery and materials science. This guide provides a comprehensive analysis of the core physicochemical properties of this compound. We delve into detailed, field-proven methodologies for determining key parameters such as molecular structure and weight, melting point, solubility, and lipophilicity (logP). Each section explains the causality behind experimental choices, offers step-by-step protocols grounded in authoritative standards, and presents data in a clear, structured format. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and practical application of this compound's properties.
Introduction
N-(4-chlorophenyl)cyclohexanecarboxamide belongs to the carboxamide class of organic compounds, a functional group frequently found in pharmacologically active molecules. The structure, featuring a cyclohexyl ring linked via an amide bond to a 4-chlorophenyl group, combines a non-polar, bulky aliphatic moiety with a substituted aromatic ring. This combination imparts specific physicochemical characteristics that are critical to its behavior in both chemical and biological systems. Understanding these properties is a prerequisite for any systematic investigation into its potential applications, from predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development to designing suitable formulation strategies. This guide offers an in-depth examination of these essential properties.
Molecular Identity and Structure
A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built.
Chemical Structure and Formula
-
Chemical Name: N-(4-chlorophenyl)cyclohexanecarboxamide[1]
-
CAS Number: 142810-49-9[1]
-
Molecular Formula: C₁₃H₁₆ClNO[2]
-
Canonical SMILES: C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl[3]
The structure consists of a cyclohexane ring attached to the carbonyl carbon of an amide group. The nitrogen atom of the amide is substituted with a 4-chlorophenyl ring.
Molecular Weight
The molecular weight is a fundamental property derived directly from the molecular formula.
| Property | Value | Source |
| Molecular Weight | 237.73 g/mol | [2] |
| Monoisotopic Mass | 237.0920418 Da | [4] |
Significance for Researchers: The molecular weight is a critical parameter for all stoichiometric calculations, including reaction yields, solution preparation, and quantitative analysis (e.g., mass spectrometry). It is also a component of broader predictive models like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound.[5]
Thermal Properties: Melting Point
The melting point is a key indicator of a crystalline solid's purity and thermal stability.
Rationale for Measurement
The temperature at which a compound transitions from a solid to a liquid phase is highly sensitive to impurities, which tend to depress and broaden the melting range.[6] A sharp, well-defined melting point is therefore a primary criterion for purity. For drug development, the melting point influences solubility and dissolution rate, which are critical for bioavailability.
Experimental Protocol: Capillary Melting Point Determination (OECD 102)
This protocol adheres to the principles outlined in OECD Guideline 102 for the determination of melting point/melting range.[6][7][8]
Principle: A small, finely powdered sample is heated in a capillary tube within a calibrated apparatus, and the temperature range over which the substance melts is observed.[6]
Methodology:
-
Sample Preparation: Ensure the N-(4-chlorophenyl)cyclohexanecarboxamide sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a liquid bath or metal block design).[8]
-
Heating: Heat the apparatus at a controlled rate. A rapid rate (e.g., 10-20°C/min) can be used for an initial approximate determination.
-
Refined Measurement: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to within 10°C of the approximate melting point, then reducing the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first signs of liquid appear (onset) and the temperature at which the last solid particle disappears (completion). This range is the melting point.
Solubility
Solubility, the ability of a solute to dissolve in a solvent, is a critical property influencing a compound's utility, particularly in pharmacology where aqueous solubility is paramount for drug delivery and absorption.
Rationale and Influencing Factors
The "like dissolves like" principle is a primary determinant of solubility.[10] The N-(4-chlorophenyl)cyclohexanecarboxamide molecule possesses both hydrophobic (cyclohexyl and chlorophenyl groups) and polar (amide group) characteristics. Its overall solubility will be a balance of these features. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for potential interactions with polar solvents like water. However, the large non-polar surface area is expected to limit aqueous solubility.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to classifying a compound's solubility based on its behavior in a series of common solvents.[11][12]
Principle: The solubility of the compound is assessed in water, acidic, and basic solutions to probe for the presence of ionizable functional groups and to determine its general polarity.[12]
Methodology:
-
Water Solubility: To approximately 25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the compound dissolves.[11] Given the structure, it is expected to be sparingly soluble or insoluble in water.[13]
-
5% NaOH Solution: If insoluble in water, add 0.75 mL of 5% NaOH to a fresh 25 mg sample. An amide N-H is generally not acidic enough to be deprotonated by NaOH. Therefore, solubility is not expected.
-
5% HCl Solution: If insoluble in water, add 0.75 mL of 5% HCl to a fresh 25 mg sample. The amide oxygen is weakly basic but typically does not protonate in dilute acid. Therefore, solubility is not expected.
-
Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, and dichloromethane. The compound is expected to show good solubility in polar aprotic and moderately polar protic solvents.
Expected Results:
| Solvent | Predicted Solubility | Rationale |
| Water | Low / Insoluble | Dominated by large hydrophobic cyclohexyl and chlorophenyl groups. |
| 5% NaOH | Insoluble | Amide proton is not sufficiently acidic. |
| 5% HCl | Insoluble | Amide group is a very weak base. |
| Ethanol | Soluble | Can engage in hydrogen bonding and has sufficient non-polar character. |
| Dichloromethane | Soluble | Good solvent for moderately polar compounds. |
Lipophilicity: Partition Coefficient (LogP)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross biological membranes.
Rationale and Importance
The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. It is usually expressed in its logarithmic form, LogP.[14] For drug candidates, a LogP value in the range of 1-5 is often considered optimal for oral absorption, balancing aqueous solubility with membrane permeability.[5]
Experimental Protocol: Shake-Flask Method (OECD 117 Principles)
The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of the solute between two immiscible phases.[15][16]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer, for LogD). After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is measured.[14][17]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Stock Solution: Prepare a stock solution of N-(4-chlorophenyl)cyclohexanecarboxamide in n-octanol.
-
Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the pre-saturated water.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Predicted Value: Based on computational models (e.g., XLogP3), structurally similar compounds have LogP values in the range of 3 to 4. For instance, the related 4-Chloro-N-cyclohexylbenzamide has a predicted XLogP3 value of 3.6.[4] This suggests that N-(4-chlorophenyl)cyclohexanecarboxamide is a lipophilic compound.
Spectroscopic Characterization
Spectroscopic data provides an essential fingerprint for compound identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring (typically in the 7.0-7.5 ppm range, showing a characteristic AA'BB' splitting pattern for para-substitution), the amide proton (a broad singlet, typically 7.5-8.5 ppm), and the aliphatic protons of the cyclohexyl ring (a complex series of multiplets in the 1.0-2.5 ppm range).[18]
-
¹³C NMR: The carbon NMR would show signals for the carbonyl carbon (~170-175 ppm), aromatic carbons (~120-140 ppm), and aliphatic carbons of the cyclohexyl ring (~25-45 ppm).[19]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch: A sharp to moderately broad peak is expected around 3300 cm⁻¹, corresponding to the amide N-H bond.
-
C-H Stretches: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.
-
C=O Stretch (Amide I band): A strong, sharp absorption is expected in the range of 1640-1680 cm⁻¹, characteristic of a secondary amide carbonyl.
-
N-H Bend (Amide II band): A peak is expected around 1550 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the compound and information about its fragmentation pattern, confirming the molecular weight and structure. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Conclusion
The physicochemical properties of N-(4-chlorophenyl)cyclohexanecarboxamide define its behavior and potential utility. It is a lipophilic, thermally stable compound with low predicted aqueous solubility. The presence of the amide functional group provides a site for potential hydrogen bonding, while the chlorophenyl and cyclohexyl moieties contribute to its non-polar character. The experimental protocols and predictive data outlined in this guide provide a robust framework for researchers to handle, analyze, and utilize this compound effectively in their work. A thorough understanding of these foundational properties is indispensable for advancing the scientific and developmental applications of N-(4-chlorophenyl)cyclohexanecarboxamide.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Synthesis workflow for N-(4-chlorophenyl)cyclohexanecarboxamide.
Diagram 2: Physicochemical Property Determination Workflow
Caption: Workflow for comprehensive physicochemical characterization.
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An In-depth Technical Guide to N-(4-chlorophenyl)cyclohexanecarboxamide
CAS Number: 142810-49-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic amide derivative featuring a chlorinated phenyl ring linked to a cyclohexanecarboxamide moiety. While this specific molecule is not extensively profiled in peer-reviewed literature, its structural motifs are prevalent in a range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an analysis of its potential biological significance based on structure-activity relationships of analogous compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related chemical entities in drug discovery and development.
Introduction and Chemical Identity
N-(4-chlorophenyl)cyclohexanecarboxamide (CAS 142810-49-9) is an organic compound with the molecular formula C₁₃H₁₆ClNO.[1][2] It belongs to the class of N-aryl amides, characterized by a carboxamide linker between an aromatic and an aliphatic cyclic system. The presence of a 4-chlorophenyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the cyclohexyl group provides a three-dimensional scaffold that can be crucial for specific binding interactions with biological targets. Although detailed studies on this specific compound are sparse, the N-(4-chlorophenyl)amine and cyclohexanecarboxamide scaffolds are found in molecules with a wide array of pharmacological activities, suggesting potential avenues for investigation.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-chlorophenyl)cyclohexanecarboxamide is presented in Table 1. These properties are crucial for its handling, formulation, and potential behavior in biological systems.
| Property | Value | Source |
| CAS Number | 142810-49-9 | [1][2] |
| Molecular Formula | C₁₃H₁₆ClNO | [1] |
| Molecular Weight | 237.73 g/mol | [1] |
| Physical Form | Solid (at 20°C) | [AKSci] |
| Purity | ≥ 97% (typical) | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
The most direct and common method for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide is the acylation of 4-chloroaniline with cyclohexanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction.
Reaction Scheme
Caption: Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide.
Step-by-Step Experimental Protocol
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-chloroaniline
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
Part A: Synthesis of Cyclohexanecarbonyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add cyclohexanecarboxylic acid (1.0 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) to the flask.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclohexanecarbonyl chloride can be used directly in the next step.
Part B: Amide Formation
-
Dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a separate flask.
-
Cool the 4-chloroaniline solution to 0 °C in an ice bath with stirring.
-
Dissolve the crude cyclohexanecarbonyl chloride from Part A in anhydrous dichloromethane and add it dropwise to the cooled 4-chloroaniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(4-chlorophenyl)cyclohexanecarboxamide.
Analytical Characterization
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 4-chlorophenyl group, likely as two doublets in the range of δ 7.0-7.6 ppm. The cyclohexyl protons would appear as a series of multiplets in the upfield region (δ 1.0-2.5 ppm). A broad singlet for the amide N-H proton is also anticipated, typically in the range of δ 8.0-9.5 ppm.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon around δ 170-175 ppm. The aromatic carbons would appear in the δ 120-140 ppm region, and the aliphatic carbons of the cyclohexyl ring would be found in the δ 25-45 ppm range.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide at approximately 1650-1680 cm⁻¹, an N-H stretch around 3200-3300 cm⁻¹, and C-H stretches for the aromatic and aliphatic moieties.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 237, with a characteristic isotopic pattern [M+2]⁺ at m/z 239 in an approximate 3:1 ratio, confirming the presence of a chlorine atom.
Potential Biological Activities and Applications (Speculative)
There is no direct evidence of the biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide in the public domain. However, the structural components of the molecule are present in various pharmacologically active agents. This allows for the formulation of hypotheses regarding its potential therapeutic applications, which would require experimental validation.
Potential as an Antimicrobial Agent
Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The combination of a lipophilic cyclohexyl ring and a halogenated phenyl group in N-(4-chlorophenyl)cyclohexanecarboxamide could facilitate its passage through bacterial cell membranes, a common feature of many antimicrobial compounds.
Potential in Neuropharmacology
The N-(chlorophenyl) moiety is a common feature in centrally acting agents. For instance, some N-(chlorophenyl) acetamide derivatives have been investigated for their anticonvulsant properties, potentially through interaction with the GABA receptor.[6] The overall lipophilicity of N-(4-chlorophenyl)cyclohexanecarboxamide suggests it may cross the blood-brain barrier, making it a candidate for screening in neurological disease models.
Potential as a Kinase Inhibitor
The N-(4-chlorophenyl)amine scaffold is a key component of numerous kinase inhibitors used in oncology.[3] While the cyclohexyl group is a less common feature in this class, it could potentially occupy hydrophobic pockets within the ATP-binding site of certain kinases.
Caption: Hypothetical biological activities based on structural motifs.
Safety and Handling
Based on available supplier safety data sheets, N-(4-chlorophenyl)cyclohexanecarboxamide is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be followed when handling this compound, including the use of a fume hood, safety glasses, and appropriate gloves.
Conclusion and Future Directions
N-(4-chlorophenyl)cyclohexanecarboxamide is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. While its specific biological activities and mechanism of action remain to be elucidated, the presence of key structural motifs found in other bioactive molecules suggests that it warrants further screening and characterization. Future research should focus on a comprehensive biological evaluation of this compound against a panel of disease-relevant targets to uncover its therapeutic potential. This should be followed by mechanistic studies to identify the specific signaling pathways it modulates.
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biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide derivatives
An In-Depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)cyclohexanecarboxamide Derivatives
Executive Summary
The N-aryl carboxamide scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a vast array of biological activities.[1] This guide focuses specifically on derivatives of N-(4-chlorophenyl)cyclohexanecarboxamide, a class of compounds characterized by a central carboxamide linkage between a cyclohexyl ring and a 4-chlorinated phenyl ring. While comprehensive pharmacological data for the parent compound is not extensively documented, research into its derivatives has revealed significant potential across several therapeutic areas.[2] This document synthesizes the current understanding of these derivatives, offering a technical overview of their antibacterial, anticancer, and anti-inflammatory properties. By detailing structure-activity relationships (SAR), potential mechanisms of action, and field-proven experimental protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Part 1: The N-(4-chlorophenyl)cyclohexanecarboxamide Scaffold: A Foundation for Discovery
The core structure of N-(4-chlorophenyl)cyclohexanecarboxamide provides a robust and versatile foundation for chemical modification. The presence of the 4-chlorophenyl group is a common strategy in drug design, often employed to enhance metabolic stability and binding affinity to biological targets.[1][2] The cyclohexyl moiety offers a three-dimensional scaffold that can be functionalized to explore specific interactions within protein binding pockets. The amide linkage is a key hydrogen bonding motif, critical for receptor recognition. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, enabling systematic exploration of structure-activity relationships.
Core Structure and Significance
The versatility of the N-aryl carboxamide functional group makes it a frequent component in pharmacologically active molecules.[2] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, underscoring its importance as a "privileged" scaffold in the design of new drugs.[1]
Part 2: Antibacterial Activity of N-(4-chlorophenyl)cyclohexanecarboxamide Derivatives
The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[3] Derivatives of the N-(4-chlorophenyl)cyclohexanecarboxamide core, particularly those modified into hydrazone structures, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4][5]
Structure-Activity Relationship (SAR) Insights
Studies on 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives reveal critical insights into the structural requirements for antibacterial potency. The primary point of diversification in these studies is the group attached to the hydrazone moiety (the 'R' group).
-
Enhanced Activity with Heterocycles : A significant finding is that derivatives incorporating nitrogen-containing heterocyclic rings—such as pyridine, quinoline, imidazole, and indole—exhibit excellent antibacterial activity.[3][4][5]
-
Moderate Activity with Other Heterocycles : Heterocyclic systems like furan, thiophene, and benzo[b]furan also confer good antibacterial activity, though generally less potent than their nitrogen-containing counterparts.[3][4][5]
This suggests that the electronic properties and hydrogen bonding capacity of the appended heterocyclic ring are crucial for the compound's interaction with its bacterial target.
Quantitative Analysis of Antibacterial Activity
The efficacy of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.
| Derivative Class | Bacterial Strains | Activity Level | Reference |
| Hydrazones with N-heterocycles (Pyridine, Quinoline, etc.) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Excellent | [3][4][5] |
| Hydrazones with O/S-heterocycles (Furan, Thiophene, etc.) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Good | [3][4][5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of a synthesized compound against a bacterial strain.
Causality : The broth microdilution method is a gold standard because it provides a quantitative measure of antibacterial activity (the MIC value) and is amenable to high-throughput screening of multiple compounds and concentrations simultaneously. The two-fold serial dilution is critical for accurately pinpointing the minimum concentration that inhibits growth.
-
Preparation of Bacterial Inoculum :
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation :
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Data Analysis :
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for Antibacterial Screening
Caption: Workflow for a typical broth microdilution MIC assay.
Part 3: Anticancer Activity
The N-aryl carboxamide scaffold is prevalent in compounds explored for anticancer activity.[1] While extensive data on N-(4-chlorophenyl)cyclohexanecarboxamide itself is limited, analysis of related derivatives provides a strong basis for its potential in oncology. Amide derivatives of NSAIDs, for instance, have demonstrated significant antitumor properties.[6]
Potential Mechanisms of Action
Several signaling pathways have been implicated in the anticancer effects of N-aryl carboxamides.[1] One such pathway is the hypoxia-inducible factor-1α (HIF-1α) signaling cascade, which is crucial for tumor survival and angiogenesis. Inhibition of this pathway by certain carboxamides can lead to reduced tumor growth. It is important to note that while this is a plausible mechanism for N-(4-chlorophenyl)cyclohexanecarboxamide derivatives, it requires direct experimental validation.[1][2]
Signaling Pathway: HIF-1α Inhibition
Caption: Potential inhibition of the HIF-1α pathway by N-aryl carboxamides.[1]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of these compounds are typically measured by their IC50 value, the concentration required to inhibit the growth of 50% of a cancer cell population.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propionamide (4e) | MCF-7 (Breast) | 0.01 ± 0.002 | [6] |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide (4a) | SKNMC (Neuroblastoma) | 15.3 ± 1.12 | [7] |
| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [7] |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide (4d) | Hep-G2 (Liver) | 11.6 ± 0.12 | [7] |
Note: The compounds listed are structurally related N-aryl amides, providing a benchmark for the potential activity of N-(4-chlorophenyl)cyclohexanecarboxamide derivatives.[1]
Experimental Protocol: MTT Cell Viability Assay
Causality : The MTT assay is chosen for its reliability and direct correlation between mitochondrial activity and cell viability. Living cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells, providing a robust method to quantify cytotoxicity.
-
Cell Seeding :
-
Culture cancer cells (e.g., MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement :
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC50 value.[1]
-
Part 4: Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the search for safer anti-inflammatory drugs is a priority.[8] Various N-(chlorophenyl)-amide derivatives have been synthesized and shown to possess potent anti-inflammatory activity, acting through the modulation of key inflammatory mediators.[9][10][11]
Mechanism of Action: Cytokine and Mediator Modulation
The anti-inflammatory effects of these compounds are often linked to their ability to suppress the production of pro-inflammatory molecules.
-
Inhibition of Nitric Oxide (NO) : In studies using LPS-elicited macrophages, active compounds suppress the production of nitric oxide, a key inflammatory mediator.[9]
-
Modulation of Cytokines : Certain pyrrole-containing derivatives with a 4-chlorophenyl group have been shown to decrease serum levels of the pro-inflammatory cytokine TNF-α.[10][11] Interestingly, these compounds can also increase levels of the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism.[10][11]
Quantitative Analysis of Anti-inflammatory Effects
| Compound Class | Assay | Result | Reference |
| N-(4-chlorophenyl)-2-hydroxynicotinamide | In vitro NO production in RAW 264.7 cells | Potent suppression | [9] |
| N-(4-chlorophenyl)-2-hydroxynicotinamide | In vivo carrageenan-induced paw edema | Significant edema reduction | [9] |
| Pyrrole derivative (3f) with 4-chlorophenyl group | In vivo carrageenan-induced paw edema (14-day treatment) | Significant edema inhibition (p < 0.001) | [10][11] |
| Pyrrole derivative (3f) with 4-chlorophenyl group | In vivo LPS-induced inflammation | Significant decrease in serum TNF-α (p = 0.032) | [10][11] |
| Pyrrole derivative (3f) with 4-chlorophenyl group | In vivo LPS-induced inflammation | Significant increase in serum TGF-β1 (p = 0.045) | [10][11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Causality : This in vivo model is a standard for evaluating acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation. Measuring the change in paw volume over time provides a direct, quantitative measure of the compound's efficacy in a live biological system.
-
Animal Acclimatization :
-
Use Wistar rats (150-200 g) and allow them to acclimatize for at least one week with free access to food and water.
-
-
Compound Administration :
-
Induction of Inflammation :
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema :
-
Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis :
-
Calculate the percentage of edema increase for each animal at each time point using the formula: [(Vt - V₀) / V₀] * 100, where Vt is the paw volume at time 't'.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Use statistical analysis (e.g., ANOVA) to determine significance.
-
Inflammatory Cascade Modulation
Caption: Modulation of inflammatory mediators by N-(chlorophenyl)-amide derivatives.[9][10]
Part 5: Consolidated SAR and Future Perspectives
The is profoundly influenced by their chemical structure. A consolidated analysis across the different activities reveals key trends:
-
Antibacterial Activity : The introduction of a hydrazone linker and the subsequent addition of nitrogen-containing heterocycles are critical for potent activity. This suggests that specific hydrogen bonding and electronic interactions are necessary for targeting bacterial components.[4]
-
Anticancer Activity : The nature and position of substituents on the N-phenyl ring dramatically affect cytotoxicity. Electron-withdrawing groups, such as nitro or additional chloro moieties, can enhance potency, but their optimal position varies depending on the cancer cell line.[6][7]
-
Anti-inflammatory Activity : The core N-(4-chlorophenyl)amide structure appears fundamental to the activity, with further modifications (e.g., adding a 2-hydroxynicotinamide or a pyrrole ring) serving to enhance potency and modulate the mechanism of action.[9][10]
Future Directions : The N-(4-chlorophenyl)cyclohexanecarboxamide scaffold remains a promising starting point for the development of novel therapeutics. Future research should focus on:
-
Systematic Library Synthesis : Creating focused libraries to finely tune the substituents on both the cyclohexyl and phenyl rings to optimize potency and selectivity for a single biological target.
-
Mechanism of Action Studies : Elucidating the precise molecular targets for the most active compounds to enable rational drug design and identify potential biomarkers.[2]
-
Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to exploit the therapeutic potential of this versatile chemical class.
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Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27, 2267-2272. [Link]
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Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]
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Huang, C.-M., et al. (2007). Exploiting N-(4-Chlorophenyl)-2-substituted Nicotinamides as Potential Anti-inflammatory Agents. Taiwan Pharmaceutical Journal, 59(2), 97-104. [Link]
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Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]
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Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. [Link]
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Ghorab, M.M., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. [Link]
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An In-depth Technical Guide on the Potential Therapeutic Applications of N-(4-chlorophenyl)cyclohexanecarboxamide
Abstract
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic small molecule whose therapeutic potential remains largely unexplored in publicly available literature. However, its structural motifs, specifically the N-aryl amide linkage, the chlorophenyl group, and the cyclohexyl ring, are present in numerous pharmacologically active agents. This technical guide proposes a hypothesis-driven approach to unlocking the therapeutic utility of this compound. Drawing parallels with structurally related molecules, most notably the KCNQ/Kv7 potassium channel opener Retigabine, we present a comprehensive roadmap for its synthesis, characterization, and evaluation in the context of neurological disorders. This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols and a logical framework for investigating N-(4-chlorophenyl)cyclohexanecarboxamide as a novel therapeutic candidate.
Introduction: Unveiling the Potential of a Structurally-Informed Candidate
N-(4-chlorophenyl)cyclohexanecarboxamide (Figure 1) is a compound with the molecular formula C13H16ClNO[1]. While its specific biological activity is not extensively documented, its constituent parts are common in medicinal chemistry. The 4-chlorophenyl group is a frequent substituent in drugs, often enhancing metabolic stability and target engagement. The cyclohexanecarboxamide core provides a rigid, lipophilic scaffold that can be oriented to fit into specific binding pockets of biological targets.
The most compelling starting point for investigating the therapeutic applications of N-(4-chlorophenyl)cyclohexanecarboxamide lies in its structural similarity to known modulators of neuronal excitability. A key example is Retigabine (Ezogabine), a first-in-class antiepileptic drug that acts as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium channels[2]. These channels are crucial regulators of neuronal firing rates, and their opening leads to membrane hyperpolarization, effectively acting as a "brake" on excessive neuronal activity[3]. This guide will, therefore, focus on the hypothesis that N-(4-chlorophenyl)cyclohexanecarboxamide may function as a KCNQ channel opener, with potential applications in epilepsy, neuropathic pain, and psychiatric disorders.
Figure 1: Chemical Structure of N-(4-chlorophenyl)cyclohexanecarboxamide
Caption: 2D structure of N-(4-chlorophenyl)cyclohexanecarboxamide.
Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
A standard and efficient method for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide involves the acylation of 4-chloroaniline with cyclohexanecarbonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis
Materials:
-
Cyclohexanecarbonyl chloride
-
4-chloroaniline
-
Triethylamine or pyridine (base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure N-(4-chlorophenyl)cyclohexanecarboxamide.
Figure 2: Synthesis Workflow
Caption: Hypothesized mechanism of action via KCNQ channel modulation.
In Vitro Characterization: A Step-by-Step Guide
To validate the proposed mechanism of action, a series of in vitro experiments are necessary.
Primary Screening: Electrophysiology
The gold standard for assessing ion channel modulators is electrophysiology.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding for the desired KCNQ channel subunits (e.g., human KCNQ2 and KCNQ3 for heteromeric channels). Incubate for 2-5 days to allow for channel expression.
-
Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit potassium currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the chamber with varying concentrations of N-(4-chlorophenyl)cyclohexanecarboxamide.
-
Data Analysis: Measure the current amplitude at each voltage step before and after compound application. Plot the current-voltage (I-V) relationship and the normalized conductance-voltage (G-V) relationship. A leftward shift in the G-V curve indicates positive modulation. Calculate the EC50 value for the shift in V50 (the voltage at which conductance is half-maximal).
Protocol: Patch-Clamp Electrophysiology in Mammalian Cells
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells). Transiently transfect the cells with plasmids encoding the KCNQ channel subunits and a fluorescent marker (e.g., GFP).
-
Recording: 24-48 hours post-transfection, identify transfected cells by fluorescence. Perform whole-cell patch-clamp recordings.
-
Voltage Protocol and Data Analysis: Similar to TEVC, apply voltage steps to elicit currents and analyze the effect of the compound on the I-V and G-V relationships.
Secondary Screening: Radioligand Binding Assays
To rule out direct interaction with other common CNS targets, radioligand binding assays can be performed. A standard panel would include receptors such as GABA-A, NMDA, AMPA, and various GPCRs.
Preclinical Efficacy Models
If in vitro activity is confirmed, the next step is to evaluate the compound's efficacy in animal models of the target diseases.
Epilepsy Models
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI) Model: A ligature is placed around the sciatic nerve, leading to pain-like behaviors (thermal hyperalgesia, mechanical allodynia).
-
Spared Nerve Injury (SNI) Model: Two of the three terminal branches of the sciatic nerve are ligated and transected, resulting in robust and long-lasting neuropathic pain symptoms.
Models of Depression
-
Forced Swim Test (FST): This is a widely used screening test for antidepressants. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Chronic Social Defeat Stress (CSDS) Model: This is a more ethologically relevant model where a mouse is subjected to repeated social stress, leading to depressive-like behaviors such as social avoidance and anhedonia.
Data Interpretation and Future Directions
The data generated from the proposed experiments will provide a comprehensive profile of N-(4-chlorophenyl)cyclohexanecarboxamide.
| Experimental Outcome | Interpretation and Next Steps |
| Potent KCNQ2/3 Opener (in vitro) | Strong validation of the primary hypothesis. Proceed to in vivo efficacy models for epilepsy and neuropathic pain. |
| Efficacy in FST and CSDS models | Suggests potential as a novel antidepressant. Further studies to elucidate the mechanism in the VTA would be warranted.[4] |
| No activity at KCNQ channels | The primary hypothesis is rejected. Broad phenotypic screening or screening against other ion channels (e.g., sodium channels) would be necessary. |
| Activity at GABA-A receptors | Indicates a different or dual mechanism of action. Further characterization of subtype selectivity and functional effects is required. |
Future work would involve lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. ADME/Tox studies would also be essential to assess the compound's drug-like properties and safety profile.
Conclusion
While N-(4-chlorophenyl)cyclohexanecarboxamide is an understudied molecule, a rational, hypothesis-driven approach based on structural analogy provides a clear path for its investigation. The potential to act as a KCNQ channel opener positions this compound as a promising candidate for a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability. The experimental framework detailed in this guide offers a comprehensive strategy for researchers to systematically evaluate its therapeutic potential and potentially uncover a novel class of neurotherapeutics.
References
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Retigabine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Wuttke, T. V., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(1), 4-12. Retrieved January 14, 2026, from [Link]
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Czuczwar, S. J., & Patsalos, P. N. (2001). Retigabine: the newer potential antiepileptic drug. Pharmacological Reports, 53(6), 555-571. Retrieved January 14, 2026, from [Link]
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Schenzer, A., et al. (2005). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Molecular pharmacology, 67(4), 1009-1017. Retrieved January 14, 2026, from [Link]
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Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors. Epilepsia, 56(4), 647-657. Retrieved January 14, 2026, from [Link]
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Gribkoff, V. K. (2003). The therapeutic potential of neuronal KCNQ channel modulators. Expert opinion on therapeutic targets, 7(6), 737-748. Retrieved January 14, 2026, from [Link]
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Manville, R. W., & Abbott, G. W. (2018). Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders. Frontiers in cellular neuroscience, 12, 359. Retrieved January 14, 2026, from [Link]
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Zanos, P., et al. (2022). The Potential of KCNQ Potassium Channel Openers as Novel Antidepressants. Current topics in behavioral neurosciences, 58, 223-247. Retrieved January 14, 2026, from [Link]
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Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. (2011). Molecules, 16(9), 7696-7707. Retrieved January 14, 2026, from [Link]
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Friedman, A. K., et al. (2016). KCNQ channel openers reverse depressive symptoms via an active resilience mechanism. Nature communications, 7, 11671. Retrieved January 14, 2026, from [Link]
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Friedman, A. K., et al. (2016). KCNQ channel openers reverse depressive symptoms via an active resilience mechanism. DSpace@MIT. Retrieved January 14, 2026, from [Link]
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Lead Sciences. N-(4-Chlorophenyl)cyclohexanecarboxamide. (n.d.). Retrieved January 14, 2026, from [Link]
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An Investigative Guide to the Mechanism of Action of N-(4-chlorophenyl)cyclohexanecarboxamide
Abstract
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic molecule with potential biological activity, yet its specific mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the pharmacological profile of this compound. By leveraging structure-activity relationship (SAR) insights from analogous molecules, this document proposes plausible biological targets and outlines a tiered experimental approach to uncover its core mechanism of action. This guide is intended not as a definitive statement of the compound's function, but as a roadmap for discovery.
Introduction and Current Knowledge Gap
N-(4-chlorophenyl)cyclohexanecarboxamide belongs to the broad class of N-aryl amides, a scaffold present in numerous biologically active compounds.[1] While the synthesis of this and related compounds has been described, a significant gap exists in the public domain regarding its specific biological targets and molecular mechanism of action. This guide addresses this gap by providing a structured, hypothesis-driven approach to its pharmacological characterization. We will proceed by dissecting the molecule's structural components, proposing potential mechanisms based on established SAR principles, and providing detailed experimental protocols to test these hypotheses.
Structural and Physicochemical Analysis
The structure of N-(4-chlorophenyl)cyclohexanecarboxamide comprises three key moieties: a 4-chlorophenyl group, a central amide linker, and a cyclohexyl ring. Each of these components has implications for its potential biological activity.
-
4-Chlorophenyl Group: The presence of a halogenated phenyl ring is a common feature in many drugs and bioactive molecules. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding.[2]
-
Amide Linker: The amide bond is a critical functional group in a vast number of bioactive compounds, capable of forming hydrogen bonds with protein targets.[1][3] Its planarity and dipole moment are key determinants of binding affinity and specificity. The amide bond's susceptibility to enzymatic hydrolysis is also a key consideration in its pharmacokinetic profile.[4]
-
Cyclohexyl Moiety: This saturated carbocyclic ring provides a non-polar, hydrophobic scaffold that can fit into hydrophobic pockets of protein targets. Its conformational flexibility can also play a role in optimizing binding interactions.
The strategic combination of these fragments suggests that N-(4-chlorophenyl)cyclohexanecarboxamide has the potential to interact with a variety of biological targets.
Hypothesized Mechanisms of Action and Potential Biological Targets
Based on the known activities of structurally related N-aryl amides and carboxamides, we propose the following hypotheses for the mechanism of action of N-(4-chlorophenyl)cyclohexanecarboxamide:
Hypothesis 1: Anticancer Activity via Enzyme Inhibition or Signal Pathway Modulation
The N-aryl amide scaffold is present in numerous compounds with demonstrated anticancer activity.[5][6] The mechanism could involve the inhibition of key enzymes involved in cancer cell proliferation or survival, or the modulation of critical signaling pathways.
-
Potential Targets:
-
Kinases: Many kinase inhibitors possess an amide linkage.
-
Histone Deacetylases (HDACs): Some HDAC inhibitors feature an N-aryl cap.
-
Other Enzymes: Xanthine oxidase is a target for some N-phenyl aromatic amides.[7]
-
Hypothesis 2: Antimicrobial Activity
Carboxamide derivatives have been reported to exhibit antibacterial and antifungal properties.[8] The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell wall/membrane integrity.
-
Potential Targets:
-
Bacterial cell wall synthesis enzymes.
-
Fungal ergosterol biosynthesis pathway.
-
Hypothesis 3: Modulation of Receptors or Ion Channels
The structural features of N-(4-chlorophenyl)cyclohexanecarboxamide bear some resemblance to ligands of various receptors and ion channels.
-
Potential Targets:
-
G-Protein Coupled Receptors (GPCRs): The combination of an aromatic ring and a hydrophobic group is common in GPCR ligands.
-
Ion Channels: Some channel modulators contain similar structural motifs.
-
Proposed Experimental Workflows for Mechanistic Elucidation
To systematically investigate the proposed mechanisms of action, a tiered approach is recommended. This allows for a broad initial screening followed by more focused, hypothesis-driven experiments.
Tier 1: Broad Phenotypic Screening
The initial step is to assess the general biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide across a range of cell-based assays.
Protocol 1: In Vitro Cytotoxicity Screening in Cancer Cell Lines
This experiment will determine if the compound exhibits anticancer activity and identify sensitive cell lines.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(4-chlorophenyl)cyclohexanecarboxamide in a panel of human cancer cell lines.
-
Materials:
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Panel of human cancer cell lines (e.g., NCI-60 panel)
-
Appropriate cell culture media and supplements
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of N-(4-chlorophenyl)cyclohexanecarboxamide in culture medium.
-
Treat the cells with the compound dilutions and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Table 1: Representative Data from Cytotoxicity Screening
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Data] |
| A549 | Lung Carcinoma | [Data] |
| HCT116 | Colorectal Carcinoma | [Data] |
| HepG2 | Hepatocellular Carcinoma | [Data] |
dot
Caption: Workflow for in vitro cytotoxicity screening.
Tier 2: Target-Based Screening
If significant activity is observed in Tier 1, the next step is to identify potential molecular targets.
Protocol 2: Broad Kinase Inhibition Panel
This assay will determine if N-(4-chlorophenyl)cyclohexanecarboxamide inhibits the activity of a wide range of kinases.
-
Objective: To screen for inhibitory activity against a panel of recombinant human kinases.
-
Materials:
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Commercial kinase screening service (e.g., Eurofins, Promega)
-
-
Procedure:
-
Submit the compound to a screening service for testing against their kinase panel at a standard concentration (e.g., 10 µM).
-
The service will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based) in the presence of the compound.
-
Data will be reported as the percentage of inhibition for each kinase.
-
Protocol 3: Serine Hydrolase Inhibition Assays
Given that related carbamates inhibit serine hydrolases, this is a plausible target class.[9]
-
Objective: To assess the inhibitory activity against key serine hydrolases like FAAH, MAGL, and BuChE.
-
Materials:
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Recombinant human FAAH, MAGL, and BuChE
-
Fluorogenic or chromogenic substrates for each enzyme
-
Assay buffer
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of the compound or vehicle control.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time.
-
Calculate the initial reaction rates and determine the IC50 value for each enzyme.
-
Tier 3: Cellular Mechanism of Action Studies
Once a putative target or active phenotype is identified, the cellular mechanism can be investigated in more detail.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
If the compound is cytotoxic, this experiment will determine if it causes cell cycle arrest.
-
Objective: To determine the effect of N-(4-chlorophenyl)cyclohexanecarboxamide on cell cycle distribution.
-
Materials:
-
A sensitive cancer cell line identified in Tier 1
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Propidium iodide (PI) staining solution
-
Ethanol (70%)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and stain with PI solution containing RNase.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
dot
Caption: Workflow for cell cycle analysis.
Protocol 5: Western Blot Analysis of Key Signaling Pathways
This will probe the effect of the compound on specific signaling proteins.
-
Objective: To determine if the compound modulates the phosphorylation status or expression levels of key signaling proteins.
-
Materials:
-
A sensitive cancer cell line
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Primary antibodies against proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, caspases)
-
Secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat cells with the compound for various times and at different concentrations.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary and secondary antibodies.
-
Detect the signal and quantify band intensities.
-
Data Interpretation and Future Directions
The data generated from these experimental workflows will provide a comprehensive initial profile of the biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide.
-
If cytotoxic activity is observed: The IC50 values will guide further studies. Cell cycle analysis and apoptosis assays will reveal the cellular consequences of treatment. Positive hits in the kinase screen would warrant follow-up with more detailed enzyme kinetics and cellular target engagement assays.
-
If antimicrobial activity is observed: Minimum inhibitory concentration (MIC) determination against a broader panel of microbes would be the next step, followed by mechanism of action studies specific to microbiology (e.g., time-kill assays, macromolecular synthesis inhibition).
-
If no significant activity is observed: This is also a valuable result, indicating that the compound is likely inactive under the tested conditions.
Conclusion
While the precise mechanism of action of N-(4-chlorophenyl)cyclohexanecarboxamide is not yet established, this guide provides a robust and systematic framework for its elucidation. By employing a tiered approach of phenotypic screening, target-based assays, and cellular mechanism of action studies, researchers can efficiently navigate the path from a compound of unknown function to a well-characterized molecule with a defined pharmacological profile. The proposed protocols are based on standard, validated methodologies and can be adapted to the specific resources and expertise of the investigating laboratory.
References
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An In-depth Technical Guide to Structural Analogs of N-(4-chlorophenyl)cyclohexanecarboxamide
Abstract
This technical guide provides a comprehensive overview of the structural analogs of N-(4-chlorophenyl)cyclohexanecarboxamide, a molecule of significant interest in medicinal chemistry. The guide delves into the synthetic strategies for this class of compounds, explores their structure-activity relationships (SAR), and discusses potential mechanisms of action. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in their exploration of this chemical scaffold. The content is grounded in authoritative references to ensure scientific integrity and provide a foundation for further investigation.
Introduction
The N-(4-chlorophenyl)cyclohexanecarboxamide scaffold represents a versatile pharmacophore found in a variety of biologically active molecules. The inherent structural features—a substituted aromatic ring linked via an amide bond to a cyclohexyl moiety—provide a framework that can be readily modified to modulate physicochemical properties and biological activity. Carboxamide-containing compounds are known to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The presence of the 4-chlorophenyl group often enhances metabolic stability and binding affinity to biological targets.[1] This guide will explore the chemical space around this core structure, providing insights into the design and development of novel therapeutic agents.
Synthetic Strategies
The synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide and its analogs is typically achieved through standard amide bond formation reactions. A common and efficient method involves the acylation of 4-chloroaniline with cyclohexanecarbonyl chloride.
General Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process starting from cyclohexanecarboxylic acid.
Caption: General synthesis workflow for N-(4-chlorophenyl)cyclohexanecarboxamide.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide, adapted from a similar synthesis of a fluoro-analog.[1]
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-chloroaniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Formation of Cyclohexanecarbonyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask.
-
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Amide Formation:
-
Dissolve the resulting crude cyclohexanecarbonyl chloride in anhydrous DCM in a separate flask and cool the solution to 0 °C in an ice bath.
-
In another flask, dissolve 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the 4-chloroaniline solution dropwise to the cooled cyclohexanecarbonyl chloride solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure N-(4-chlorophenyl)cyclohexanecarboxamide.
-
Structure-Activity Relationships (SAR)
The biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide analogs can be significantly influenced by modifications to both the aromatic (A-ring) and the cyclohexyl (B-ring) moieties.
Modifications of the Aromatic Ring
The nature and position of substituents on the phenyl ring are critical determinants of activity.
-
Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring is a common feature in many bioactive carboxamides. The 4-chloro substituent in the parent compound contributes to its lipophilicity and can influence its metabolic stability and binding interactions.
-
Electron-donating vs. Electron-withdrawing Groups: In related arylcyclohexenylalkyl)pyridines, electron-donating groups on the phenyl ring were generally better tolerated than electron-withdrawing groups for dopamine autoreceptor agonist activity.[2] This suggests that modulating the electronic properties of the phenyl ring is a key strategy for optimizing the pharmacological profile.
Modifications of the B-Ring (Cyclohexyl Moiety)
Alterations to the cyclohexyl ring can impact potency and efficacy.
-
Ring Substitution: Introduction of substituents on the cyclohexyl ring can have varied effects. For instance, in arylcyclohexylamines, methyl substitution on the cyclohexyl ring reduced potency but not efficacy, while hydroxyl substitution decreased both.[3]
-
Ring Analogs: Replacing the cyclohexyl ring with other cyclic systems can also modulate activity. For example, replacement of a piperidine ring with a pyrrolidine or morpholine ring in arylcyclohexylamines led to a decrease in potency.[3]
Modifications of the Amide Linker
The amide linker is crucial for the structural integrity of the molecule. Modifications here can affect conformation and hydrogen bonding capabilities. The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, where the carbonyl oxygen is replaced by sulfur, represents a significant modification that can alter the electronic and steric properties of the linker, potentially leading to different biological activities.[]
Summary of SAR Insights
| Structural Modification | General Effect on Biological Activity | Reference(s) |
| A-Ring (Phenyl) | ||
| Para-halogen substitution | Often enhances metabolic stability and binding affinity. | [1] |
| Electron-donating groups | May be better tolerated than electron-withdrawing groups for certain targets. | [2] |
| B-Ring (Cyclohexyl) | ||
| Methyl substitution | May reduce potency without affecting efficacy. | [3] |
| Hydroxyl substitution | May decrease both potency and efficacy. | [3] |
| Linker (Amide) | ||
| Carbonyl to Thiocarbonyl | Alters electronic and steric properties, potentially leading to new activities. | [] |
Potential Mechanisms of Action
While the specific biological targets of N-(4-chlorophenyl)cyclohexanecarboxamide are not extensively documented, the broader class of carboxamide derivatives has been shown to interact with a variety of biological targets.
Inhibition of Succinate Dehydrogenase (SDH)
Several carboxamide derivatives, particularly those with a pyrazole moiety, are known to be potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[5][6][7] Inhibition of SDH disrupts cellular respiration and can be an effective mechanism for antifungal and anticancer activity.
Targeting Topoisomerases
Some novel amide derivatives have been shown to disrupt DNA replication by inhibiting bacterial topoisomerase I and DNA gyrase.[8] This mechanism is a hallmark of certain antibiotics and anticancer agents.
Modulation of Cancer-Related Signaling Pathways
Carboxamide derivatives have been investigated for their anticancer properties, with studies showing they can interact with key targets in cancer cell signaling.[9] Molecular docking studies of N-substituted 1H-indole-2-carboxamides have suggested favorable binding interactions with topoisomerase–DNA complexes, PI3Kα, and EGFR.[9]
Hypothetical Signaling Pathway
Given the prevalence of carboxamides as anticancer agents, a hypothetical mechanism could involve the modulation of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.
It is crucial to emphasize that these are potential mechanisms based on the activities of structurally related compounds. Experimental validation is necessary to determine the precise mechanism of action for N-(4-chlorophenyl)cyclohexanecarboxamide and its direct analogs.
Conclusion
The N-(4-chlorophenyl)cyclohexanecarboxamide scaffold serves as a valuable starting point for the design and synthesis of novel bioactive compounds. The synthetic accessibility of this class of molecules, coupled with the rich possibilities for structural modification, makes it an attractive area for further research. A thorough understanding of the structure-activity relationships is key to optimizing potency and selectivity for desired biological targets. Future investigations should focus on elucidating the specific molecular targets and mechanisms of action to fully realize the therapeutic potential of this promising class of compounds.
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Corbett, J. W., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(13), 2432-2445. [Link]
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Ozer, C. K., et al. (2009). Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(2), 655-666. [Link]
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An In-depth Technical Guide to N-(4-chlorophenyl)cyclohexanecarboxamide: Synthesis, History, and Potential Pharmacological Significance
Introduction
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic small molecule belonging to the class of N-aryl carboxamides. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a cyclohexanecarboxamide moiety linked to a 4-chlorophenyl group, provides a scaffold that has been explored for various therapeutic applications. While the specific discovery and a detailed historical timeline of N-(4-chlorophenyl)cyclohexanecarboxamide are not extensively documented in publicly available literature, its existence is noted in chemical supplier databases, and its chemical properties can be well-defined.[1][2][3][4][5][6] This guide aims to provide a comprehensive technical overview of N-(4-chlorophenyl)cyclohexanecarboxamide, drawing upon information from structurally related compounds to infer its potential discovery context, biological activities, and mechanisms of action. This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in this chemical entity and the broader class of N-aryl cyclohexanecarboxamides.
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-chlorophenyl)cyclohexanecarboxamide is presented in Table 1.
| Property | Value | Source |
| CAS Number | 142810-49-9 | [1][3][4] |
| Molecular Formula | C13H16ClNO | [1] |
| Molecular Weight | 237.73 g/mol | [1] |
| Physical Form (at 20°C) | Solid | [3] |
| Boiling Point | 414°C | [3] |
| Purity | Typically ≥97% | [1][3] |
| Storage | Sealed in dry, room temperature conditions | [1] |
Probable Discovery and Historical Context
A seminal paper detailing the initial discovery of N-(4-chlorophenyl)cyclohexanecarboxamide is not readily apparent in the scientific literature. It is plausible that this compound was first synthesized as part of a larger chemical library for screening purposes, a common practice in drug discovery.[7] The broader class of N-aryl amides has been a subject of extensive research for many decades, with various synthetic methods being developed over time.[8][9][10][11]
The investigation into cyclohexanecarboxamide derivatives for biological activity has been a fruitful area of research. Studies on related compounds have revealed a range of potential therapeutic applications, including antibacterial and anticonvulsant effects. For instance, derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid have been synthesized and evaluated for their antibacterial properties.[12] More recently, novel cyclohexanecarboxamide derivatives have been investigated as anticonvulsant and neuroprotective agents.[13][14] This body of research on structurally similar compounds provides a likely context for the synthesis and potential initial investigation of N-(4-chlorophenyl)cyclohexanecarboxamide.
Synthesis and Characterization
The synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide can be achieved through standard amidation reactions. A general and reliable method involves the acylation of 4-chloroaniline with cyclohexanecarbonyl chloride.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
Materials:
-
Cyclohexanecarbonyl chloride
-
4-Chloroaniline
-
Anhydrous triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-(4-chlorophenyl)cyclohexanecarboxamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Workflow Diagram
Potential Pharmacology and Mechanism of Action
Anticonvulsant Activity
Recent studies have highlighted the potential of cyclohexanecarboxamide derivatives as anticonvulsant agents.[13][14] One proposed mechanism of action for some of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[13] The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress, which has been implicated in the pathophysiology of epilepsy.
Hypothetical Signaling Pathway:
In this proposed mechanism, the compound could potentially disrupt the interaction between Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes. This upregulation of the cellular antioxidant defense system could contribute to neuroprotection and a reduction in seizure susceptibility. It is important to note that this is a hypothesized mechanism based on the activity of related compounds and requires experimental validation for N-(4-chlorophenyl)cyclohexanecarboxamide.
The general mechanisms of action for many antiepileptic drugs involve the modulation of voltage-gated ion channels (such as sodium and calcium channels), enhancement of GABA-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission.[15][16][17] Further investigation would be required to determine if N-(4-chlorophenyl)cyclohexanecarboxamide interacts with any of these classical antiepileptic drug targets.
Antibacterial Activity
Derivatives of the closely related 4-(4-chlorophenyl)cyclohexane carboxylic acid have been synthesized and shown to possess in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] The mechanism of antibacterial action for this class of compounds is not fully elucidated but may involve the disruption of bacterial cell wall synthesis, protein synthesis, or other essential cellular processes. The presence of the lipophilic cyclohexyl group and the electronically modified chlorophenyl ring could facilitate membrane transport and interaction with bacterial targets.
Potential Therapeutic Applications and Future Directions
Given the pharmacological profiles of structurally related compounds, N-(4-chlorophenyl)cyclohexanecarboxamide warrants further investigation for several potential therapeutic applications:
-
Epilepsy and Neurodegenerative Diseases: The potential for Nrf2-ARE pathway activation suggests that this compound could be a candidate for the development of novel anticonvulsant and neuroprotective agents.
-
Infectious Diseases: The demonstrated antibacterial activity of related compounds indicates that N-(4-chlorophenyl)cyclohexanecarboxamide could serve as a lead structure for the development of new antimicrobial agents.
-
Other Therapeutic Areas: The N-aryl carboxamide scaffold is present in a wide range of biologically active molecules, and therefore, comprehensive screening of N-(4-chlorophenyl)cyclohexanecarboxamide against a panel of disease-relevant targets could uncover novel therapeutic potential.
Future research should focus on the definitive synthesis and characterization of N-(4-chlorophenyl)cyclohexanecarboxamide, followed by a thorough in vitro and in vivo pharmacological evaluation. This should include quantitative assessments of its anticonvulsant and antibacterial activities, as well as mechanistic studies to identify its specific molecular targets and signaling pathways.
Conclusion
N-(4-chlorophenyl)cyclohexanecarboxamide is a readily synthesizable compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery. While its specific discovery and history are not well-documented, the rich pharmacology of the broader class of N-aryl cyclohexanecarboxamides provides a strong rationale for its continued study. The potential for this compound to act as an anticonvulsant, neuroprotective, and antibacterial agent, based on the activities of its structural analogs, highlights the need for further research to fully elucidate its therapeutic potential.
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Rabeek, S. M., & Mubarak, M. S. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmacy and Biological Sciences, 9(2), 33-38. [Link]
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Rhazri, K., et al. (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 122-131. [Link]
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Khan, I., et al. (2019). Synthesis, characterization, Hirshfeld surface, cytotoxicity, DNA damage and cell cycle arrest studies of N, N-diphenyl-N'-(biphenyl-4-carbonyl/4-chlorobenzoyl) thiocarbamides. Journal of Molecular Structure, 1179, 744-754. [Link]
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A Technical Guide to the Spectroscopic Profile of N-(4-chlorophenyl)cyclohexanecarboxamide
Introduction
N-(4-chlorophenyl)cyclohexanecarboxamide belongs to the class of N-aryl amides, a structural motif frequently encountered in biologically active compounds. The presence of the 4-chlorophenyl group and the cyclohexanecarboxamide moiety imparts specific physicochemical properties that can influence its molecular interactions and overall function. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unambiguous confirmation of a molecule's identity, purity, and structure. This guide will delve into the expected spectral signatures of N-(4-chlorophenyl)cyclohexanecarboxamide, offering a detailed interpretation of its anticipated NMR, IR, and MS data.
Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
A common and effective method for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide is the acylation of 4-chloroaniline with cyclohexanecarbonyl chloride. This reaction is a standard procedure in organic synthesis for forming amide bonds.
Experimental Protocol:
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-chloroaniline
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of Cyclohexanecarbonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid and an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclohexanecarbonyl chloride.
-
Amide Formation: In a separate flask, dissolve 4-chloroaniline and a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, in anhydrous dichloromethane. Cool the solution in an ice bath. To this cooled solution, add the freshly prepared cyclohexanecarbonyl chloride dropwise with continuous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude N-(4-chlorophenyl)cyclohexanecarboxamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain a pure crystalline solid.
Caption: Synthetic workflow for N-(4-chlorophenyl)cyclohexanecarboxamide.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of N-(4-chlorophenyl)cyclohexanecarboxamide is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the amide proton, and the aliphatic protons of the cyclohexyl ring.
-
Aromatic Protons (7.2-7.6 ppm): The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetrical substitution. Two doublets are expected, one for the protons ortho to the chlorine atom and one for the protons meta to the chlorine atom. The protons ortho to the amide group will likely appear slightly downfield due to the electron-withdrawing nature of the amide.
-
Amide Proton (7.5-8.5 ppm): A broad singlet corresponding to the N-H proton is anticipated in this region. The chemical shift can be concentration and solvent dependent.
-
Cyclohexyl Protons (1.2-2.5 ppm): The eleven protons of the cyclohexyl ring will appear as a series of complex multiplets in the aliphatic region of the spectrum. The proton on the carbon bearing the carbonyl group (α-proton) is expected to be the most downfield of the cyclohexyl protons, likely around 2.2-2.5 ppm, due to the deshielding effect of the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-chlorophenyl)cyclohexanecarboxamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclohexyl-H (aliphatic) | 1.2 - 2.0 | m | 10H |
| Cyclohexyl-H (α to C=O) | 2.2 - 2.5 | m | 1H |
| Aromatic-H (ortho to Cl) | ~7.3 | d | 2H |
| Aromatic-H (ortho to NH) | ~7.5 | d | 2H |
| Amide N-H | 7.5 - 8.5 | br s | 1H |
The carbon-13 NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.
-
Carbonyl Carbon (~175 ppm): The amide carbonyl carbon is expected to resonate significantly downfield.
-
Aromatic Carbons (120-140 ppm): The 4-chlorophenyl ring will show four distinct signals. The carbon atom bonded to the chlorine will be shifted downfield, as will the carbon atom bonded to the nitrogen.
-
Cyclohexyl Carbons (25-45 ppm): The six carbons of the cyclohexyl ring will appear in the aliphatic region. The carbon atom alpha to the carbonyl group will be the most downfield of this set.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-chlorophenyl)cyclohexanecarboxamide
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Cyclohexyl Carbons | 25 - 30 |
| Cyclohexyl Carbon (α to C=O) | ~45 |
| Aromatic CH (ortho to Cl) | ~129 |
| Aromatic CH (ortho to NH) | ~121 |
| Aromatic C-Cl | ~129 |
| Aromatic C-N | ~137 |
| Carbonyl C=O | ~175 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
N-H Stretch (3200-3400 cm⁻¹): A sharp to moderately broad peak in this region is characteristic of the N-H stretching vibration of the secondary amide.[1][2]
-
C-H Stretches (2850-3000 cm⁻¹): Aliphatic C-H stretching vibrations from the cyclohexyl group will appear in this range. Aromatic C-H stretches will be observed just above 3000 cm⁻¹.
-
C=O Stretch (Amide I band) (1640-1680 cm⁻¹): A strong absorption band in this region is indicative of the carbonyl stretching vibration of the amide functional group.[1]
-
N-H Bend (Amide II band) (1510-1570 cm⁻¹): This band arises from the in-plane bending of the N-H bond.
-
C-N Stretch (1200-1350 cm⁻¹): The stretching vibration of the carbon-nitrogen bond of the amide.
-
C-Cl Stretch (700-800 cm⁻¹): A moderate to strong absorption in this region is expected for the C-Cl bond of the chlorophenyl group.
Table 3: Predicted IR Absorption Frequencies for N-(4-chlorophenyl)cyclohexanecarboxamide
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Strong |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 700 - 800 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. The molecular formula of N-(4-chlorophenyl)cyclohexanecarboxamide is C₁₃H₁₆ClNO, with a molecular weight of approximately 237.73 g/mol .[3]
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 237. Due to the presence of chlorine, an M+2 peak at m/z 239 with an intensity of about one-third of the M+ peak should be observed, corresponding to the ³⁷Cl isotope.
-
Key Fragmentation Pathways: Amides can undergo several characteristic fragmentation reactions.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclohexyl ring can lead to the formation of the cyclohexylcarbonyl cation (m/z 111) or the 4-chloroanilino radical.
-
McLafferty Rearrangement: While less common for amides compared to ketones, a McLafferty rearrangement involving the cyclohexyl ring is possible.
-
Cleavage of the N-C(aryl) bond: This would lead to the formation of the 4-chlorophenyl radical and the cyclohexanecarboxamide cation (m/z 126).
-
Formation of the 4-chlorophenyl isocyanate radical cation: A rearrangement followed by cleavage can lead to a fragment at m/z 153.
-
Caption: Predicted major fragmentation pathways for N-(4-chlorophenyl)cyclohexanecarboxamide.
Table 4: Predicted Key Mass Spectrometry Fragments for N-(4-chlorophenyl)cyclohexanecarboxamide
| m/z | Predicted Fragment |
| 237/239 | [M]⁺ (Molecular ion) |
| 153/155 | [C₇H₄ClNO]⁺ |
| 127/129 | [C₆H₆ClN]⁺ |
| 111 | [C₇H₁₁O]⁺ |
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for N-(4-chlorophenyl)cyclohexanecarboxamide. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive spectral profile has been constructed. This information is invaluable for researchers working on the synthesis, characterization, and application of this and related compounds, ensuring a solid foundation for their scientific endeavors. The provided synthetic protocol offers a reliable method for obtaining the target molecule, and the predicted spectral data will serve as a crucial reference for its identification and characterization.
References
- Celebi, M., et al. (2016). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 21(9), 1143.
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NIST. N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboxamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link].
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Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link].
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MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Available at: [Link].
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ResearchGate. (PDF) N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Available at: [Link].
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Oregon State University. 13C NMR Chemical Shift. Available at: [Link].
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Lead Sciences. N-(4-Chlorophenyl)cyclohexanecarboxamide. Available at: [Link].
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ResearchGate. Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide | Request PDF. Available at: [Link].
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LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
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University of Wisconsin-Madison Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].
-
ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Available at: [Link].
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link].
-
University of California, Davis. Mass Spectrometry: Fragmentation. Available at: [Link].
-
NIST. Chapter 2 Fragmentation and Interpretation of Spectra. Available at: [Link].
Sources
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of N-(4-chlorophenyl)cyclohexanecarboxamide
Introduction: Unveiling the Therapeutic Potential of a Novel Carboxamide
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic organic compound featuring a central carboxamide linkage, a versatile pharmacophore prevalent in numerous biologically active molecules.[1] While extensive research on this specific molecule is not widely published, its structural motifs—the 4-chlorophenyl group and the cyclohexyl moiety—are present in compounds exhibiting a range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] The 4-chlorophenyl group, in particular, is a common feature in medicinal chemistry, known to enhance metabolic stability and binding affinity to biological targets.[1]
This guide provides a comprehensive framework for the initial in vitro characterization of N-(4-chlorophenyl)cyclohexanecarboxamide. The protocols detailed herein are designed to systematically evaluate its potential cytotoxic, anti-inflammatory, and enzyme inhibitory activities. By employing these robust and validated assays, researchers can elucidate the compound's biological profile, identify its mechanism of action, and determine its potential as a lead candidate for drug development.
Part 1: Assessment of Anticancer Activity
The N-aryl carboxamide scaffold is a promising starting point for the development of novel anticancer agents.[5] Analogs have demonstrated cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or modulation of key signaling pathways such as the Hypoxia-Inducible Factor 1α (HIF-1α) pathway.[2] Therefore, a primary line of investigation for N-(4-chlorophenyl)cyclohexanecarboxamide is the assessment of its anticancer properties.
Experimental Workflow for Anticancer Profiling
Caption: A streamlined workflow for the cytotoxic evaluation of novel compounds.
Protocol 1.1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5]
Materials:
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of N-(4-chlorophenyl)cyclohexanecarboxamide in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]
| Hypothetical Data Presentation: Cytotoxicity of N-(4-chlorophenyl)cyclohexanecarboxamide | |
| Cell Line | Cancer Type |
| HepG2 | Hepatocellular Carcinoma |
| MCF-7 | Breast Adenocarcinoma |
| A549 | Lung Carcinoma |
| HCT116 | Colorectal Carcinoma |
Protocol 1.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the selected cancer cell line in 6-well plates and treat with N-(4-chlorophenyl)cyclohexanecarboxamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]
Part 2: Evaluation of Anti-Inflammatory Potential
Structurally related N-(substituted phenyl) amides have shown potent anti-inflammatory activity by suppressing the production of inflammatory mediators like nitric oxide (NO) in macrophages.[4][8] The following protocol assesses the ability of N-(4-chlorophenyl)cyclohexanecarboxamide to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Signaling Pathway Overview
Caption: Inhibition of LPS-induced NO production via NF-κB pathway.
Protocol 2.1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of NO by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
LPS (from E. coli)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of N-(4-chlorophenyl)cyclohexanecarboxamide for 1-2 hours before LPS stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the LPS-only treated cells.
Part 3: Assessment of Enzyme Inhibition Activity
Many drugs exert their effects by inhibiting specific enzymes.[9] Without a known target for N-(4-chlorophenyl)cyclohexanecarboxamide, a general protocol for a competitive enzyme inhibition assay is provided. This can be adapted once a candidate enzyme (e.g., a kinase, protease, or hydrolase) is identified through broader screening or in silico modeling.
Principle of Competitive Enzyme Inhibition
Caption: Competitive inhibitor binding to the enzyme's active site.
Protocol 3.1: General Protocol for a Competitive Enzyme Inhibition Assay
This protocol describes a typical setup for measuring enzyme activity in the presence and absence of an inhibitor using a spectrophotometric or fluorometric substrate.
Materials:
-
Target enzyme
-
Specific substrate for the enzyme
-
Assay buffer
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
96-well or 384-well plates (UV-transparent or black, depending on the assay)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of N-(4-chlorophenyl)cyclohexanecarboxamide in the assay buffer. Prepare solutions of the enzyme and substrate at appropriate concentrations (typically, the substrate is used at its Michaelis-Menten constant, Kₘ, for IC₅₀ determination).
-
Assay Setup: To the wells of the microplate, add:
-
Assay buffer
-
Inhibitor (N-(4-chlorophenyl)cyclohexanecarboxamide) or vehicle (DMSO)
-
Enzyme solution
-
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 15-30 minutes at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using the microplate reader in kinetic mode. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration. Further kinetic studies (e.g., varying substrate concentration) can be performed to confirm the mode of inhibition (e.g., competitive, non-competitive).
Conclusion and Future Directions
This document provides a foundational set of protocols to begin the systematic in vitro evaluation of N-(4-chlorophenyl)cyclohexanecarboxamide. The data generated from these assays will provide critical insights into its potential as an anticancer or anti-inflammatory agent and can guide further mechanistic studies. Positive results in any of these primary screens should be followed by more in-depth investigations, such as broader cell panel screening, analysis of specific protein expression (e.g., Western blotting for apoptosis or inflammatory markers), and target identification studies to fully elucidate the compound's therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acet. BenchChem.
- BenchChem. (2025). Benchmarking N-(4-fluorophenyl)cyclohexanecarboxamide Performance Against Other Chemical Scaffolds in Anticancer Research. BenchChem.
-
Eppakayala, L. (2020). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties. BenchChem.
-
Chen, Y-F., et al. (2010). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Tsai, K-C., et al. (2011). Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Determining the Cytotoxicity of 4-amino-N-(2-chlorophenyl)benzamide. BenchChem.
-
Ramsay, R. R., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(9), 1477. Available at: [Link]
Sources
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Application Notes and Protocols for Characterizing the Cellular Activity of N-(4-chlorophenyl)cyclohexanecarboxamide
Introduction
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic compound with a chemical structure featuring a chlorophenyl group linked to a cyclohexanecarboxamide moiety. While extensive pharmacological data for this specific molecule is not widely available in the public domain, its structural components are present in various biologically active compounds. For instance, the carboxamide group is a common feature in many pharmaceuticals, and related structures have been explored for activities including the modulation of Transient Receptor Potential (TRP) channels.[1][2] Specifically, some carboxamides are known modulators of TRPM8, the primary cold and menthol sensor in the body.[1][2][3]
Given the therapeutic potential of TRPM8 modulators in conditions like neuropathic pain, overactive bladder, and certain cancers, it is of significant interest to characterize the activity of novel compounds like N-(4-chlorophenyl)cyclohexanecarboxamide.[2][3][4][5] This document provides a comprehensive guide for researchers to investigate the cellular effects of this compound, starting with a primary screen for TRPM8 activity, followed by secondary assays to assess cytotoxicity and delineate the mechanism of any observed cell death.
Section 1: Primary Functional Screening - TRPM8 Channel Modulation
The initial step in characterizing a novel compound with potential TRP channel activity is to determine if it modulates channel function. The most direct and high-throughput method for this is a calcium flux assay using a cell line stably expressing the target channel, in this case, human TRPM8.[6][7][8] Activation of TRPM8, a non-selective cation channel, leads to an influx of calcium, which can be detected by a fluorescent indicator.[3][9]
Principle of the Calcium Flux Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon compound addition. Cells expressing TRPM8 are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[6][7] This dye exhibits low fluorescence in the absence of calcium but shows a significant increase in fluorescence upon binding to it. An increase in fluorescence after adding the test compound indicates channel activation (agonism), while a lack of response followed by an inability of a known agonist (like menthol or icilin) to elicit a response suggests channel inhibition (antagonism).[10]
Experimental Workflow: TRPM8 Calcium Flux Assay
Caption: Workflow for the TRPM8 calcium flux assay.
Detailed Protocol: Calcium Flux Assay for TRPM8 Activity
Materials:
-
HEK293 cell line stably expressing human TRPM8 (hTRPM8-HEK293)
-
Culture Medium: DMEM/F12, 10% FBS, 0.5 mg/mL G418[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[7]
-
Fluo-4 AM dye and Pluronic F-127[7]
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)[6]
Procedure:
-
Cell Plating: Seed hTRPM8-HEK293 cells into 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.[11]
-
Dye Loading: The next day, prepare the dye loading solution. Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in Assay Buffer to a final concentration of 2-4 µM.[7][8]
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[12]
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.
-
Compound Plate Preparation: Prepare a separate 96-well plate with serial dilutions of N-(4-chlorophenyl)cyclohexanecarboxamide and control compounds at 2X the final desired concentration in Assay Buffer.
-
Fluorescence Measurement: Place both the cell and compound plates into the fluorescence plate reader. Set the instrument to excite at ~490 nm and read emission at ~525 nm.[7]
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
The instrument will then automatically add 100 µL from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of fluorescence (F) over the baseline fluorescence (F₀). Plot the peak response against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Presentation: Hypothetical TRPM8 Activity
| Compound | Activity Type | EC₅₀ / IC₅₀ (µM) | Max Response (% of Menthol) |
| Menthol | Agonist | 50 | 100% |
| Icilin | Agonist | 0.5 | 120% |
| AMTB | Antagonist | 0.2 (vs 50 µM Menthol) | N/A |
| N-(4-chlorophenyl)cyclohexanecarboxamide | Agonist | 15 | 85% |
Section 2: Secondary Screening - General Cytotoxicity Assessment
Before performing more in-depth mechanistic studies, it is crucial to determine if N-(4-chlorophenyl)cyclohexanecarboxamide exhibits general cytotoxicity. Cell viability assays are used to assess the overall health of a cell population after compound treatment.[13]
Principle of Cell Viability Assays
Several methods are available to measure cell viability.[14]
-
MTT/WST Assays: These colorimetric assays measure the activity of mitochondrial dehydrogenases.[13][15] Viable cells convert a tetrazolium salt (like MTT or WST-8) into a colored formazan product, the amount of which is proportional to the number of living cells.[15][16]
-
ATP-Based Assays (e.g., CellTiter-Glo®): This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[13][15]
Experimental Workflow: General Cell Viability
Caption: General workflow for cell viability assays.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Selected cell line (e.g., HEK293, or a cancer cell line like HeLa)
-
Culture Medium
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of N-(4-chlorophenyl)cyclohexanecarboxamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly.[15]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Section 3: Mechanistic Studies - Investigating Apoptosis
If the compound demonstrates cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[17][18] Several assays can detect the key hallmarks of apoptosis.[18]
Principle of Apoptosis Assays
-
Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to detect apoptotic cells via flow cytometry or fluorescence microscopy.[19][20] Propidium Iodide (PI) is often co-stained to identify necrotic or late-stage apoptotic cells with compromised membranes.[19]
-
Caspase Activity Assays: Caspases are a family of proteases that are critical executioners of apoptosis.[18] Assays are available that use a specific peptide substrate for caspases (e.g., DEVD for caspase-3/7) linked to a reporter (colorimetric or fluorescent). When caspases are active, they cleave the substrate, releasing the reporter signal.[21]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with N-(4-chlorophenyl)cyclohexanecarboxamide, vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound at the desired concentrations and for the appropriate time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation: Hypothetical Apoptosis Analysis
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95 | 3 | 2 |
| N-(4-chlorophenyl)cyclohexanecarboxamide (IC₅₀) | 45 | 35 | 20 |
| Staurosporine (Positive Control) | 15 | 60 | 25 |
Conclusion
This document provides a structured, multi-tiered approach to characterizing the cellular activity of N-(4-chlorophenyl)cyclohexanecarboxamide. By starting with a specific, hypothesis-driven functional assay based on structural homology (TRPM8 modulation) and progressing to broader assessments of cytotoxicity and mechanism of action, researchers can efficiently build a comprehensive biological profile of this novel compound. The protocols and workflows described herein are robust, widely accepted, and serve as a solid foundation for further investigation in drug discovery and development.
References
-
JoVE. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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Application Notes and Protocols for High-Throughput Screening of N-(4-chlorophenyl)cyclohexanecarboxamide
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of N-(4-chlorophenyl)cyclohexanecarboxamide. While this compound is a novel entity with limited characterization in the public domain, its structural motifs—a substituted cyclohexanecarboxamide core—are present in molecules with demonstrated biological activity. Drawing upon evidence from structurally related compounds, we propose a plausible mechanism of action centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical regulator of cellular antioxidant responses and a promising target for therapeutic intervention in a range of diseases characterized by oxidative stress. These application notes offer a detailed, step-by-step protocol for a luciferase-based reporter gene assay designed to identify and characterize the activity of N-(4-chlorophenyl)cyclohexanecarboxamide as a potential modulator of the Nrf2-ARE (Antioxidant Response Element) pathway. Furthermore, we provide in-depth guidance on data analysis, hit confirmation, and downstream validation strategies.
Introduction: The Rationale for Screening N-(4-chlorophenyl)cyclohexanecarboxamide
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic small molecule featuring a cyclohexanecarboxamide scaffold linked to a 4-chlorophenyl group. The cyclohexanecarboxamide core is a recognized pharmacophore found in compounds with diverse biological activities, including anticonvulsant and neuroprotective effects.[1] The N-(4-chlorophenyl) moiety is also prevalent in a wide array of pharmacologically active agents, contributing to properties such as metabolic stability and target engagement.
Recent studies on novel cyclohexanecarboxamide derivatives have revealed their potential as activators of the Nrf2-ARE signaling pathway.[1] This pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a broad spectrum of cytoprotective genes, including those encoding antioxidant and detoxification enzymes.
Given the structural similarities of N-(4-chlorophenyl)cyclohexanecarboxamide to known Nrf2 activators, we hypothesize that it may function as a modulator of this critical pathway. High-throughput screening of this compound is therefore a logical and promising approach to uncover its potential therapeutic value.
Proposed Mechanism of Action: Nrf2-ARE Pathway Activation
We propose that N-(4-chlorophenyl)cyclohexanecarboxamide may act as an inducer of the Nrf2-ARE pathway. The putative mechanism involves the disruption of the Nrf2-Keap1 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of ARE-dependent gene expression.
Caption: Proposed mechanism of Nrf2-ARE pathway activation.
High-Throughput Screening Protocol: ARE-Luciferase Reporter Gene Assay
This protocol outlines a cell-based HTS assay to quantify the activation of the Nrf2-ARE pathway by N-(4-chlorophenyl)cyclohexanecarboxamide using a luciferase reporter system.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| ARE-Luciferase Reporter Cells (e.g., HepG2-ARE-Luc) | Various | N/A |
| DMEM, high glucose, GlutaMAX™ Supplement, pyruvate | Thermo Fisher Scientific | 10569010 |
| Fetal Bovine Serum (FBS), qualified | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| N-(4-chlorophenyl)cyclohexanecarboxamide | See Table Below | |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| 384-well white, solid-bottom, tissue culture-treated plates | Corning | 3570 |
| Compound Information | |
| Name | N-(4-chlorophenyl)cyclohexanecarboxamide |
| CAS No. | 142810-49-9 |
| Molecular Formula | C13H16ClNO |
| Molecular Weight | 237.73 g/mol |
| Purity | >95% |
| Storage | Room Temperature, sealed in dry conditions |
Experimental Workflow
Sources
Application Note & Protocols: Formulation of N-(4-chlorophenyl)cyclohexanecarboxamide for Preclinical Biological Studies
Abstract
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic small molecule with structural motifs common to biologically active compounds, necessitating its evaluation in various biological systems. A primary hurdle in the preclinical assessment of such novel chemical entities is their characteristically low aqueous solubility, which can lead to erroneous or misleading results in both in vitro and in vivo assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation of this hydrophobic compound. We detail a tiered strategy, from simple co-solvent systems to more complex surfactant and cyclodextrin-based formulations, explaining the physicochemical rationale behind each approach. Detailed, step-by-step protocols are provided for the preparation and quality control of formulations suitable for initial screening and subsequent animal studies, ensuring data integrity and reproducibility.
Introduction: The Formulation Challenge
N-(4-chlorophenyl)cyclohexanecarboxamide (MW: 237.73 g/mol , CAS: 142810-49-9) is a compound comprised of a hydrophobic cyclohexyl ring and a chlorophenyl group, rendering it sparingly soluble in aqueous media.[1][2] The predicted LogP (a measure of lipophilicity) for structurally similar molecules is high, suggesting that achieving concentrations required for biological assays in aqueous buffers will be challenging. Inadequate formulation can lead to several critical experimental failures:
-
Precipitation in assay media, leading to inaccurate concentration and false-negative results.
-
Low bioavailability in animal studies, masking the true efficacy or toxicity of the compound.[3]
-
Vehicle-induced toxicity or off-target effects that confound data interpretation.[4]
Therefore, a rational, systematic approach to formulation development is not merely a preparatory step but a crucial component of the experimental design. This document serves as a practical guide to developing robust and reproducible formulations for N-(4-chlorophenyl)cyclohexanecarboxamide.
Pre-Formulation Assessment: Know Your Compound
Before selecting a formulation strategy, it is critical to determine the compound's basic physicochemical properties. While extensive data for this specific molecule is not widely published, initial characterization should be performed.
Table 1: Key Physicochemical Parameters for Formulation Development
| Parameter | Experimental Method | Importance |
| Aqueous Solubility | Shake-flask method in PBS (pH 7.4) followed by HPLC-UV analysis. | Determines the baseline solubility and the degree of enhancement needed. |
| Solubility in Organics | Shake-flask method in solvents like DMSO, Ethanol, PEG 400. | Identifies suitable solvents for creating a concentrated stock solution. |
| Chemical Stability | HPLC analysis of the compound in selected solvents/vehicles over time at various temperatures (4°C, RT). | Ensures the compound does not degrade in the chosen formulation during the experiment.[3] |
| Physical Form | Visual microscopy or XRPD. | Determines if the compound is crystalline or amorphous, which impacts dissolution rate.[5] |
For N-(4-chlorophenyl)cyclohexanecarboxamide, aqueous solubility is expected to be very low (<1 µg/mL), while solubility in DMSO is anticipated to be high (>50 mg/mL).
A Tiered Approach to Formulation Strategy
The choice of formulation depends on the experimental context, primarily distinguishing between in vitro cell-based assays and in vivo animal studies. The simplest effective formulation should always be prioritized to minimize the confounding influence of excipients.[3]
Workflow for Formulation Selection
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Protocols for In Vivo Formulations
For animal studies, formulations must be sterile, biocompatible, and capable of achieving adequate systemic exposure. The choice of vehicle is highly dependent on the route of administration (e.g., oral gavage, intraperitoneal injection).
Table 2: Common Excipients for In Vivo Formulations
| Excipient Class | Example | Use | Considerations |
| Co-solvents | PEG 400, Propylene Glycol | Solubilizers for oral or injectable routes. | Can cause toxicity or irritation at high concentrations. [4] |
| Surfactants | Tween 80, Kolliphor® HS 15 (Solutol® HS 15) | Wetting agents, micelle-formers to increase solubility and stability. | Can cause hemolysis or hypersensitivity reactions, especially with IV administration. [6] |
| Suspending Agents | Carboxymethylcellulose (CMC) | For creating uniform aqueous suspensions of insoluble compounds. | Primarily for oral gavage; not suitable for injection. Dosing accuracy depends on homogeneity. [3] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Solubilizers for oral and parenteral routes. | High concentrations can cause renal toxicity. [7] |
Protocol 5.1: Tier 1 - Co-Solvent/Surfactant Vehicle for Injection (IP/SC)
This is a versatile vehicle for achieving a solution or fine dispersion suitable for intraperitoneal (IP) or subcutaneous (SC) injection. A common combination is PEG 400 and Tween 80.
-
Rationale: PEG 400 acts as the main solubilizing agent, while Tween 80 acts as a surfactant to improve wettability and prevent precipitation upon injection into the aqueous physiological environment.
-
Materials:
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
-
Procedure (Example for a 10% PEG 400 / 5% Tween 80 / 85% Saline vehicle):
-
To prepare 10 mL of the final formulation at 5 mg/mL: Weigh 50 mg of the compound into a sterile tube.
-
Add 1 mL of PEG 400. Vortex/sonicate until the compound is fully dissolved.
-
Add 0.5 mL of Tween 80. Vortex to mix thoroughly.
-
Slowly add 8.5 mL of sterile saline to the organic mixture while continuously vortexing. This drop-wise addition is critical to prevent the compound from precipitating.
-
The final formulation should be a clear solution or a very fine, homogenous microemulsion.
-
-
Trustworthiness Check: Administer a vehicle-only formulation to a control group of animals to assess any baseline toxicity or behavioral effects of the excipients. [3]Observe the formulation for at least one hour before injection to ensure no precipitation occurs.
Protocol 5.2: Tier 2 - Kolliphor® HS 15 Microemulsion for Injection
Kolliphor® HS 15 (Solutol® HS 15) is a non-ionic solubilizer and emulsifier that is effective for very poorly soluble compounds and is used in human and veterinary formulations. [8][9]
-
Rationale: Kolliphor® HS 15 forms micelles that encapsulate the hydrophobic drug, creating a stable microemulsion suitable for injection. [10][11]This can significantly enhance both solubility and bioavailability. [9]* Materials:
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Sterile phosphate buffer (0.01 M, pH 7.4)
-
Smooth glass mortar and pestle
-
Sterile vials
-
-
Procedure (Adapted from)[8]:
-
To prepare 5 mL of a 10 mg/mL formulation: Weigh 1.5 g (30% w/v) of Kolliphor® HS 15 into the glass mortar. It is a viscous paste.
-
Weigh 50 mg of the compound and add it on top of the Kolliphor® HS 15.
-
Using the pestle, thoroughly triturate (grind) the powder into the paste until a uniform, homogenous mixture is formed and no solid particles are visible (approx. 2-3 minutes).
-
Transfer the paste to a sterile vial.
-
Add the sterile phosphate buffer to a final volume of 5 mL.
-
Vortex vigorously until the paste is fully dissolved, resulting in a clear microemulsion. Let the solution sit for ~20 minutes to allow any air bubbles to dissipate before use.
-
-
Trustworthiness Check: The resulting microemulsion should be visually clear and free of particulates. Stability should be assessed by monitoring for any signs of phase separation or precipitation over the intended period of use.
Characterization and Quality Control of Formulations
Every formulation must be characterized to ensure it is suitable for its intended use. This is a critical step in producing reliable and reproducible biological data.
-
Visual Appearance: The simplest but most critical test. The formulation should be inspected for clarity, color, and the presence of any particulates or precipitation, both immediately after preparation and just before administration.
-
Dynamic Light Scattering (DLS): For formulations intended to be solutions, microemulsions, or nanosuspensions, DLS is a powerful tool. [12][13]It measures the size distribution of particles in the formulation. For a true solution or microemulsion, one would expect to see very small particle sizes (typically <100 nm) with a low polydispersity index (PDI < 0.3). [14]The presence of larger particles or a high PDI can indicate aggregation or impending precipitation. [15][16]* Concentration Verification (HPLC): The actual concentration of the compound in the final formulation should be confirmed using a validated High-Performance Liquid Chromatography (HPLC) method. This confirms that the compound dissolved as intended and did not adsorb to container surfaces.
Conclusion
The successful biological evaluation of N-(4-chlorophenyl)cyclohexanecarboxamide is critically dependent on the development of an appropriate formulation. There is no single "best" formulation; the optimal choice is dictated by the compound's properties and the specific requirements of the biological assay. By employing the tiered, systematic approach outlined in this guide—beginning with simple co-solvents and escalating to more complex systems like surfactant micelles or cyclodextrin complexes only when necessary—researchers can develop robust, well-characterized formulations. Adherence to the detailed protocols and quality control checks will ensure the generation of accurate, reproducible, and interpretable data, thereby accelerating the path of discovery and development.
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Definitive Quantification of N-(4-chlorophenyl)cyclohexanecarboxamide: High-Throughput Protocols for Bioanalysis and Purity Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides comprehensive and validated analytical methodologies for the precise quantification of N-(4-chlorophenyl)cyclohexanecarboxamide. Recognizing the diverse needs of researchers and drug development professionals, we present two robust protocols. The first is a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the gold standard for quantifying the analyte in complex biological matrices such as human plasma, making it ideal for pharmacokinetic and toxicokinetic studies.[1] The second is a reliable gas chromatography-mass spectrometry (GC-MS) method tailored for the purity assessment and quantification of the bulk drug substance or in-process samples. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and is grounded in established principles of analytical chemistry to ensure accuracy, precision, and reproducibility.
Introduction: The Need for Robust Quantification
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic organic compound whose development and application in fields such as pharmaceuticals or specialty chemicals necessitate its accurate measurement. Whether assessing its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies or ensuring the quality and purity of a synthesized batch, a reliable and validated analytical method is paramount.[2] The objective of any analytical measurement is to obtain consistent, reliable, and accurate data, and validated methods are crucial to achieving this goal.[2]
This guide provides the technical foundation and practical steps for implementing two powerful analytical techniques. The choice between LC-MS/MS and GC-MS fundamentally depends on the analytical question, the sample matrix, and the required sensitivity.[3]
-
LC-MS/MS is unparalleled for its high sensitivity and selectivity in complex biological matrices, making it the preferred method for bioanalytical studies.[1]
-
GC-MS offers excellent separation for volatile and semi-volatile compounds and provides standardized electron ionization spectra, which are invaluable for identity confirmation and impurity profiling of the neat compound.[4]
Method 1: LC-MS/MS for Quantification in Human Plasma
This section details a high-throughput, sensitive, and selective LC-MS/MS method for determining the concentration of N-(4-chlorophenyl)cyclohexanecarboxamide in human plasma. The protocol employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]
Rationale and Principle
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for bioanalysis due to its ability to selectively detect and quantify analytes at very low concentrations (ng/mL or lower) within a complex biological sample.[1][5] The methodology is built on three key stages:
-
Sample Preparation: Efficiently isolating the analyte from matrix components like proteins and phospholipids that can interfere with analysis. Protein precipitation with a cold organic solvent is a rapid and effective technique for high-throughput applications.[1]
-
Chromatographic Separation: A reversed-phase HPLC system separates the analyte from other remaining components based on hydrophobicity, ensuring that only the compound of interest enters the mass spectrometer at a specific time.
-
Mass Spectrometric Detection: Electrospray Ionization (ESI) generates charged parent ions of the analyte, which are then isolated. These parent ions are fragmented, and specific product ions are monitored (MRM). This highly specific transition provides exceptional selectivity and sensitivity, filtering out background noise.
Experimental Protocol
-
N-(4-chlorophenyl)cyclohexanecarboxamide (purity >99%)
-
Stable isotope-labeled internal standard (IS), e.g., N-(4-chlorophenyl-d4)cyclohexanecarboxamide
-
HPLC-grade acetonitrile and methanol[1]
-
LC-MS grade formic acid[1]
-
Human plasma (K2-EDTA)[1]
-
Ultrapure water
Causality: This procedure uses cold acetonitrile to denature and precipitate plasma proteins. The low temperature enhances the precipitation efficiency. The resulting supernatant contains the analyte and is compatible with the reversed-phase HPLC system. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, correcting for variations during sample preparation and ionization.[1]
-
Allow frozen plasma samples to thaw completely at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of cold acetonitrile to the tube to precipitate the proteins.[1]
-
Vortex the samples vigorously for 1 minute.[1]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[1]
Table 1: LC-MS/MS System Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or UPLC system | Capable of reproducible gradient elution for effective separation. |
| Analytical Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[1] | Standard column for separating non-polar to moderately polar compounds based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; formic acid aids in protonation of the analyte for positive ionization.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min | A rapid gradient for high-throughput analysis. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM scans, providing high sensitivity and selectivity.[6] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for this compound class; positive mode detects the protonated molecule [M+H]+. |
| MRM Transitions | Analyte: m/z 238.1 > 125.1; IS: m/z 242.1 > 129.1 (Hypothetical) | Specific precursor-to-product ion transitions are monitored for quantification. |
| Collision Energy | Optimized for maximum signal (e.g., 20 eV) | Energy required to fragment the precursor ion into the desired product ion. |
| Dwell Time | 100 ms | Time spent acquiring data for each MRM transition. |
Method Validation
A new analytical method must be validated to prove it is suitable for its intended purpose.[2] Validation should be performed according to regulatory guidelines such as those from the ICH.[7]
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curve with a coefficient of determination (r²) > 0.99.[1] |
| Accuracy | The closeness of test results to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy and precision criteria must be met.[1] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should not be significantly affected by varied conditions (e.g., column temperature, mobile phase composition).[8] |
Method 2: GC-MS for Purity and Bulk Quantification
This section describes a GC-MS method for the quantitative analysis of N-(4-chlorophenyl)cyclohexanecarboxamide in a simple matrix, such as a final product or a process intermediate. This method is ideal for assessing purity, identifying related impurities, and quantifying the active substance.
Rationale and Principle
GC-MS is a powerful technique for compounds that are volatile and thermally stable.[4] The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which typically uses Electron Ionization (EI). EI at 70 eV is a high-energy, reproducible ionization technique that creates a unique fragmentation pattern, or "fingerprint," for the molecule. This spectrum can be compared against spectral libraries (e.g., NIST) for confident identification.[4] For quantification, Selected Ion Monitoring (SIM) can be used to improve sensitivity by monitoring only a few characteristic ions.
Experimental Protocol
-
N-(4-chlorophenyl)cyclohexanecarboxamide (purity >99%)
-
High-purity volatile organic solvent (e.g., Ethyl Acetate, Dichloromethane)[4]
Causality: For purity analysis, sample preparation is straightforward. The goal is to dissolve the analyte in a solvent that is compatible with the GC system and to prepare a series of standards for creating a calibration curve.
-
Stock Solution: Accurately weigh ~10 mg of the N-(4-chlorophenyl)cyclohexanecarboxamide reference standard and dissolve it in a 10 mL volumetric flask with ethyl acetate to create a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
-
Unknown Sample: Accurately weigh a known amount of the sample to be tested, dissolve it in the same solvent, and dilute it to fall within the concentration range of the calibration curve.
Table 3: GC-MS System Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Gas Chromatograph with Autosampler | Provides reproducible injections and temperature programming. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A common, robust, non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas to carry the sample through the column. |
| Inlet Temp. | 250°C | Ensures rapid vaporization of the analyte without degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading for concentrated samples. |
| Oven Program | Start at 100°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 min | Temperature gradient to separate analytes based on boiling point. |
| MS System | Single Quadrupole or Ion Trap Mass Spectrometer | |
| Ionization Source | Electron Ionization (EI) at 70 eV | Standardized energy creates reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230°C | |
| MS Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Scan Mode | Full Scan (m/z 50-350) for purity; SIM for quantification | Full scan is used to identify all eluting compounds. SIM enhances sensitivity for the target analyte. |
| SIM Ions | e.g., m/z 237 (M+), 153, 125 (Hypothetical fragments) | Monitoring characteristic ions increases signal-to-noise for quantification. |
Data Analysis and Quantification
-
Identification: Confirm the identity of the N-(4-chlorophenyl)cyclohexanecarboxamide peak in the Total Ion Chromatogram (TIC) by its retention time and by comparing its mass spectrum to the reference standard and a spectral library (e.g., NIST).[4]
-
Calibration: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.
-
Quantification: Use the linear regression equation from the calibration curve to determine the concentration of N-(4-chlorophenyl)cyclohexanecarboxamide in the unknown sample.[4] Purity can be expressed as a percentage based on the measured concentration versus the expected concentration.
References
- SIELC Technologies. (n.d.). Separation of 1-(4-Chlorophenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Note: High-Throughput LC-MS/MS Assay for the Quantification of N-(4-fluorophenyl)cyclohexanecarboxamide in Human Pla.
- Prajapati, Y. et al. (n.d.). Analytical method validation: A brief review.
- (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- (n.d.). III Analytical Methods.
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- (n.d.). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity.
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- Choudhary, A. (2013). Analytical Method Validation Protocol for Pharmaceuticals. Pharmaguideline.
- Joos, P., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry.
- (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.
- (2015). Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC. Bisphenol A Information & Resources.
- (n.d.). hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
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- Dolan, J. (2024). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science.
- ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
- Chang, S.-H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org.
- (2015). The analysis of pesticides & related compounds using Mass Spectrometry. -ORCA.
- NIH. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
- Nayaka, S. R., et al. (n.d.). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Biomedical and Pharmacology Journal.
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Application Notes and Protocols: N-(4-chlorophenyl)cyclohexanecarboxamide as a Chemical Probe
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the chemical structure of N-(4-chlorophenyl)cyclohexanecarboxamide and the known biological activities of structurally related compounds. As of the date of this document, the specific biological targets and applications of N-(4-chlorophenyl)cyclohexanecarboxamide as a chemical probe are not extensively documented in publicly available literature. The content herein is provided as a scientifically guided framework for potential research applications and should be adapted and validated experimentally.
I. Introduction: Unveiling the Potential of a Privileged Scaffold
The N-aryl carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1] The compound N-(4-chlorophenyl)cyclohexanecarboxamide, featuring a central carboxamide linkage between a cyclohexyl ring and a 4-chlorophenyl moiety, presents an intriguing candidate for exploration as a chemical probe. The 4-chlorophenyl group is a common substituent in pharmacologically active compounds, often contributing to enhanced metabolic stability and target engagement. While direct experimental data for this specific molecule is sparse, the known activities of structurally analogous compounds suggest two promising avenues for its application as a chemical probe: the modulation of Fatty Acid Amide Hydrolase (FAAH) and the investigation of its potential as an anticancer agent.
This guide provides a comprehensive, albeit prospective, overview of how to approach the characterization and application of N-(4-chlorophenyl)cyclohexanecarboxamide as a chemical probe in these two key areas of research. We will delve into its synthesis, propose detailed protocols for its biological evaluation, and provide frameworks for data interpretation.
II. Synthesis and Characterization of N-(4-chlorophenyl)cyclohexanecarboxamide
A reliable and reproducible synthesis protocol is fundamental to any study involving a chemical probe. N-(4-chlorophenyl)cyclohexanecarboxamide can be synthesized via a standard amidation reaction.
A. Synthesis Protocol
A common method for the synthesis of N-aryl cyclohexanecarboxamides involves the acylation of the corresponding aniline with cyclohexanecarbonyl chloride.[2][3][4]
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride or oxalyl chloride
-
4-chloroaniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or other suitable non-nucleophilic base
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Formation of Cyclohexanecarbonyl Chloride: In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases. The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.
-
Amidation Reaction: In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add the previously prepared cyclohexanecarbonyl chloride solution dropwise to the 4-chloroaniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure N-(4-chlorophenyl)cyclohexanecarboxamide.
B. Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
III. Application I: N-(4-chlorophenyl)cyclohexanecarboxamide as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor
A. Rationale
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides.[5][6] Inhibition of FAAH elevates the levels of these signaling lipids, leading to potential therapeutic benefits such as analgesia and anxiolysis.[7][8][9] Several FAAH inhibitors feature an N-aryl carboxamide or carbamate scaffold.[5] Given the structural similarity of N-(4-chlorophenyl)cyclohexanecarboxamide to known FAAH inhibitors, it is a plausible candidate for investigation as a modulator of FAAH activity.
B. Signaling Pathway
Caption: FAAH signaling pathway and proposed inhibition by N-(4-chlorophenyl)cyclohexanecarboxamide.
C. Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol is adapted from established methods for measuring FAAH inhibitor activity using a fluorogenic substrate.[10][11][12][13]
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)
-
N-(4-chlorophenyl)cyclohexanecarboxamide (test inhibitor)
-
Known FAAH inhibitor as a positive control (e.g., URB597)[7]
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)[11][12]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-(4-chlorophenyl)cyclohexanecarboxamide (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test inhibitor and the positive control in FAAH Assay Buffer.
-
Dilute the FAAH enzyme to the desired concentration in chilled FAAH Assay Buffer.
-
Prepare the AAMCA substrate solution in FAAH Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (100% Activity): 50 µL of FAAH Assay Buffer + 25 µL of diluted FAAH enzyme + 25 µL of vehicle (DMSO at the same final concentration as in the inhibitor wells).
-
Inhibitor Wells: 50 µL of FAAH Assay Buffer containing the test inhibitor at various concentrations + 25 µL of diluted FAAH enzyme.
-
Blank (No Enzyme Control): 75 µL of FAAH Assay Buffer + 25 µL of vehicle.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the AAMCA substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes.
D. Data Analysis and Presentation
-
For each well, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the blank wells from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_enzyme_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Target | Hypothetical IC₅₀ (µM) | Notes |
| N-(4-chlorophenyl)cyclohexanecarboxamide | FAAH | 0.5 - 10 | To be determined experimentally. |
| URB597 (Positive Control) | FAAH | ~0.05 | Potent and selective FAAH inhibitor.[7] |
IV. Application II: N-(4-chlorophenyl)cyclohexanecarboxamide as a Putative Anticancer Agent
A. Rationale
The N-aryl carboxamide scaffold is present in numerous compounds with demonstrated anticancer activity.[1] For instance, N-(4-chlorophenyl)-1H-indole-2-carboxamide has been shown to inhibit the proliferation of osteosarcoma cells.[14] Furthermore, various N-aryl compounds have been investigated as potential cancer chemotherapeutic agents.[15][16][17][18] These precedents suggest that N-(4-chlorophenyl)cyclohexanecarboxamide may possess cytotoxic or cytostatic properties against cancer cells, making it a valuable probe for cancer biology research.
B. Experimental Workflow: Cell Viability Assay
Caption: Workflow for a typical MTT cell viability assay.
C. Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cell metabolic activity as an indicator of cell viability.[19][20]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
N-(4-chlorophenyl)cyclohexanecarboxamide (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-(4-chlorophenyl)cyclohexanecarboxamide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.[21]
D. Data Presentation
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| A549 | Lung Carcinoma | To be determined |
| HCT116 | Colorectal Carcinoma | To be determined |
| HepG2 | Hepatocellular Carcinoma | To be determined |
V. Conclusion and Future Directions
N-(4-chlorophenyl)cyclohexanecarboxamide represents a chemical entity with untapped potential as a research probe. Based on the established biological activities of structurally related N-aryl carboxamides, this guide proposes two primary avenues for its investigation: as an inhibitor of FAAH and as a potential anticancer agent. The detailed protocols provided herein offer a robust starting point for researchers to explore these possibilities.
Future studies should focus on the experimental validation of these proposed activities. Should N-(4-chlorophenyl)cyclohexanecarboxamide demonstrate significant activity in either of these areas, further investigations into its mechanism of action, selectivity, and potential for in vivo applications would be warranted. The development of fluorescently or isotopically labeled analogs could further enhance its utility as a chemical probe for target identification and validation studies.
VI. References
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Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
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BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
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BenchChem. (2025). Application Notes and Protocols for Assessing FAAH Inhibition by Arachidonoyl Serotonin. BenchChem.
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BenchChem. (2025). Application Notes and Protocols for Fluorometric Measurement of FAAH Inhibitor Activity. BenchChem.
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Özdemir, Ü., et al. (2008). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 13(8), 1599-1609.
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Ma, F. F. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness, 13(1), 1-10.
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Abcam. (n.d.). MTT assay protocol. Abcam.
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Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
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Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 265.
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MilliporeSigma. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). MilliporeSigma.
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Tanc, M., et al. (2009). Synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes. Journal of Coordination Chemistry, 62(2), 266-276.
-
Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
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ResearchGate. (2009). Synthesis and characterization of N -(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes. Request PDF.
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Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(10), 3551-3555.
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Yang, Y., et al. (2017). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Molecules, 22(11), 1894.
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BenchChem. (2025). Benchmarking N-(4-fluorophenyl)cyclohexanecarboxamide Performance Against Other Chemical Scaffolds in Anticancer Research. BenchChem.
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Abdalla, W. A., et al. (2025). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Bioorganic Chemistry, 157, 108357.
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Taşdemir, M., et al. (2018). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. Journal of Cellular and Molecular Biology, 16(2), 55-60.
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
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Varvel, S. A., et al. (2006). Inhibition of fatty-acid amide hydrolase accelerates acquisition and extinction rates in a spatial memory task. Neuropsychopharmacology, 31(8), 1748-1757.
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Silvestri, C., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(11), 3169.
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MedChemExpress. (n.d.). FAAH Inhibitors. MedChemExpress.
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Wiley, J. L., et al. (2014). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology, 231(18), 3757-3766.
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Mehta, R. G., & Moon, R. C. (1990). Evaluation of N-4-(hydroxycarbophenyl) retinamide as a cancer prevention agent and as a cancer chemotherapeutic agent. In Vivo, 4(3), 153-160.
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Frontiers Media. (n.d.). Investigations into the use of Organic and Inorganic Compounds as Chemotherapeutic Agents. Frontiers Research Topic.
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Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(6), 937-943.
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Szulc, A., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. International Journal of Molecular Sciences, 25(6), 3469.
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Musso, L., et al. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design, 88(3), 454-459.
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Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2377-2379.
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experimental protocols for N-(4-chlorophenyl)cyclohexanecarboxamide synthesis
An In-Depth Technical Guide to the Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide, a molecule of interest in medicinal chemistry and materials science. The primary method detailed herein is the Schotten-Baumann reaction, a robust and widely adopted method for amide bond formation, involving the acylation of 4-chloroaniline with cyclohexanecarbonyl chloride.[1] This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic process, from the preparation of the acyl chloride intermediate to the final purification and characterization of the target compound. We delve into the causality behind experimental choices, ensuring that the protocols are not merely a set of instructions but a self-validating system for achieving high-yield, high-purity synthesis.
Introduction and Synthesis Strategy
The amide functional group is a cornerstone of modern chemistry, notably prevalent in pharmaceuticals, representing a significant percentage of all drug candidates.[2] N-(4-chlorophenyl)cyclohexanecarboxamide (CAS No: 142810-49-9) incorporates a cyclohexyl moiety and a chlorophenyl group, structural motifs that are frequently explored in the development of new bioactive agents.[3][4]
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[5] Therefore, a more effective strategy involves the activation of the carboxylic acid. The most common and direct method is the conversion of the carboxylic acid into a more electrophilic species, such as an acyl chloride.[1][6] This activated intermediate readily reacts with an amine to form the desired amide, with the concurrent formation of hydrochloric acid, which is neutralized by a base.[7]
Our synthetic strategy is a two-step process:
-
Activation: Conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using thionyl chloride (SOCl₂).
-
Coupling: Reaction of the synthesized cyclohexanecarbonyl chloride with 4-chloroaniline in the presence of a tertiary amine base to yield N-(4-chlorophenyl)cyclohexanecarboxamide.
This approach is reliable, scalable, and utilizes readily available starting materials.
Mechanistic Insights: Nucleophilic Acyl Substitution
The synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide from cyclohexanecarbonyl chloride and 4-chloroaniline proceeds via a classic nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.
Causality of the Mechanism:
-
Activation: The carbonyl carbon of an acyl chloride is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms, making it an excellent target for nucleophiles.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline initiates the attack on the carbonyl carbon.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine, removes the proton from the nitrogen atom to yield the final neutral amide product and triethylammonium chloride.[7][8]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[9]
Part A: Synthesis of Cyclohexanecarbonyl Chloride
Principle: Cyclohexanecarboxylic acid is converted to its corresponding acyl chloride using thionyl chloride. This reagent is particularly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.[1][10]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 10.0 g | 0.078 |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 13.9 g (8.5 mL) | 0.117 |
| Anhydrous Toluene | C₇H₈ | - | 50 mL | - |
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
To the flask, add cyclohexanecarboxylic acid (10.0 g, 0.078 mol) and anhydrous toluene (50 mL).
-
Slowly add thionyl chloride (8.5 mL, 0.117 mol, 1.5 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude cyclohexanecarbonyl chloride is a clear liquid and can be used in the next step without further purification. For long-term storage, distillation under reduced pressure is recommended.
Part B: Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
Principle: This step is a Schotten-Baumann reaction where the freshly prepared cyclohexanecarbonyl chloride is coupled with 4-chloroaniline. Triethylamine (TEA) is used as a base to scavenge the HCl produced during the reaction, preventing the protonation of the 4-chloroaniline and driving the equilibrium towards the product.[8]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | 11.4 g (crude from Part A) | ~0.078 |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 10.9 g | 0.086 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 11.7 mL | 0.086 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | - | 150 mL | - |
Procedure:
-
In a separate flask, dissolve 4-chloroaniline (10.9 g, 0.086 mol, 1.1 equivalents) and triethylamine (11.7 mL, 0.086 mol, 1.1 equivalents) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool this solution to 0°C in an ice-water bath.
-
Dissolve the crude cyclohexanecarbonyl chloride from Part A in 50 mL of anhydrous DCM.
-
Add the cyclohexanecarbonyl chloride solution dropwise to the cooled 4-chloroaniline solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product. c. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure N-(4-chlorophenyl)cyclohexanecarboxamide as a white or off-white solid.[8]
Overall Synthesis Workflow
Characterization and Validation
To ensure the successful synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide, the final product must be thoroughly characterized.
-
Melting Point: A sharp melting point range indicates high purity.
-
FT-IR Spectroscopy: Look for characteristic peaks:
-
N-H stretch: ~3300 cm⁻¹ (secondary amide)
-
C=O stretch (Amide I band): ~1650 cm⁻¹
-
N-H bend (Amide II band): ~1550 cm⁻¹
-
-
¹H NMR Spectroscopy: Expected signals would include:
-
A broad singlet for the N-H proton.
-
Aromatic protons of the 4-chlorophenyl group (typically two doublets in the 7.0-7.5 ppm region).
-
Aliphatic protons of the cyclohexyl group (multiplets in the 1.0-2.5 ppm region).
-
-
¹³C NMR Spectroscopy: Expect signals for the carbonyl carbon (~175 ppm), aromatic carbons, and aliphatic carbons of the cyclohexane ring.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (C₁₃H₁₆ClNO, MW = 237.73 g/mol ).[3]
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. The reagents used in this procedure have specific hazards that must be managed.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.[10]
-
4-Chloroaniline: Toxic and an irritant. Avoid skin contact and inhalation.
-
Cyclohexanecarboxylic Acid & Acyl Chloride: Can cause skin and eye irritation.[11][12]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated area.
-
Triethylamine (TEA): Flammable and corrosive.
Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency eyewash station and safety shower should be readily accessible.[11]
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Application Notes and Protocols for the Evaluation of N-(4-chlorophenyl)cyclohexanecarboxamide in Cancer Research
Introduction: The Emerging Potential of N-Aryl Carboxamides in Oncology
The N-aryl carboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. While N-(4-chlorophenyl)cyclohexanecarboxamide itself is a relatively under-investigated molecule, its structural motifs—a substituted phenyl ring linked to a cyclic carboxamide—are present in a variety of compounds exhibiting significant anti-cancer properties. These related molecules have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis.[1][2][3] This has led to a growing interest in synthesizing and evaluating novel carboxamide derivatives as potential therapeutic agents.[4]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the anti-cancer potential of N-(4-chlorophenyl)cyclohexanecarboxamide. The protocols detailed below are established, robust methods for assessing cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression. By understanding the causality behind these experimental choices, researchers can generate reliable and reproducible data to elucidate the compound's mechanism of action.
Physicochemical Properties and Synthesis Outline
A foundational step in the evaluation of any new chemical entity is the characterization of its physical and chemical properties, alongside a reproducible synthesis protocol.
Table 1: Physicochemical Properties of N-(4-chlorophenyl)cyclohexanecarboxamide
| Property | Value | Source |
| CAS Number | 142810-49-9 | [5][6] |
| Molecular Formula | C₁₃H₁₆ClNO | [6] |
| Molecular Weight | 237.73 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water (predicted) | General chemical knowledge |
The synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide can be achieved through a standard amide coupling reaction between cyclohexanecarbonyl chloride and 4-chloroaniline.[7] This straightforward synthesis allows for the generation of sufficient material for comprehensive biological evaluation.
Part 1: In Vitro Evaluation of Anti-Cancer Activity
The initial phase of screening involves a battery of in vitro assays to determine the compound's cytotoxic and cytostatic effects on various cancer cell lines.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. The reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product provides a quantitative measure of the viable cell population.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of N-(4-chlorophenyl)cyclohexanecarboxamide in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include vehicle-treated (DMSO) and untreated controls.[9]
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[8]
Table 2: Hypothetical Cytotoxicity Data for N-(4-chlorophenyl)cyclohexanecarboxamide
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.7 |
| HCT116 | Colorectal Carcinoma | 9.8 |
Elucidation of Apoptosis Induction via Annexin V/PI Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with N-(4-chlorophenyl)cyclohexanecarboxamide at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Quadrant analysis of apoptosis assay.
Investigation of Cell Cycle Perturbations
Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[11][12] Flow cytometry analysis of cellular DNA content after staining with a fluorescent dye like propidium iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cells with N-(4-chlorophenyl)cyclohexanecarboxamide at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[13]
Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells Treated with N-(4-chlorophenyl)cyclohexanecarboxamide for 24h
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | 65.2 | 20.5 | 14.3 | 1.1 |
| Compound (IC₅₀) | 45.8 | 15.3 | 38.9 | 10.5 |
| Compound (2x IC₅₀) | 30.1 | 10.2 | 59.7 | 18.9 |
Part 2: Mechanistic Insights and In Vivo Studies
Should in vitro data demonstrate significant anti-cancer activity, further investigation into the underlying molecular mechanisms and in vivo efficacy is warranted.
Proposed Signaling Pathway
Based on the activities of related N-aryl carboxamides, N-(4-chlorophenyl)cyclohexanecarboxamide may induce apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by the activation of caspase-9 and caspase-3.[2] A potential mechanism could involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction and the release of cytochrome c.
Caption: Hypothesized intrinsic apoptosis pathway.
To validate this proposed pathway, Western blot analysis of key proteins (Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and PARP) would be a critical next step.
In Vivo Antitumor Efficacy
Promising in vitro results should be followed by in vivo studies to assess the compound's therapeutic potential in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.[16][17]
Protocol Outline: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of nude mice.[17]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer N-(4-chlorophenyl)cyclohexanecarboxamide (e.g., via intraperitoneal injection) at various doses daily or on a set schedule. The control group receives the vehicle.[18]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Conclusion and Future Directions
This document outlines a systematic approach to evaluate the anti-cancer properties of N-(4-chlorophenyl)cyclohexanecarboxamide. The provided protocols for in vitro assays serve as a robust starting point for characterizing its biological activity. Positive results from these initial screens would justify a deeper investigation into its mechanism of action and its efficacy in preclinical in vivo models. The versatility of the N-aryl carboxamide scaffold suggests that N-(4-chlorophenyl)cyclohexanecarboxamide is a worthy candidate for comprehensive cancer research.
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- 14. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
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- 16. In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(4-chlorophenyl)cyclohexanecarboxamide Solubility Enhancement
Welcome to the technical support center for N-(4-chlorophenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth, science-backed solutions to common experimental hurdles in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to build robust, reliable experimental systems.
Frequently Asked Questions (FAQs)
Question 1: What are the basic physicochemical properties of N-(4-chlorophenyl)cyclohexanecarboxamide, and why is it poorly soluble in aqueous solutions?
Answer:
N-(4-chlorophenyl)cyclohexanecarboxamide has a molecular formula of C13H16ClNO and a molecular weight of approximately 237.73 g/mol [1][2]. Its structure consists of a non-polar cyclohexyl ring and a chlorophenyl group, which are hydrophobic, and a polar carboxamide group. The large hydrophobic surface area of the molecule dominates its properties, leading to poor aqueous solubility.
The predicted LogP value (a measure of lipophilicity) for a structurally similar compound, 4-chloro-N-cyclohexylbenzamide, is 3.6, indicating high lipophilicity and a preference for non-polar environments over aqueous ones[1]. While the amide group can participate in hydrogen bonding, the overall molecular structure prevents significant interaction with water molecules, making it a classic example of a poorly water-soluble compound, likely falling into BCS Class II or IV.
Question 2: I'm starting a new project with this compound. What is a good initial solvent screening strategy?
Answer:
A systematic solvent screening is crucial. We recommend a tiered approach starting with common laboratory solvents and moving to more complex systems if needed. The goal is to find a solvent that provides adequate solubility for your experimental needs without interfering with downstream applications.
Recommended Initial Solvent Screen:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent for dissolving a wide range of hydrophobic compounds. Often a good starting point for creating stock solutions. |
| Alcohols | Ethanol, Methanol | Can dissolve many organic compounds and are often used in formulations. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for highly lipophilic compounds, but their volatility and toxicity require careful handling. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Useful for compounds with moderate polarity. |
| Ketones | Acetone | A versatile solvent, but its high volatility can be a disadvantage. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of N-(4-chlorophenyl)cyclohexanecarboxamide (e.g., 1-5 mg) into several glass vials.
-
Add a measured volume of a single solvent to each vial in small increments (e.g., 100 µL).
-
After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Continue adding solvent until the compound is fully dissolved.
-
Record the total volume of solvent used to calculate the approximate solubility (in mg/mL).
-
Always perform these tests at a controlled temperature, as solubility is temperature-dependent.
Question 3: My initial solvent screen showed poor solubility even in organic solvents. What are my next steps for aqueous-based assays?
Answer:
When single solvents are insufficient, more advanced formulation strategies are necessary. These techniques aim to increase the apparent solubility of the compound in an aqueous environment.
dot graph "Solubility_Enhancement_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
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subgraph "cluster_1" { label="Formulation Strategies"; bgcolor="#F1F3F4"; Cosolvency [label="Co-solvency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH_Adjust [label="pH Adjustment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surfactants [label="Surfactants / Micelles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclodextrins [label="Cyclodextrin Complexation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Advanced Methods"; bgcolor="#F1F3F4"; Solid_Dispersion [label="Solid Dispersions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nanoparticles [label="Nanonization", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_3" { label="Outcome"; bgcolor="#F1F3F4"; End [label="Solubilized Compound for\nAqueous-Based Experiments", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Start -> {Cosolvency, pH_Adjust, Surfactants, Cyclodextrins} [label="Select Strategy"]; Cosolvency -> End; pH_Adjust -> End; Surfactants -> End; Cyclodextrins -> End; {Cosolvency, pH_Adjust, Surfactants, Cyclodextrins} -> {Solid_Dispersion, Nanoparticles} [label="If still problematic", style="dashed"]; Solid_Dispersion -> End; Nanoparticles -> End; } Caption: Decision workflow for enhancing the solubility of N-(4-chlorophenyl)cyclohexanecarboxamide.
Question 4: Can you provide more detail on using co-solvents? What are the best practices?
Answer:
Co-solvency is a widely used technique that involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a non-polar solute.[3][4] The co-solvent reduces the polarity of the water, making it a more favorable environment for the hydrophobic compound.
Common Co-solvents for Biological Assays:
-
DMSO: Potent but can have effects on cell viability and enzyme activity, typically kept below 0.5% v/v in final assays.
-
Ethanol: Less toxic than DMSO for many cell lines, but can still affect cellular processes.
-
Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 300, PEG 400) are effective co-solvents and are generally well-tolerated in in vivo and in vitro systems.[5]
-
Propylene Glycol (PG): Another common choice for parenteral formulations due to its low toxicity.
Experimental Protocol: Preparing a Co-solvent Formulation
-
Prepare a High-Concentration Stock: Dissolve N-(4-chlorophenyl)cyclohexanecarboxamide in 100% of your chosen co-solvent (e.g., DMSO, PEG 400) at the highest possible concentration.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous assay buffer.
-
Precipitation Check: After each dilution, vortex and let the solution sit for at least one hour. Visually inspect for any signs of precipitation (cloudiness, particulates). This will determine the maximum soluble concentration in your final assay conditions.
-
Vehicle Control: It is critical to run a parallel experiment with the same concentration of the co-solvent in the buffer but without the compound. This "vehicle control" accounts for any effects of the co-solvent itself on your experimental system.
Question 5: I've heard about using cyclodextrins. How do they work, and how would I use them for my compound?
Answer:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble "guest" molecules, like N-(4-chlorophenyl)cyclohexanecarboxamide, within their hydrophobic core, forming an "inclusion complex."[7][8] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[6][7][8]
dot graph "Cyclodextrin_Mechanism" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize="10"]; edge [arrowhead="vee", color="#5F6368"];
subgraph "cluster_0" { label="Before Complexation"; bgcolor="#F1F3F4"; Compound [label="N-(4-chlorophenyl)cyclohexanecarboxamide\n(Hydrophobic)", shape="ellipse", style="filled", fillcolor="#FBBC05"]; Water [label="Water\n(Poor Solubility)", shape="invhouse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound -> Water [label="Insoluble", style="dashed", color="#EA4335"]; }
subgraph "cluster_1" { label="Complexation"; bgcolor="#F1F3F4"; CD [label="Cyclodextrin\n(Hydrophilic Exterior,\nHydrophobic Interior)", shape="cds", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width="2", height="2"]; }
subgraph "cluster_2" { label="After Complexation"; bgcolor="#F1F3F4"; Complex [label="Inclusion Complex\n(Water Soluble)", shape="doublecircle", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water_Soluble [label="Water\n(Soluble)", shape="invhouse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex -> Water_Soluble [label="Soluble", color="#34A853"]; }
Compound -> CD [style="invis"]; CD -> Complex [style="invis"]; } Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used in parenteral formulations.
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v).
-
Add Excess Compound: Add an excess amount of N-(4-chlorophenyl)cyclohexanecarboxamide to each solution. Ensure undissolved solid is visible.
-
Equilibrate: Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.
-
Separate and Quantify: Filter the solutions through a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a 1:1 complex and allows you to determine the stability constant. This plot will guide you on how much HP-β-CD is needed to dissolve your target concentration.
Question 6: What are the key troubleshooting tips if I still see precipitation in my final assay plate?
Answer:
Precipitation in the final assay can invalidate your results. Here are some common causes and solutions:
-
Issue: "Leaching" of a high-concentration DMSO stock.
-
Cause: When a small volume of a highly concentrated DMSO stock is added to a large volume of aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit before it has a chance to disperse, causing it to crash out.
-
Solution: Try a "serial dilution" or "intermediate dilution" step. Instead of adding 1 µL of a 10 mM stock directly to 1 mL of buffer, first dilute the 10 mM stock to 1 mM in a buffer containing a higher percentage of co-solvent, and then perform the final dilution.
-
-
Issue: Temperature effects.
-
Cause: Solubility is temperature-dependent. If you prepare your solutions at room temperature but run your assay at 37°C (or vice versa), the solubility can change, leading to precipitation.
-
Solution: Equilibrate all your components (compound stocks, buffers) to the final assay temperature before mixing.
-
-
Issue: Interactions with plate materials.
-
Cause: Hydrophobic compounds can sometimes adsorb to the plastic of standard polystyrene plates.
-
Solution: Consider using low-binding plates or glass vials for preparing dilutions.
-
-
Issue: Insufficient solubilizing agent.
-
Cause: The concentration of your co-solvent or cyclodextrin in the final well may be too low to maintain solubility.
-
Solution: Re-evaluate your formulation based on your phase solubility studies. You may need to increase the concentration of the excipient or lower the final concentration of your test compound.
-
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with N-(4-chlorophenyl)cyclohexanecarboxamide and ensure the reliability and accuracy of your experimental data.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Google Scholar.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. PubMed Central.
- Co-solvent: Significance and symbolism. ScienceDirect.
- The use of co-solvents in parenteral low-solubility drugs formul
- Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics.
- Cosolvent formulations - Google Patents.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- 4-Chloro-N-cyclohexylbenzamide | C13H16ClNO | CID 225461. PubChem.
- N-(4-Chlorophenyl)cyclohexanecarboxamide. Lead Sciences.
Sources
- 1. 4-Chloro-N-cyclohexylbenzamide | C13H16ClNO | CID 225461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Chlorophenyl)cyclohexanecarboxamide - Lead Sciences [lead-sciences.com]
- 3. Co-solvent: Significance and symbolism [wisdomlib.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. humapub.com [humapub.com]
overcoming crystallization issues with N-(4-chlorophenyl)cyclohexanecarboxamide
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
This technical support guide is designed for researchers, scientists, and drug development professionals encountering crystallization challenges with N-(4-chlorophenyl)cyclohexanecarboxamide. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to enable the reliable and reproducible crystallization of this compound.
Understanding the Molecule: Physicochemical Profile
N-(4-chlorophenyl)cyclohexanecarboxamide (CAS No: 142810-49-9) is a carboxamide derivative whose structural features—a non-polar cyclohexyl ring, a chloro-substituted phenyl group, and a hydrogen-bonding capable amide linkage—present specific challenges for crystallization.[1][2] Its poor aqueous solubility is a primary hurdle, and the conformational flexibility of the cyclohexyl ring, combined with the potential for different hydrogen bonding motifs of the amide group, creates a risk of polymorphism.[3][4] An understanding of its properties is the first step in troubleshooting.
| Property | Value / Predicted Characteristic | Significance for Crystallization |
| Molecular Formula | C₁₃H₁₆ClNO | - |
| Molecular Weight | 237.73 g/mol | Influences dissolution and diffusion rates.[1] |
| Appearance | White to off-white solid (predicted) | Visual indicator of purity. |
| Solubility | Insoluble in water; likely soluble in various organic solvents.[2] | Dictates the choice of crystallization solvent system. Poor solubility often requires techniques like anti-solvent addition or evaporative methods.[][6] |
| Hydrogen Bond Donor | 1 (Amide N-H) | Key interaction for crystal lattice formation. Can lead to different polymorphic structures.[6] |
| Hydrogen Bond Acceptor | 1 (Amide C=O) | Complements the hydrogen bond donor in forming stable crystal packing.[6] |
| Polarity | Moderately polar | "Like dissolves like" principle applies; solubility is expected in moderately polar solvents like alcohols, acetone, or THF.[6] |
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial hurdles encountered during the crystallization of N-(4-chlorophenyl)cyclohexanecarboxamide.
Q1: I've dissolved my compound in a hot solvent, but no crystals form upon cooling. What should I do?
A1: This is a classic issue of insufficient supersaturation or high kinetic barrier to nucleation. Here are the immediate steps to take:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can initiate crystal formation.[7]
-
Introduce a Seed Crystal: If you have a previous batch of crystalline material, add a single, tiny crystal to the solution. This provides a perfect template for crystal growth, bypassing the difficult nucleation step. Seeding is a highly effective method for targeting a specific, desired polymorph.[][8]
-
Reduce the Volume of Solvent: It's possible you used too much solvent. Gently reheat the solution and boil off a small portion of the solvent to increase the compound's concentration. Allow it to cool again. An ideal crystallization should show some crystal formation within 5-20 minutes of cooling.[7]
-
Try a Lower Temperature: If cooling to room temperature is ineffective, try placing the flask in an ice bath or even a freezer for a short period. Be aware that rapid cooling can sometimes lead to the formation of very small, less pure crystals.[7]
Q2: My compound "oils out" of the solution instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute's solubility decreases so rapidly that it separates as a liquid phase (an oil) instead of an ordered solid lattice. This often happens when the solution is cooled too quickly or if the compound's melting point is lower than the temperature of the solution.
-
Causality: The system is thermodynamically driven to a lower energy state, but the kinetics are too fast for the molecules to arrange into a crystal lattice. Oiling out is detrimental to purity, as the oil can trap impurities.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the level of supersaturation.[7]
-
Slow Down the Cooling Process: Insulate the flask by placing it on a cork ring or paper towels and covering the top with a watch glass. This slows heat loss and gives the molecules more time to orient themselves correctly.[7]
-
Change the Solvent System: Consider using a solvent in which the compound is less soluble at elevated temperatures. This reduces the supersaturation gradient upon cooling.
-
Q3: My crystallization is too fast, resulting in a fine powder or agglomerated clumps. How can I grow larger, more defined crystals?
A3: The rapid formation of fine particles or agglomerates indicates that the nucleation rate is far exceeding the crystal growth rate.[] This is typically caused by excessively high supersaturation.
-
Causality: When supersaturation is very high, countless nucleation sites are formed simultaneously, leading to rapid depletion of the solute and leaving little material for the growth of existing crystals.
-
Solutions:
-
Increase the Amount of Solvent: The simplest solution is to use more solvent. Place the material back on the heat, add more solvent until it fully dissolves, and then cool slowly. This reduces the concentration and slows down the process.[7]
-
Control the Cooling Profile: A slower, more controlled cooling rate is crucial. Instead of moving the flask directly to an ice bath, allow it to cool slowly to room temperature first. Programmable cooling baths can offer precise control for scalable processes.[]
-
Consider Anti-Solvent Crystallization: This technique, detailed in the next section, allows for more gradual changes in supersaturation by slowly introducing a solvent in which the compound is insoluble.[9]
-
In-Depth Troubleshooting & Methodology Guides
For persistent issues, a more systematic approach is required. The following guides provide detailed protocols for solvent screening and advanced crystallization techniques.
Guide 1: Systematic Solvent & Anti-Solvent Screening
Choosing the right solvent system is the most critical factor in developing a robust crystallization process.[] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 20-30 mg of N-(4-chlorophenyl)cyclohexanecarboxamide into several small vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until the solid just dissolves. Record the approximate volume. This gives a rough measure of room temperature solubility.
-
Heating & Cooling: For solvents that do not dissolve the compound at room temperature, gently heat the vial while adding more solvent until the solid dissolves.
-
Observation: Allow the saturated hot solutions to cool slowly to room temperature, then cool further in an ice bath. Observe the quantity and quality of the crystals formed.
-
Selection: Select the solvent that provides a high yield of well-defined crystals with minimal initial solubility at room temperature.
Workflow for Solvent System Selection
The following diagram outlines a logical workflow for selecting an appropriate crystallization method based on initial solubility tests.
Caption: Decision workflow for selecting a crystallization method.
Guide 2: Mastering Key Crystallization Techniques
Protocol: Anti-Solvent Crystallization
This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[9]
-
Dissolution: Dissolve the N-(4-chlorophenyl)cyclohexanecarboxamide in the minimum amount of a "good" solvent (e.g., Tetrahydrofuran (THF) or Acetone) at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., water or hexane) dropwise to the stirred solution. Continue adding until the solution becomes faintly turbid (cloudy). The turbidity indicates the onset of nucleation.
-
Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystal Growth: Cover the container and allow it to stand undisturbed. The anti-solvent will slowly cause the compound to crystallize out of solution. Using techniques like vapor diffusion, where the anti-solvent diffuses as a vapor into the solvent, can produce very high-quality crystals.[8]
Guide 3: The Challenge of Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[3][4] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and melting point, which are critical in pharmaceutical development.[10][11]
Q: How do I know if I have a polymorphism issue?
A: Inconsistent results from batch to batch are a primary indicator. If you observe different crystal shapes, different melting points, or variable performance in downstream applications despite using the same procedure, you may be producing different polymorphs. Analytical techniques are required for confirmation:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying polymorphs. Each crystalline form will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions. Different polymorphs will often exhibit different melting points or may show solid-state transitions from a metastable to a more stable form before melting.[11]
-
Microscopy: Visual inspection can often reveal different crystal habits (shapes) associated with different polymorphs.
Q: How can I control which polymorph I get?
A: Controlling polymorphism involves carefully managing the crystallization conditions to favor the nucleation and growth of the desired form.[][12]
-
Seeding: This is the most direct control method. Introduce a seed crystal of the desired polymorph into a supersaturated solution to direct the crystallization outcome.[]
-
Solvent Choice: The solvent can influence which polymorph is formed. Some solvents may selectively stabilize a particular polymorph through specific intermolecular interactions.[13]
-
Supersaturation & Temperature: The rate of cooling and the level of supersaturation are critical. Generally, lower supersaturation and slower cooling rates favor the formation of the most thermodynamically stable polymorph. Rapid cooling can trap a less stable (kinetically favored) polymorph.[]
Polymorphism Control Pathways
The diagram below illustrates how different experimental conditions can direct the solid-state outcome of N-(4-chlorophenyl)cyclohexanecarboxamide.
Caption: Factors influencing the solid-state form of the final product.
By systematically applying the principles and protocols outlined in this guide, researchers can overcome common crystallization challenges with N-(4-chlorophenyl)cyclohexanecarboxamide, leading to the consistent production of high-quality crystalline material suitable for further research and development.
References
-
International Journal of Chemical Engineering and Applications (IJCEA). Antisolvent Crystallization of Poorly Water Soluble Drugs. Available from: [Link]
-
Chadwick, K., et al. (2012). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews. Available from: [Link]
-
ResearchGate. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
CrystEngComm (RSC Publishing). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
University of Angers. Guide for crystallization. Available from: [Link]
-
Semantic Scholar. (2022). SOLUBILITY ENHANCEMENT OF POORLY WATER-SOLUBLE DRUG BY SPHERICAL CRYSTALLIZATION TECHNIQUE. Available from: [Link]
-
Crystal Pharmatech. API Crystallization. Available from: [Link]
-
PubChem. N-(4-amino-3-chlorophenyl)cyclohexanecarboxamide. Available from: [Link]
-
Triclinic Labs. Crystallization Method Development and Optimization. Available from: [Link]
-
Lead Sciences. N-(4-Chlorophenyl)cyclohexanecarboxamide. Available from: [Link]
-
Organic Syntheses. (2018). Synthesis of 4CzIPN. Available from: [Link]
-
Ainurofiq, A., et al. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences. Available from: [Link]
-
Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Available from: [Link]
-
Scilit. The effect of polymorphism on active pharmaceutical ingredients: A review. Available from: [Link]
-
PubChem. N-(4-chlorophenyl)cyclooctyloxycarboxamide. Available from: [Link]
-
ResearchGate. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Available from: [Link]
-
ACS Publications. An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Available from: [Link]
-
MDPI. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Available from: [Link]
-
NIST WebBook. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. Available from: [Link]
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- 3. The effect of polymorphism on active pharmaceutical ingredients: A review | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. crystalpharmatech.com [crystalpharmatech.com]
optimization of N-(4-chlorophenyl)cyclohexanecarboxamide synthesis reaction conditions
An in-depth technical guide to the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide, offering practical solutions and theoretical explanations for researchers, scientists, and professionals in drug development.
This technical support guide provides a comprehensive resource for optimizing the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide. Structured in a user-friendly question-and-answer format, it addresses common challenges, from reaction setup to product purification, ensuring you can navigate the complexities of your experiment with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-(4-chlorophenyl)cyclohexanecarboxamide?
The most common and straightforward method is the nucleophilic acyl substitution, specifically the acylation of 4-chloroaniline with an activated derivative of cyclohexanecarboxylic acid. This is typically achieved by reacting 4-chloroaniline with cyclohexanecarbonyl chloride.
Q2: What are the main synthetic strategies I can employ?
There are two primary strategies for this amide bond formation:
-
The Acid Chloride Method: This involves converting cyclohexanecarboxylic acid into the more reactive cyclohexanecarbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 4-chloroaniline.[1][2]
-
The Coupling Reagent Method: This is a one-pot method where cyclohexanecarboxylic acid and 4-chloroaniline are combined in the presence of a coupling reagent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[3][4]
Q3: In the acid chloride method, why is a base like triethylamine necessary?
The reaction between an acid chloride and an amine generates hydrochloric acid (HCl) as a byproduct.[2] Amines are basic and will react with this acid to form an ammonium salt. This protonation deactivates the amine's nucleophilicity, as it no longer has a lone pair of electrons to attack the carbonyl carbon, thereby halting the reaction.[4] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the HCl, preventing the protonation of the 4-chloroaniline and allowing the reaction to proceed to completion.[1]
Q4: What is the advantage of using a coupling reagent over the acid chloride method?
Using a coupling reagent avoids the need to first synthesize and isolate the often moisture-sensitive acid chloride. This one-pot procedure can be more convenient.[5] Reagents like EDC are particularly useful as their urea byproduct is water-soluble, simplifying purification compared to the insoluble dicyclohexylurea (DCU) byproduct from DCC.[4] Furthermore, modern coupling reagents can offer high yields and low levels of side reactions, such as racemization if chiral centers are present.[6]
Experimental Protocols & Optimization
Protocol 1: The Acid Chloride Method
This two-step protocol is adapted from the synthesis of a structurally similar compound and is highly reliable.[1]
Step 1: Synthesis of Cyclohexanecarbonyl Chloride
-
In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber, combine cyclohexanecarboxylic acid (1.0 eq) and thionyl chloride (1.2 eq).
-
Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain pure cyclohexanecarbonyl chloride.
Step 2: Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
-
Dissolve cyclohexanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a clean, dry flask.
-
In a separate flask, dissolve 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the acid chloride solution to 0 °C using an ice bath.
-
Add the 4-chloroaniline solution dropwise to the stirred, cooled acid chloride solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, proceed to the work-up and purification steps outlined in the troubleshooting section.
Protocol 2: The EDC/HOAt Coupling Method
This one-pot protocol offers high efficiency and is a common alternative for amide bond formation.[7]
-
Dissolve cyclohexanecarboxylic acid (1.0 eq), 4-chloroaniline (1.1 eq), and 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) in a suitable aprotic solvent like DMF or DCM.
-
Add N,N'-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, proceed with an appropriate aqueous work-up.
Optimization of Reaction Conditions
The efficiency of the synthesis can be highly dependent on several parameters. The following table summarizes key variables and their expected impact.
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Starting Material Purity | >98% purity, anhydrous | Impurities can lead to side reactions and purification difficulties. Water can hydrolyze the acid chloride intermediate. |
| Stoichiometry | Amine: 1.0-1.1 eq; Base: 1.2-1.5 eq | A slight excess of the amine can drive the reaction to completion. Sufficient base is crucial to neutralize all generated HCl.[1] |
| Solvent | Anhydrous DCM, THF, or DMF | Must be aprotic and able to dissolve reactants. DCM is common due to its volatility, which simplifies removal.[1] Greener solvents like Cyrene™ are also effective.[8] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction between the acid chloride and amine, minimizing side reactions.[1] |
| Reaction Time | 12-24 hours | Reaction should be monitored by TLC to determine the point of completion and avoid potential degradation from prolonged stirring.[9] |
Visual Workflow for Synthesis
Caption: Workflow for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide.
Troubleshooting Guide
Q5: My reaction yield is low. What are the potential causes and solutions?
Low yield is a common issue that can stem from several factors.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or deactivated reagents.
-
Solution: Extend the reaction time and monitor closely with TLC until the starting material spot disappears.[9] Ensure reagents, especially the acid chloride, have not been degraded by moisture.
-
-
Product Loss During Work-up:
-
Cause: The product may have some solubility in the aqueous layers during extraction.
-
Solution: After the initial extraction, perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent (e.g., DCM or Ethyl Acetate) to recover any dissolved product.
-
-
Side Reactions:
-
Cause: If using a coupling agent like DCC, the formation of a stable N-acylurea byproduct can occur, consuming the activated acid.[5]
-
Solution: Additives like HOBt or HOAt can suppress this side reaction. When using the acid chloride method, ensure the temperature is controlled during the amine addition to prevent side reactions.
-
Q6: My TLC shows multiple spots after the reaction. How do I identify and remove impurities?
-
Unreacted 4-chloroaniline: This amine is basic. During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine will form a water-soluble salt and move into the aqueous layer.[1]
-
Unreacted Cyclohexanecarboxylic Acid: This can occur if the acid chloride formation was incomplete or if the acid chloride hydrolyzed. Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will form a water-soluble carboxylate salt.[9]
-
Urea Byproduct (from DCC/EDC): If you used DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many common solvents and can often be removed by filtration.[6] The byproduct from EDC is water-soluble and should be removed during the aqueous work-up.
Q7: The final product is an oil or difficult to crystallize. What purification strategies can I use?
If recrystallization fails, column chromatography is the preferred method for purification.
-
System Selection: Use silica gel as the stationary phase. A good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.
-
Gradient Elution: Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will allow non-polar impurities to elute first, followed by your product, with highly polar impurities remaining on the column.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wilson, K. L., et al. (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry, 20(19), 4500-4506. [Link]
-
NV Pubhouse. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. [Link]
-
Gemo, A., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Molecules, 20(7), 13245-13268. [Link]
- Google Patents. A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nvpublicationhouse.com [nvpublicationhouse.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(4-chlorophenyl)cyclohexanecarboxamide
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of N-(4-chlorophenyl)cyclohexanecarboxamide. This document moves beyond simple protocols to explain the underlying principles and troubleshooting logic essential for achieving high purity.
Compound Profile
N-(4-chlorophenyl)cyclohexanecarboxamide is a solid compound whose purification can be challenging due to the potential presence of structurally similar impurities.[1] A successful purification strategy depends on understanding its physicochemical properties and the nature of potential contaminants.
| Property | Value | Reference |
| CAS Number | 142810-49-9 | [1][2] |
| Molecular Formula | C₁₃H₁₆ClNO | [1] |
| Molecular Weight | 237.73 g/mol | [1] |
| Appearance | White to off-white solid | [3][4] |
| Storage | Sealed in a dry place at room temperature | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide?
A1: The impurity profile is highly dependent on the synthetic route. For a typical synthesis involving the coupling of a cyclohexanecarboxylic acid derivative and 4-chloroaniline, the most common impurities are:
-
Unreacted Starting Materials: 4-(4-chlorophenyl)cyclohexanecarboxylic acid (or its corresponding acid chloride) and 4-chloroaniline.
-
Side-Reaction Products: Products arising from side reactions of the coupling agents.
-
Residual Solvents: Solvents used in the reaction and work-up, such as dichloromethane, ethyl acetate, or toluene.
Q2: I have my crude product. What is the first and most straightforward purification method I should attempt?
A2: For a solid crude product, recrystallization is the most efficient and scalable first-line purification technique.[5] It is often faster and more cost-effective than chromatography. The key is to identify a suitable solvent system where the target compound has high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures. A preliminary solvent screen with small amounts of your crude product is highly recommended.
Q3: My purified product looks clean by TLC, but the melting point is broad. What could be the issue?
A3: A broad melting point range is a classic indicator of impurities, even if they are not visible by TLC. This can happen if an impurity has a very similar Rf value to your product in the chosen TLC solvent system or if it is an inorganic salt. Consider re-developing your TLC method with different solvent systems to try and resolve the impurity.[6] Alternatively, the issue could be the presence of residual solvent, which can be addressed by thorough drying under high vacuum.
Q4: How can I avoid hydrolysis of the amide bond during purification?
A4: The amide bond in N-(4-chlorophenyl)cyclohexanecarboxamide is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly with heating.[7][8] During work-up and purification:
-
Avoid prolonged exposure to strong acids or bases (e.g., concentrated HCl or NaOH).
-
If performing an aqueous wash, use mild reagents like a saturated sodium bicarbonate solution to remove acidic impurities, followed by a water or brine wash to neutralize.
-
Ensure the pH of your solutions remains near neutral if possible.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that separates compounds based on differences in their solubility.[5]
Problem: My compound will not fully dissolve in the hot solvent, or I have to use a very large volume.
-
Causality: The solvent is likely not a good choice for your compound; its solvating power is too low even at high temperatures.
-
Suggested Solution:
-
Select a More Polar Solvent: Based on the principle of "like dissolves like," the amide and chlorophenyl groups lend moderate polarity to the molecule.[9] Try a slightly more polar solvent. For example, if you are using toluene, consider switching to ethyl acetate or acetone.
-
Use a Solvent Mixture: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or heptane) at the same temperature until the solution becomes faintly cloudy.[10] Gently heat the mixture until it becomes clear again, then allow it to cool slowly.
-
Problem: The product "oils out" as a liquid instead of forming solid crystals upon cooling.
-
Causality: The solution is too supersaturated, or the cooling process is too rapid, causing the compound to crash out of solution above its melting point or as an amorphous liquid. This is common when the boiling point of the solvent is significantly higher than the melting point of the solute.
-
Suggested Solutions:
-
Slower Cooling: Insulate the flask to ensure a very slow cooling rate. This gives the molecules time to orient themselves into a crystal lattice.
-
Add More Solvent: The initial concentration may be too high. Add a small amount of additional hot solvent to the oily mixture, reheat to dissolve, and then attempt to cool slowly again.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny crystal of previously purified product ("seed crystal") to the cooled solution.
-
Problem: The crystal yield is very low.
-
Causality: Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.
-
Suggested Solutions:
-
Reduce Solvent Volume: If the solution is not saturated at the boiling point, you can gently boil off some of the solvent to increase the concentration before cooling.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound and promote more complete precipitation.
-
Change Solvent System: Find a solvent in which your compound is less soluble at cold temperatures.
-
Caption: Decision workflow for troubleshooting common recrystallization issues.
Troubleshooting Guide: Flash Column Chromatography
When recrystallization fails to remove a persistent impurity, flash column chromatography on silica gel is the preferred alternative.[11]
Problem: The product and impurity are not separating on the column (co-elution).
-
Causality: The chosen solvent system (mobile phase) does not have the correct polarity to differentiate between your compound and the impurity on the silica gel (stationary phase).
-
Suggested Solution:
-
TLC Optimization is Key: Do not run a column until you have found a solvent system that gives good separation on a TLC plate. The ideal Rf (retention factor) for your product should be between 0.25 and 0.40, with a clear separation (ΔRf > 0.1) from all impurities.
-
Adjust Solvent Polarity:
-
If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., reduce the amount of ethyl acetate in your hexane/ethyl acetate mixture).
-
If spots are too low (low Rf), increase the polarity (e.g., add more ethyl acetate or a small amount of methanol).
-
-
Try Different Solvents: Sometimes a complete change of solvent system is necessary. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the specific interactions with the silica gel and improve separation.[12]
-
Problem: The product is streaking or "tailing" down the TLC plate or column.
-
Causality: This can be caused by several factors:
-
Sample Overload: Too much crude material was loaded onto the column or spotted on the TLC plate.
-
Compound Insolubility: The compound is not fully soluble in the mobile phase as it moves.
-
Strong Acidic/Basic Interactions: The amide may have weak acidic or basic properties, leading to strong, non-ideal interactions with the slightly acidic silica gel.
-
-
Suggested Solutions:
-
Load Less Material: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Use a Stronger "Loading" Solvent: Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane) to ensure it is fully dissolved before applying it to the silica.
-
Modify the Mobile Phase: Add a small amount of an acid (e.g., 0.5% acetic acid) or a base (e.g., 0.5% triethylamine) to the mobile phase. This can neutralize active sites on the silica gel and improve the peak shape. Always test this on a TLC plate first.
-
Caption: Standard workflow for purification by flash column chromatography.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude N-(4-chlorophenyl)cyclohexanecarboxamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture gently on a hot plate with stirring.
-
Saturation: Continue adding small portions of ethanol until the solid just dissolves at the boiling point of the solvent. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Hexane/Ethyl Acetate System)
-
Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point for N-(4-chlorophenyl)cyclohexanecarboxamide is 20-30% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal volume of a strong solvent like dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Carefully add the mobile phase to the column and begin elution using positive pressure. Start with a low polarity (e.g., 10% ethyl acetate/hexanes) and either run isocratically or gradually increase the polarity (gradient elution) as the column runs.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified N-(4-chlorophenyl)cyclohexanecarboxamide.
References
-
Lead Sciences. (n.d.). N-(4-Chlorophenyl)cyclohexanecarboxamide. Retrieved from [Link]
- Google Patents. (2011). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of 4CzIPN. Retrieved from [Link]
-
Molbase. (n.d.). N-(4-chlorophenyl)-1-(4-methyl-1,3-dioxo-2-isoindolyl)-1-cyclohexanecarboxamide. Retrieved from [Link]
-
Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
AbacipharmTech. (n.d.). N-(4-Chlorophenyl)cyclohexanecarboxamide. Retrieved from [Link]
-
Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. Retrieved from [Link]
-
MacLeod, A. T., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. NIH. Retrieved from [Link]
-
Karageorge, G. N., et al. (2016). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Retrieved from [Link]
-
Preprints.org. (2024). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-chlorophenyl)cyclooctyloxycarboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1-(4-Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Retrieved from [Link]
- Google Patents. (2010). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- Google Patents. (2019). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
-
De Maria, P., et al. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Organic Letters. PubMed. Retrieved from [Link]
-
IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
-
ResearchGate. (2023). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Retrieved from [Link]
-
DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate. Retrieved from [Link]
- Google Patents. (1987). US4678613A - Process for the purification of triphenylmethane compounds.
Sources
- 1. N-(4-Chlorophenyl)cyclohexanecarboxamide - Lead Sciences [lead-sciences.com]
- 2. N-(4-Chlorophenyl)cyclohexanecarboxamide - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 95233-37-7 CAS MSDS (4-(4-Chlorophenyl)cyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. preprints.org [preprints.org]
stability issues of N-(4-chlorophenyl)cyclohexanecarboxamide in solution
Welcome to the technical support guide for N-(4-chlorophenyl)cyclohexanecarboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-(4-chlorophenyl)cyclohexanecarboxamide in solution?
N-(4-chlorophenyl)cyclohexanecarboxamide possesses two key structural features that are central to its stability profile: a secondary amide linkage and a chlorophenyl group. The primary concern is the susceptibility of the amide bond to hydrolysis, especially under non-neutral pH conditions. Additionally, the aromatic ring and the chlorine substituent can be targets for oxidative and photolytic degradation. Therefore, factors like pH, temperature, light exposure, and the presence of oxidizing agents in your solution can significantly impact the integrity of the compound over time.
Q2: What are the most probable degradation pathways for this molecule?
Based on its chemical structure, the following degradation pathways are the most likely to occur in solution:
-
Hydrolysis: This is the most common degradation route for carboxamides. The amide bond can be cleaved under both acidic and basic conditions to yield 4-chloroaniline and cyclohexanecarboxylic acid. This process is often accelerated by heat.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1] This may involve complex free-radical mechanisms affecting the chlorophenyl ring or other parts of the molecule.[2] International Council for Harmonisation (ICH) guidelines recommend specific conditions for evaluating photostability.[3]
-
Oxidation: The molecule may be susceptible to oxidation, although this is generally a slower process than hydrolysis unless strong oxidizing agents are present. The aromatic ring is a potential site for oxidative reactions.
Q3: How should I prepare and store solutions of N-(4-chlorophenyl)cyclohexanecarboxamide to ensure maximum stability?
To minimize degradation, consider the following best practices:
-
Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. If the compound's solubility is poor in water, co-solvents can be used, but their selection should be based on the drug substance's structure and compatibility.[4]
-
pH Control: Prepare solutions in a buffered system, ideally close to a neutral pH (6.5-7.5), unless your experimental conditions require otherwise. Avoid strongly acidic or alkaline conditions.
-
Temperature: Store stock solutions and working solutions at recommended low temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage.[5] Avoid repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the container headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you might encounter during your experiments and provides a logical approach to identifying and resolving the root cause.
Q: My assay results show a progressive loss of the parent compound over a short time. What's happening?
A: A rapid decrease in concentration points to an active degradation process.
-
Immediate Action:
-
Verify pH: Check the pH of your solution. Unintended acidity or alkalinity, perhaps from dissolved CO₂ or contaminants in excipients, can accelerate hydrolysis.
-
Assess Light Exposure: Confirm that your samples were protected from light during preparation, storage, and handling. Even ambient lab lighting can initiate photolysis over several hours.[1]
-
Review Temperature: Ensure samples were maintained at the correct storage temperature. Accidental exposure to elevated temperatures (e.g., leaving samples on a benchtop) can significantly speed up degradation.[4]
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency loss.
Q: I'm seeing new, unidentified peaks in my HPLC chromatogram. What are they and how do I deal with them?
A: These are almost certainly degradation products. Their appearance is a key indicator of instability and necessitates the use of a validated, stability-indicating analytical method.[6]
-
Underlying Cause: Your current analytical method may not be able to separate the parent compound from these newly formed impurities, leading to inaccurate quantification. Forced degradation studies are essential for generating these degradants and developing a method that can resolve them.[4][7]
-
Recommended Actions:
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate a full spectrum of potential degradants.[8] (See Protocol 1 below).
-
Develop a Stability-Indicating Method: Use the degraded samples to develop an HPLC method (typically reverse-phase with gradient elution) that achieves baseline separation between the parent peak and all major degradation peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak in your stability samples. This confirms that no degradant is co-eluting.
-
Q: My mass balance in a stability study is significantly less than 100%. Where did the material go?
A: A poor mass balance suggests that not all degradation products are being detected by your primary analytical method (e.g., UV-Vis).
-
Potential Causes & Solutions:
-
Formation of Non-Chromophoric Degradants: The degradation process may have destroyed the UV-absorbing part of the molecule.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector to track all components.[9]
-
-
Precipitation: Degradation products may be insoluble in your sample matrix and have precipitated out of the solution.
-
Solution: Visually inspect your samples. Centrifuge a sample and analyze both the supernatant and the redissolved precipitate (if any).
-
-
Adsorption: The compound or its degradants may be adsorbing to the inner surface of the storage container.
-
Solution: Test different container materials (e.g., polypropylene vs. glass) or use silanized glass vials. Perform a recovery study by rinsing the container with a strong solvent after the sample has been removed.
-
-
Technical Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are a cornerstone of stability assessment, providing critical insights into degradation pathways.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
-
Objective: To intentionally degrade N-(4-chlorophenyl)cyclohexanecarboxamide under various stress conditions to identify potential degradation products and establish degradation pathways.[4]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of N-(4-chlorophenyl)cyclohexanecarboxamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature. Withdraw samples at time points (e.g., 1, 2, 4, 8 hours). Note: Base hydrolysis of amides is often faster than acid hydrolysis.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light. Monitor over time.
-
Thermal Degradation: Keep one vial of the solution at 60°C, protected from light. Also, test the solid compound in an oven at a higher temperature (e.g., 80°C).
-
Photostability: Expose a solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][3] A control sample should be wrapped in aluminum foil and placed alongside.
-
-
Sample Quenching: Before analysis, acid and base samples must be neutralized with an equimolar amount of base or acid, respectively, to stop the degradation reaction.[4]
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable analytical method (see Protocol 2).
Potential Hydrolytic Degradation Pathway
The primary degradation pathway via hydrolysis involves the cleavage of the amide bond.
Caption: Hydrolytic degradation of the parent compound.
Protocol 2: Key Elements of a Stability-Indicating HPLC Method
-
Objective: To develop a quantitative method that separates N-(4-chlorophenyl)cyclohexanecarboxamide from all process impurities and degradation products.
| Parameter | Typical Starting Conditions & Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size. (Provides good hydrophobic retention for the parent molecule). |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water. (Provides good peak shape and MS compatibility). |
| Mobile Phase B | Acetonitrile or Methanol. (Elutes the compound from the reverse-phase column). |
| Elution Mode | Gradient elution. (Necessary to elute both polar degradation products like 4-chloroaniline and the more non-polar parent compound within a reasonable runtime). |
| Flow Rate | 0.3 - 1.0 mL/min (Adjusted based on column diameter). |
| Column Temp. | 30 - 40 °C (Improves peak shape and reproducibility). |
| Detection | UV/Vis (PDA) at an appropriate wavelength (e.g., 240 nm, to be determined by UV scan) and/or Mass Spectrometry. (PDA is crucial for peak purity assessment). |
| Injection Vol. | 1 - 10 µL. |
Method Validation: Once developed, the method must be validated for specificity by analyzing the forced degradation samples to prove that all degradant peaks are resolved from the parent peak.
References
-
D Nagasamy Venkatesh and S D Shanmuga Kumar. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Kavita, G., & Kumar, A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 847-853. [Link]
-
Lund, L. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(1). [Link]
-
Reddy, P. K., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Chembase.cn. (n.d.). N-(4-chlorophenyl)-1-(4-methyl-1,3-dioxo-2-isoindolyl)-1-cyclohexanecarboxamide. Retrieved from [Link]
-
Lead Sciences. (n.d.). N-(4-Chlorophenyl)cyclohexanecarboxamide. Retrieved from [Link]
-
European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)cyclohexanecarbaldehyde. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (1996). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
Rughoonundun, N., & Wandless, T. J. (2013). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. [Link]
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
Al-Zoubi, R. M., & Al-Jaber, H. I. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
Kumar, K. S., et al. (2016). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]
-
Ueda, K., et al. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. International Journal of Pharmaceutics, 410(1-2), 61-67. [Link]
-
Al-Khateeb, L. A., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry, 16(11), 105267. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
-
Reddy, K. K., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
PubChem. (n.d.). N-(4-amino-3-chlorophenyl)cyclohexanecarboxamide. Retrieved from [Link]
-
Cieplik, J., et al. (2006). Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section C, 62(Pt 5), o259-o261. [Link]
-
Wang, Y., et al. (2023). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry. [Link]
-
Ozturk, S., & Kutuk, H. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate. DergiPark. [Link]
-
Liaw, D. J., et al. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Retrieved from [Link]
-
NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. Retrieved from [Link]
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- 1. ema.europa.eu [ema.europa.eu]
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Chlorophenyl)cyclohexanecarboxamide - Lead Sciences [lead-sciences.com]
- 6. biomedres.us [biomedres.us]
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- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Troubleshooting Cell Permeability for N-(4-chlorophenyl)cyclohexanecarboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-(4-chlorophenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose and resolve experimental issues effectively.
Section 1: Understanding the Compound: Physicochemical Profile
Before troubleshooting any assay, it's crucial to understand the intrinsic properties of the molecule you're working with. N-(4-chlorophenyl)cyclohexanecarboxamide's structure suggests it is a lipophilic, neutral molecule, which are key characteristics influencing its interaction with biological membranes.[1]
Table 1: Physicochemical Properties of N-(4-chlorophenyl)cyclohexanecarboxamide and Related Structures
| Property | Value | Source | Implication for Permeability |
| Molecular Formula | C13H16ClNO | [2] | - |
| Molecular Weight | 237.73 g/mol | [2] | Well within the range for passive diffusion (Lipinski's Rule of 5 suggests <500).[1] |
| Calculated XLogP3 | ~3.6 (estimated based on similar structures) | [3] | Indicates high lipophilicity, favoring passive diffusion across lipid bilayers. May also lead to poor aqueous solubility. |
| Aqueous Solubility | Sparingly soluble (inferred from parent compound) | [4] | A primary suspect for low apparent permeability. The compound may precipitate in aqueous assay buffers. |
| Hydrogen Bond Donors | 1 | - | Favorable for permeability (Lipinski's Rule: <5).[1] |
| Hydrogen Bond Acceptors | 1 | - | Favorable for permeability (Lipinski's Rule: <10).[1] |
Note: XLogP3 is a computed value for lipophilicity. An experimental LogP would be more definitive.
Section 2: Foundational Concepts in Cell Permeability
A molecule can cross a cell monolayer through several mechanisms. Understanding these is fundamental to interpreting your data.
-
Passive Diffusion: Movement across the membrane driven by a concentration gradient, without the help of transport proteins. This is the primary route for many small, lipophilic drugs.[1] It can be:
-
Transcellular: Passing directly through the lipid bilayer of the cells.
-
Paracellular: Passing through the tight junctions between cells.
-
-
Active Transport: Movement against a concentration gradient, requiring energy and the assistance of membrane transporter proteins. This can include:
Caption: High-level workflow for a Caco-2 bidirectional permeability assay.
Section 5: References
-
Vertex AI Search. (n.d.). Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology. Retrieved January 14, 2026, from
-
Vertex AI Search. (n.d.). Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes. Retrieved January 14, 2026, from
-
Vertex AI Search. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved January 14, 2026, from
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved January 14, 2026, from
-
Vertex AI Search. (n.d.). Caco2 assay protocol. Retrieved January 14, 2026, from
-
Guidechem. (n.d.). Cyclohexanecarboxamide 1122-56-1 wiki. Retrieved January 14, 2026, from
-
Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved January 14, 2026, from
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 14, 2026, from
-
MDPI. (n.d.). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Retrieved January 14, 2026, from
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 14, 2026, from
-
PubMed Central. (n.d.). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. Retrieved January 14, 2026, from
-
ResearchGate. (n.d.). Inhibitory effects of P-gp inhibitors on BCRP-mediated efflux of.... Retrieved January 14, 2026, from
-
PubMed. (n.d.). Role of P-glycoprotein-mediated secretion in absorptive drug permeability. Retrieved January 14, 2026, from
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from
-
Evotec. (n.d.). P-glycoprotein Inhibition Service. Retrieved January 14, 2026, from
-
Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved January 14, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Assessing Compound Stability in Cell Culture Media. Retrieved January 14, 2026, from
-
YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved January 14, 2026, from
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 14, 2026, from
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved January 14, 2026, from
-
PubChem. (n.d.). 4-Chloro-N-cyclohexylbenzamide. Retrieved January 14, 2026, from
-
NIH. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Retrieved January 14, 2026, from
-
Lead Sciences. (n.d.). N-(4-Chlorophenyl)cyclohexanecarboxamide. Retrieved January 14, 2026, from
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Chlorophenyl)cyclohexanecarboxamide - Lead Sciences [lead-sciences.com]
- 3. 4-Chloro-N-cyclohexylbenzamide | C13H16ClNO | CID 225461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. enamine.net [enamine.net]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of N-(4-chlorophenyl)cyclohexanecarboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to enhance the biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide and its analogs. As a novel small molecule, unlocking its full therapeutic potential requires a systematic and scientifically rigorous approach. This document will guide you through the critical steps of characterization, optimization, and validation.
I. Foundational Overview: Understanding the Molecule
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative.[1] The core structure, consisting of a cyclohexanecarboxamide linked to a 4-chlorophenyl group, is a common motif in medicinal chemistry. Carboxamides are privileged structures in drug discovery due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction for target binding.[2][3] The presence of the chlorophenyl group can influence the compound's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic profile and target engagement.[4][5]
Given the limited publicly available data on the specific biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide, this guide will focus on the foundational principles and experimental approaches necessary to uncover and enhance its potential therapeutic effects.
II. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Compound-Related Issues
Q1: My compound shows low or no activity in my initial screens. What are the first things I should check?
A1: When a compound appears inactive, it's crucial to first rule out issues with the compound itself before questioning the biological hypothesis. Several factors could be at play:
-
Compound Integrity: Verify the purity and identity of your compound batch using analytical techniques such as NMR, LC-MS, and HPLC. Impurities can interfere with your assay or the compound may have degraded during storage.
-
Solubility: Poor aqueous solubility is a primary reason for lack of activity in biological assays.[6][7] If the compound precipitates in your assay medium, its effective concentration will be significantly lower than intended.
-
Storage and Handling: Ensure the compound has been stored correctly (e.g., protected from light, moisture, and at the recommended temperature). Repeated freeze-thaw cycles of stock solutions should be avoided.
Q2: I suspect my compound has poor solubility. How can I confirm this and what can I do to improve it?
A2: Poor solubility can manifest as visible precipitation, inconsistent results, or a flat dose-response curve.
-
Solubility Assessment: You can visually inspect for precipitation after adding the compound to your assay buffer. For a more quantitative measure, nephelometry or light scattering assays can be employed.
-
Improving Solubility in Assays:
-
Co-solvents: While DMSO is a common solvent for stock solutions, its final concentration in the assay should typically be kept below 0.5% to avoid cellular toxicity. If solubility remains an issue, consider using other co-solvents like ethanol or polyethylene glycol (PEG), ensuring they are compatible with your assay.
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins, lipid-based formulations, or creating a salt form of the compound can be explored to enhance bioavailability.[7][8]
-
Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the compound, leading to a faster dissolution rate.[6][9]
-
Assay-Related Issues
Q3: I'm observing high variability between replicate wells in my cell-based assay. What could be the cause?
A3: High variability can obscure real biological effects. Common culprits include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. The number of cells per well should be optimized to be in the linear range of the assay readout.[10]
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water.
-
Compound Precipitation: As mentioned, if your compound is precipitating, it will do so unevenly, leading to variable concentrations across the plate.
-
Assay Timing: The timing of compound addition and signal detection should be consistent across all plates. For kinetic assays, it's important to establish the optimal time point for measurement.[11]
Q4: My dose-response curve is flat or has a very shallow slope. How should I interpret this?
A4: A poor dose-response curve can be indicative of several issues:
-
Compound Inactivity: The compound may genuinely be inactive against the target in your assay.
-
Solubility Limit: The compound may be precipitating at higher concentrations, preventing a further increase in the biological response.
-
Assay Artifacts: The compound might be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Running control experiments without cells or the biological target can help identify such interference.[12]
-
Off-Target Effects: At high concentrations, off-target effects can sometimes mask the specific activity you are trying to measure.
III. Frequently Asked Questions (FAQs)
Q1: I have a hit from a primary screen with N-(4-chlorophenyl)cyclohexanecarboxamide. What are the next steps for validation?
A1: Hit validation is a critical step to eliminate false positives and confirm the biological activity.[12]
-
Re-test: Confirm the activity using a freshly prepared sample of the compound.
-
Orthogonal Assays: Validate the hit in a secondary, different assay that measures the same biological endpoint but uses a different technology. This helps to rule out assay-specific artifacts.[12]
-
Dose-Response Analysis: Generate a full dose-response curve to determine the potency (e.g., IC50 or EC50) of the compound.
-
Structure-Activity Relationship (SAR) by Catalog: If available, test structurally similar analogs of N-(4-chlorophenyl)cyclohexanecarboxamide. Consistent activity among related compounds increases confidence in the hit.
Q2: How can I begin to investigate the Structure-Activity Relationship (SAR) for this compound?
A2: SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.[13]
-
Systematic Modifications: Plan a series of chemical modifications to the core structure. For N-(4-chlorophenyl)cyclohexanecarboxamide, you could explore:
-
Phenyl Ring Substitutions: Replace the chloro group with other halogens (F, Br, I) or with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3) groups at different positions (ortho, meta, para).[4]
-
Cyclohexyl Ring Modifications: Investigate the effect of ring size (e.g., cyclopentyl, cycloheptyl) or the introduction of substituents on the cyclohexyl ring.
-
Carboxamide Linker: Modify the amide bond, for example, by N-alkylation or by replacing it with a bioisostere.
-
-
Data Analysis: Correlate the changes in chemical structure with the observed biological activity to identify key pharmacophoric features.
Q3: What are some potential biological targets for a carboxamide-containing compound like this?
A3: Carboxamide moieties are present in a wide range of approved drugs and clinical candidates, targeting various protein classes.[3] Potential targets could include:
-
Enzymes: Kinases, proteases, and histone deacetylases (HDACs) are common targets for carboxamide-containing inhibitors.
-
G-protein coupled receptors (GPCRs): The carboxamide group can participate in key hydrogen bonding interactions within the receptor binding pocket.
-
Ion Channels: Some ion channel modulators feature a carboxamide scaffold.
-
Nuclear Receptors: These ligand-activated transcription factors are another potential target class.
A combination of computational approaches (e.g., target prediction based on structural similarity to known ligands) and experimental screening against diverse target panels can help identify the specific biological target(s) of N-(4-chlorophenyl)cyclohexanecarboxamide.
IV. Experimental Protocols & Workflows
Protocol 1: Determining the Kinetic Solubility of N-(4-chlorophenyl)cyclohexanecarboxamide
This protocol provides a general method for assessing the kinetic solubility of your compound in an aqueous buffer, which is relevant for most in vitro biological assays.
Materials:
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for UV-Vis measurements)
-
Microplate reader with UV-Vis capability
-
Centrifuge with a microplate rotor
Procedure:
-
Prepare a 10 mM stock solution of N-(4-chlorophenyl)cyclohexanecarboxamide in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add 2 µL of each DMSO concentration to a corresponding well of the 96-well plate. Include wells with 2 µL of DMSO alone as a blank.
-
Add 98 µL of PBS (pH 7.4) to each well to achieve a final volume of 100 µL and a final DMSO concentration of 2%. This will give a range of compound concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Visually inspect the wells for any signs of precipitation.
-
Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to pellet any precipitated compound.
-
Carefully transfer 50 µL of the supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance of the supernatant at a predetermined wavelength (λmax) for N-(4-chlorophenyl)cyclohexanecarboxamide. If the λmax is unknown, perform a wavelength scan first.
-
Calculate the concentration of the dissolved compound in each well using a standard curve prepared by diluting the 10 mM stock in a solvent where the compound is fully soluble (e.g., methanol or acetonitrile). The highest concentration at which no precipitation is observed is the kinetic solubility under these conditions.
Workflow for a Cell-Based Viability Assay (e.g., MTT Assay)
This workflow outlines the key steps for assessing the cytotoxic or anti-proliferative effects of N-(4-chlorophenyl)cyclohexanecarboxamide.
Caption: A decision tree for troubleshooting poor compound activity.
VI. Data Presentation
When conducting SAR studies, it is crucial to present the data in a clear and organized manner to facilitate analysis.
Table 1: Example SAR Data Table for Analogs of N-(4-chlorophenyl)cyclohexanecarboxamide
| Compound ID | R Group (Phenyl Position) | Cycloalkyl Ring | IC50 (µM) [Target X Assay] | Cell Viability (CC50, µM) [HEK293 Cells] | Kinetic Solubility (µM) [PBS, pH 7.4] |
| Parent | 4-Cl | Cyclohexyl | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Analog 1 | 4-F | Cyclohexyl | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Analog 2 | 4-CH3 | Cyclohexyl | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Analog 3 | 3-Cl | Cyclohexyl | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Analog 4 | 4-Cl | Cyclopentyl | [Experimental Value] | [Experimental Value] | [Experimental Value] |
VII. Conclusion
Enhancing the biological activity of a novel compound like N-(4-chlorophenyl)cyclohexanecarboxamide is an iterative process of hypothesis-driven experimentation, careful troubleshooting, and systematic optimization. By addressing fundamental issues such as compound solubility and assay variability, and by methodically exploring the structure-activity relationship, researchers can unlock the therapeutic potential of this and other promising small molecules. This guide provides a foundational framework to navigate the common challenges in early-stage drug discovery and to build a robust data package for your compound of interest.
VIII. References
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024). MDPI. [Link]
-
Cappelli, A., et al. (2003). Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 46(17), 3568-71. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024). ResearchGate. [Link]
-
Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. (2003). Bioorganic & Medicinal Chemistry, 11(6), 875-84. [Link]
-
Overcoming the Challenge of Poor Drug Solubility. (n.d.). Drug Development & Delivery. [Link]
-
Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors. (2016). European Journal of Medicinal Chemistry, 113, 135-146. [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2016). Journal of Microbiology and Biotechnology, 26(2), 271-280. [Link]
-
Paving the way for small-molecule drug discovery. (2021). Signal Transduction and Targeted Therapy, 6(1), 315. [Link]
-
Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). Current Topics in Medicinal Chemistry. [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (2018). National Academies Press (US). [Link]
-
A review for cell-based screening methods in drug discovery. (2022). RSC Advances, 12(28), 17765-17776. [Link]
-
Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry, 64(17), 12895-12912. [Link]
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Innovative Strategies for the Synthesis of Biologically Active Small Molecules. (2018). AMS Tesi di Dottorato. [Link]
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Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). International Journal of Molecular Sciences, 23(3), 1773. [Link]
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Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). Molecules, 29(3), 705. [Link]
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Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.). Aragen. [Link]
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Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2016). Semantic Scholar. [Link]
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Strategies to Address Low Drug Solubility in Discovery and Development. (2013). Pharmacological Reviews, 65(1), 315-499. [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). Toxicological Sciences, 133(2), 191-198. [Link]
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The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
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New strategies to enhance the efficiency and precision of drug discovery. (2024). Frontiers in Pharmacology, 15, 1379561. [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceuticals. [Link]
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Tackling the Big Issue of Solubility. (2022). Pharmaceutical Technology. [Link]
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New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017). Bioorganic & Medicinal Chemistry Letters, 27(18), 4352-4357. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery, 22(10), 1221-1230. [Link]
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Statistical analysis of systematic errors in high-throughput screening. (2005). Journal of Biomolecular Screening, 10(6), 557-67. [Link]
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N-(4-Chlorophenyl)cyclohexanecarboxamide. (n.d.). Lead Sciences. [Link]
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Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable. [Link]
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N-(4-amino-3-chlorophenyl)cyclohexanecarboxamide. (n.d.). PubChem. [Link]
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High Throughput Screening Explained Simply (5 Minutes). (2025). YouTube. [Link]
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Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. (2012). Crystal Growth & Design, 12(6), 3094-3105. [Link]
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addressing off-target effects of N-(4-chlorophenyl)cyclohexanecarboxamide
Welcome, researchers, to the technical support resource for N-(4-chlorophenyl)cyclohexanecarboxamide. This guide is designed to provide in-depth troubleshooting and practical advice for identifying and mitigating potential off-target effects during your experimental work with this and other novel small molecules. Our goal is to equip you with the foundational knowledge and experimental strategies to ensure the data you generate is robust, reproducible, and correctly attributed to the on-target activity of your compound.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here we address common initial questions and concerns that may arise when working with a new chemical entity like N-(4-chlorophenyl)cyclohexanecarboxamide.
Q1: I'm observing a cellular phenotype that doesn't align with the expected mechanism of my target. Could this be an off-target effect of N-(4-chlorophenyl)cyclohexanecarboxamide?
A1: This is a critical question and a common challenge in pharmacology. An unexpected phenotype is a primary indicator of potential off-target activity.[1][2] It's essential to systematically rule out other possibilities before concluding an off-target interaction.
-
Initial Steps:
-
Confirm Compound Identity and Purity: Ensure the batch of N-(4-chlorophenyl)cyclohexanecarboxamide you are using is of high purity (ideally >95%) and its identity has been confirmed by methods such as NMR or mass spectrometry. Impurities can certainly lead to confounding biological effects.
-
Dose-Response Correlation: Establish a clear dose-response relationship for the observed phenotype. If the effect is legitimate, it should be titratable.
-
On-Target Engagement: In parallel, confirm that N-(4-chlorophenyl)cyclohexanecarboxamide is engaging its intended target at the concentrations where the unexpected phenotype is observed. This can be done through techniques like cellular thermal shift assays (CETSA) or by measuring a proximal biomarker of target activity.[3] A lack of correlation between target engagement and the phenotype is a strong indicator of off-target effects.
-
Q2: What is the first experiment I should run to test for off-target effects of N-(4-chlorophenyl)cyclohexanecarboxamide?
A2: A highly effective first experiment is to use a structurally related but inactive control compound .[4] This "negative control" molecule should be as chemically similar as possible to N-(4-chlorophenyl)cyclohexanecarboxamide but should not bind to the intended target. If the cells treated with the inactive control still exhibit the same phenotype, it strongly suggests the effect is independent of the primary target and likely due to an off-target interaction or a general property of the chemical scaffold.
Another valuable initial step is to perform a broad kinase panel screen, even if your primary target is not a kinase. Many small molecules exhibit off-target activity against kinases.[5]
Q3: At what concentration should I be using N-(4-chlorophenyl)cyclohexanecarboxamide to minimize the risk of off-target effects?
A3: As a general principle, you should use the lowest concentration of the compound that elicits the desired on-target effect.[4] For high-quality chemical probes, cellular activity is typically expected in the sub-micromolar range (IC50 or EC50 < 1 µM).[3][6] If you need to use concentrations greater than 10 µM to see a cellular effect, the probability of off-target interactions increases significantly.[4] It is crucial to correlate the effective concentration with the biochemical potency (e.g., IC50 or Ki) against the purified target protein. A large discrepancy between biochemical and cellular potency can hint at issues like poor cell permeability or off-target effects.
Q4: Are there any known off-target liabilities for compounds with a similar chemical structure to N-(4-chlorophenyl)cyclohexanecarboxamide?
A4: While specific data on N-(4-chlorophenyl)cyclohexanecarboxamide is limited, we can draw inferences from its structural motifs. The carboxamide functional group is prevalent in many bioactive molecules.[7] The 4-chlorophenyl group is a common feature in many drugs and can contribute to interactions with various biological targets.[8][9] For instance, a more complex molecule containing a 4-chlorophenyl group, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide, was identified as a cannabinoid-1 receptor (CB1R) inverse agonist but also showed off-target activity against the hERG channel, a common source of cardiac toxicity.[10] This highlights the importance of broad profiling.
Part 2: Troubleshooting Guides & Experimental Protocols
When initial troubleshooting suggests a high likelihood of off-target effects, a more systematic approach is required. The following guides provide structured workflows and detailed protocols.
Guide 1: Systematic Selectivity Profiling
The goal of selectivity profiling is to empirically test your compound against a wide range of other potential targets to identify unintended interactions.
Caption: Workflow for investigating suspected off-target effects.
This protocol outlines a typical process for screening N-(4-chlorophenyl)cyclohexanecarboxamide against a panel of kinases, a common approach for identifying off-target interactions.
Objective: To determine the inhibitory activity of N-(4-chlorophenyl)cyclohexanecarboxamide against a diverse panel of human kinases.
Materials:
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Commercially available kinase screening service (e.g., Eurofins, Reaction Biology Corp.)
-
Appropriate solvent (e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of N-(4-chlorophenyl)cyclohexanecarboxamide (e.g., 10 mM in 100% DMSO).
-
Assay Concentration Selection: For an initial screen, a single high concentration (e.g., 10 µM) is often used to maximize the chances of detecting off-target hits.
-
Panel Selection: Choose a diverse kinase panel. A comprehensive panel would include representatives from all major kinase families.
-
Submission to Vendor: Ship the compound to the chosen screening service provider according to their specific instructions. The vendor will perform the binding or activity assays.
-
Data Analysis: The vendor will provide data, typically as "% inhibition" at the tested concentration.
-
Threshold for Hits: Define a threshold for what constitutes a "hit." A common starting point is >50% inhibition.
-
Data Visualization: Plot the data as a histogram or a tree map to visualize the selectivity profile.
-
Data Presentation:
| Kinase Target | % Inhibition at 10 µM | On-Target/Off-Target |
| Target X | 95% | On-Target |
| Kinase A | 85% | Off-Target Hit |
| Kinase B | 62% | Off-Target Hit |
| Kinase C | 15% | Not a hit |
| ... | ... | ... |
Guide 2: Validating Off-Target Hits
A hit from a large-scale screen is not definitive proof of an off-target interaction. It is crucial to validate these initial findings using orthogonal assays.[4]
Objective: To confirm that a putative off-target protein (e.g., Kinase A from the screen above) is engaged by N-(4-chlorophenyl)cyclohexanecarboxamide in a cellular context.
Principle: The binding of a small molecule to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability.
Procedure:
-
Cell Culture: Grow cells that endogenously express the putative off-target protein.
-
Compound Treatment: Treat the cells with a range of concentrations of N-(4-chlorophenyl)cyclohexanecarboxamide and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates to a range of temperatures. The unbound protein will denature and precipitate at lower temperatures than the compound-bound protein.
-
Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Decision-making process for validating off-target hits.
Part 3: Advanced Mitigation Strategies
If off-target effects are confirmed and are confounding your experimental results, several strategies can be employed.
-
Rational Drug Design: If the off-target is known, medicinal chemists may be able to modify the structure of N-(4-chlorophenyl)cyclohexanecarboxamide to reduce its affinity for the off-target while maintaining potency for the on-target.[2] This is a resource-intensive approach but offers the most definitive solution.
-
Use of Orthogonal Tools: If available, use another potent and selective inhibitor of your primary target that belongs to a different chemical class.[4] If this second compound reproduces the on-target phenotype but not the confounding off-target phenotype, it provides strong evidence for the on-target mechanism.
-
Genetic Approaches: The most rigorous way to validate an on-target effect is to use genetic methods like CRISPR/Cas9 or RNAi to knock out or knock down the primary target.[2] The phenotype observed upon genetic perturbation should mimic the effect of the small molecule inhibitor if the inhibitor is acting on-target.
References
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Validating Chemical Probes. European Federation for Medicinal Chemistry (EFMC). [Link]
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Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
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The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
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How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Target Identification and Validation: Significance and symbolism. Wisdom Library. [Link]
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Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Center for Biotechnology Information (NCBI). [Link]
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Target Validation. Sygnature Discovery. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PubMed Central (PMC). [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). [Link]
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Probe Evaluation. The Chemical Probes Portal. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
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In silico off-target profiling for enhanced drug safety assessment. PubMed Central (PMC). [Link]
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Chemical Modifier Screenings as Methods for Identifying Pathway-T. Longdom Publishing. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. [Link]
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Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. MDPI. [Link]
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Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Longdom Publishing. [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
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From Discovery to Application - What are Small Molecule Inhibitors? YouTube. [Link]
-
Regulatory Knowledge Guide for Small Molecules. National Institutes of Health (NIH). [Link]
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The antinociceptive effect of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice. PubMed Central (PMC). [Link]
-
Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. PubMed. [Link]
-
N-(4-amino-3-chlorophenyl)cyclohexanecarboxamide | C13H17ClN2O. PubChem. [Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed Central (PMC). [Link]
-
Druggable Targets and Compounds with Both Antinociceptive and Antipruritic Effects. PubMed Central (PMC). [Link]
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Unveiling the antinociceptive mechanisms of Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate: insights from nociceptive assays in mice. European Review for Medical and Pharmacological Sciences. [Link]
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Off-target effects in CRISPR/Cas9 gene editing. PubMed. [Link]
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Antinociceptive activity of N-(4-hydroxyphenacetyl)-4-aminoclonidine, a novel analog of clonidine: role of opioid receptors and alpha-adrenoceptors. PubMed. [Link]
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Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. [Link]
-
Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PubMed Central (PMC). [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]
-
N-(4-Chlorophenyl)-4-{4-methyl-3-oxo-3H,4H-pyrido[2,3-B]pyrazin-2-YL}piperazine-1-carboxamide | C19H19ClN6O2. PubChem. [Link]
-
(R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate. PubChem. [Link]
-
Antinociceptive and anti-inflammatory effects of 4-(arylchalcogenyl)-1H-pyrazoles containing selenium or sulfur. PubMed. [Link]
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- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
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- 6. aacrjournals.org [aacrjournals.org]
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- 8. The antinociceptive effect of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-chlorophenyl)cyclohexanecarboxamide Degradation Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-chlorophenyl)cyclohexanecarboxamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to support your experimental work on the degradation pathways of this molecule.
Introduction
N-(4-chlorophenyl)cyclohexanecarboxamide is a compound of interest in various fields of chemical and pharmaceutical research. Understanding its metabolic fate and degradation profile is crucial for assessing its stability, potential toxicity, and overall suitability for further development. This document provides a comprehensive guide to investigating its degradation pathways, addressing common challenges, and offering practical solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the study of N-(4-chlorophenyl)cyclohexanecarboxamide degradation.
Q1: What are the most likely metabolic degradation pathways for N-(4-chlorophenyl)cyclohexanecarboxamide?
Based on its chemical structure, two primary metabolic degradation pathways are anticipated:
-
Oxidative Metabolism via Cytochrome P450 (CYP) Enzymes: The cyclohexyl and the chlorophenyl rings are susceptible to hydroxylation mediated by CYP enzymes. The N-dealkylation, though less likely for a secondary amide, cannot be entirely ruled out. Studies on structurally similar compounds containing a phenylcyclohexyl moiety suggest the involvement of CYP isozymes such as CYP2B6, CYP2C19, CYP2D6, and CYP3A4 in their metabolism.[1][2]
-
Hydrolytic Cleavage: The amide bond is susceptible to hydrolysis, which would cleave the molecule into 4-chloroaniline and cyclohexanecarboxylic acid. This can occur both enzymatically (e.g., by amidases) and non-enzymatically under acidic or basic conditions.
Q2: Which CYP450 isozymes are most likely to be involved in the metabolism of this compound?
While specific studies on N-(4-chlorophenyl)cyclohexanecarboxamide are limited, research on analogous N-(1-phenylcyclohexyl) derivatives indicates that CYP2B6, CYP2C19, CYP2D6, and CYP3A4 are the primary catalysts for their metabolism.[1][2] Therefore, it is highly probable that these isozymes also play a significant role in the metabolism of N-(4-chlorophenyl)cyclohexanecarboxamide.
Q3: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate its degradation.[3][4][5][6] These studies are crucial for:
-
Identifying potential degradation products that might form under various storage or physiological conditions.
-
Establishing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods.
Q4: What are the expected degradation products from forced degradation studies?
-
Acid/Base Hydrolysis: The primary degradation products would likely be 4-chloroaniline and cyclohexanecarboxylic acid due to the cleavage of the amide bond.
-
Oxidative Degradation: Hydroxylation of the cyclohexyl ring at various positions and potentially hydroxylation of the chlorophenyl ring are expected.
-
Photodegradation: Exposure to light may lead to dechlorination or other complex rearrangements.
-
Thermal Degradation: At elevated temperatures, amide bond cleavage and other fragmentation pathways may be observed.
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of N-(4-chlorophenyl)cyclohexanecarboxamide based on its chemical structure and data from related compounds.
Caption: Proposed metabolic pathways of N-(4-chlorophenyl)cyclohexanecarboxamide.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of N-(4-chlorophenyl)cyclohexanecarboxamide and its degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Inappropriate column temperature. | 1. Use a deactivated liner; replace the septum. 2. Bake out the column or trim the first few centimeters. 3. Optimize the temperature program.[7][8] |
| No or Low Signal Intensity | 1. Sample degradation in the hot injector. 2. Improper derivatization (if applicable). 3. Leak in the system. | 1. Lower the injector temperature. 2. Optimize derivatization conditions. 3. Perform a leak check.[7][9][10] |
| Baseline Drift or Noise | 1. Column bleed at high temperatures. 2. Contaminated carrier gas. 3. Detector contamination. | 1. Use a low-bleed column; condition the column properly. 2. Ensure high-purity gas and check gas traps. 3. Clean the detector according to the manufacturer's instructions.[7] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape | 1. Incompatible mobile phase with the analyte. 2. Column aging or contamination. 3. Secondary interactions with the stationary phase. | 1. Adjust mobile phase pH or organic solvent composition. 2. Flush the column or replace it. 3. Use a different column chemistry. |
| Low Sensitivity / Poor Ionization | 1. Inefficient ionization in the chosen mode (ESI+, ESI-). 2. Matrix effects (ion suppression or enhancement). 3. Suboptimal MS source parameters. | 1. Test both positive and negative ionization modes. 2. Improve sample cleanup; dilute the sample. 3. Optimize source temperature, gas flows, and voltages. |
| Inconsistent Retention Times | 1. Leak in the LC system. 2. Air bubbles in the pump or detector. 3. Inconsistent mobile phase composition. | 1. Check all fittings for leaks. 2. Degas the mobile phase and prime the pump. 3. Prepare fresh mobile phase and ensure proper mixing. |
Experimental Protocols
The following are detailed protocols for conducting degradation studies and analyzing N-(4-chlorophenyl)cyclohexanecarboxamide.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of N-(4-chlorophenyl)cyclohexanecarboxamide in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
-
Analyze the samples using the appropriate analytical method (see Protocols 2 and 3).
Protocol 2: LC-MS/MS Method for Metabolite Identification
This method is suitable for the separation and identification of the parent compound and its more polar metabolites.
Caption: Workflow for LC-MS/MS based metabolite identification.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Full scan for precursor ions and product ion scan for fragmentation analysis.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation patterns.
Protocol 3: GC-MS Method for Analysis of Volatile Degradation Products
This method is suitable for the analysis of less polar and more volatile degradation products, such as 4-chloroaniline.
1. Sample Preparation:
-
For aqueous samples from forced degradation studies, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[11]
-
Evaporate the organic layer to dryness and reconstitute in a small volume of a volatile solvent (e.g., ethyl acetate).
-
Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary for hydroxylated metabolites to improve their volatility and chromatographic performance.
GC Parameters:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
References
-
Sauer, C., et al. (2007). Identification of cytochrome P450 enzymes involved in the metabolism of the designer drugs N-(1-phenylcyclohexyl). Drug Metabolism and Disposition, 35(8), 1415-1423. [Link]
-
Sauer, C., et al. (2009). Investigations on the cytochrome P450 (CYP) isoenzymes involved in the metabolism of the designer drugs N-(1-phenyl cyclohexyl)-2-ethoxyethanamine and N-(1-phenylcyclohexyl)-2-methoxyethanamine. Xenobiotica, 39(6), 448-457. [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
Kollman, C. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
-
Sauer, C., et al. (2009). Investigations on the cytochrome P450 (CYP) isoenzymes involved in the metabolism of the designer drugs N-(1-phenyl cyclohexyl)-2-ethoxyethanamine and N-(1-phenylcyclohexyl)-2-methoxyethanamine. Semantic Scholar. [Link]
-
Miao, Z., et al. (2012). Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. Drug Metabolism and Disposition, 40(3), 549-560. [Link]
-
BioPharm International. (2017). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028-4037. [Link]
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Li, Y., et al. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 34(19), 2845-2854. [Link]
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Veith, H., et al. (2009). Comprehensive characterization of cytochrome P450 isozyme selectivity across chemical libraries. Nature Biotechnology, 27(11), 1050-1055. [Link]
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Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls. [Link]
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Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
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Technical Support Center: A Guide to Scaling Up the Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
Welcome to the Technical Support Center for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this important chemical synthesis. Our focus is on providing practical, field-proven insights to ensure both scientific integrity and operational success.
Introduction and Reaction Overview
N-(4-chlorophenyl)cyclohexanecarboxamide is synthesized via a nucleophilic acyl substitution reaction. This involves the reaction of cyclohexanecarbonyl chloride with 4-chloroaniline. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrogen chloride byproduct generated during the reaction.[1]
The overall reaction is as follows:
Cyclohexanecarbonyl chloride + 4-Chloroaniline → N-(4-chlorophenyl)cyclohexanecarboxamide + Triethylamine Hydrochloride
While this reaction is straightforward on a laboratory scale, scaling up presents challenges related to reaction kinetics, heat management, impurity profiles, and product isolation. This guide will address these challenges in a systematic, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up this acylation reaction?
A1: The primary challenge is managing the reaction exotherm. The reaction between an acyl chloride and an amine is typically rapid and highly exothermic.[2] On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, which can promote the formation of side products and pose a safety risk. Therefore, controlled addition of the acyl chloride to the amine solution at a reduced temperature is crucial.
Q2: What are the most common side products, and how can they be minimized?
A2: A common side reaction is the di-acylation of the aniline, especially if the reaction temperature is not well-controlled or if there is an excess of the acylating agent.[3] To minimize this, it is recommended to use a stoichiometric amount or a slight excess of the aniline and to maintain a low reaction temperature during the addition of the cyclohexanecarbonyl chloride. Another potential impurity is unreacted 4-chloroaniline, which can be removed during the work-up.
Q3: How critical is the purity of the starting materials for a successful scale-up?
A3: The purity of starting materials is paramount. Impurities in the cyclohexanecarbonyl chloride, such as residual thionyl chloride from its preparation, can lead to undesired side reactions. Similarly, impurities in the 4-chloroaniline can be carried through to the final product, complicating purification. Always use reagents from reputable suppliers and consider re-purification if in doubt.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Competing side reactions. | - Monitor reaction completion: Use Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent (typically cyclohexanecarbonyl chloride). - Optimize reaction time and temperature: While the reaction is fast, ensure sufficient time for completion at the chosen temperature. - Work-up pH: Ensure the pH is appropriately adjusted during the aqueous washes to prevent the product from partitioning into the aqueous layer. - Control temperature: A lower temperature can suppress the formation of byproducts. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Residual solvent. | - Improve purification: If impurities are suspected, consider an additional wash step or a charcoal treatment of the crude product solution before crystallization. - Solvent selection for recrystallization: Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, acetone) and a non-polar solvent in which it is less soluble (e.g., hexane, water).[4] - Ensure complete solvent removal: Use a rotary evaporator followed by high vacuum to remove all traces of solvent from the crude product before attempting crystallization. |
| Presence of Unreacted 4-Chloroaniline in Final Product | - Incorrect stoichiometry. - Inefficient work-up. | - Stoichiometry: Ensure that cyclohexanecarbonyl chloride is the limiting reagent. - Acidic wash: During the work-up, a wash with dilute hydrochloric acid will protonate the unreacted 4-chloroaniline, forming a water-soluble salt that can be effectively removed in the aqueous phase.[5] |
| Discolored Product (Yellow or Brown) | - Impurities in starting materials. - Degradation at elevated temperatures. | - Check starting material purity. - Maintain low temperatures: Conduct the reaction and work-up at or below room temperature where possible. - Charcoal treatment: Dissolve the crude product in a suitable solvent and stir with activated charcoal for a short period, then filter through celite to remove color impurities before crystallization. |
Detailed Experimental Protocols
Scalable Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
This protocol is adapted for a larger scale synthesis and emphasizes safety and control.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Chloroaniline | 127.57 | 100 g | 0.784 | 1.05 |
| Cyclohexanecarbonyl chloride | 146.61 | 109 g | 0.746 | 1.0 |
| Triethylamine | 101.19 | 113 mL | 0.821 | 1.1 |
| Dichloromethane (DCM) | - | 1.5 L | - | - |
| 1M Hydrochloric Acid | - | 500 mL | - | - |
| Saturated Sodium Bicarbonate | - | 500 mL | - | - |
| Brine | - | 500 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroaniline (100 g, 0.784 mol) and triethylamine (113 mL, 0.821 mol) in dichloromethane (1 L).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve cyclohexanecarbonyl chloride (109 g, 0.746 mol) in dichloromethane (500 mL) and add it to the dropping funnel. Add the cyclohexanecarbonyl chloride solution dropwise to the stirred 4-chloroaniline solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (see Section 5.1). The reaction is typically complete after the addition.
-
Work-up:
-
Transfer the reaction mixture to a large separatory funnel.
-
Wash the organic layer sequentially with 1M hydrochloric acid (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure N-(4-chlorophenyl)cyclohexanecarboxamide as a white to off-white solid.
-
Workflow Diagram
Caption: Workflow for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide.
Analytical Methods for Quality Control
Thin Layer Chromatography (TLC)
TLC is an invaluable tool for monitoring the reaction progress and assessing the purity of the product.
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A good starting solvent system is a mixture of hexane and ethyl acetate. A ratio of 3:1 (hexane:ethyl acetate) is often effective.
-
Visualization: UV light (254 nm). The product and 4-chloroaniline are UV active.
-
Expected Results:
-
4-chloroaniline will have a lower Rf value (more polar) than the product.
-
Cyclohexanecarbonyl chloride is not easily visualized by UV but can be seen with a potassium permanganate stain.
-
The product, N-(4-chlorophenyl)cyclohexanecarboxamide, will have an intermediate Rf value.
-
The reaction is complete when the spot corresponding to the limiting reagent (cyclohexanecarbonyl chloride) is no longer visible.
-
High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, a reverse-phase HPLC method is recommended.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically effective. For example, a gradient from 50% to 95% acetonitrile over 15 minutes.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 239 nm or 254 nm.[6]
-
Expected Elution Order: 4-chloroaniline will elute earlier than the more non-polar product, N-(4-chlorophenyl)cyclohexanecarboxamide.
Safety Considerations
-
Cyclohexanecarbonyl chloride: Is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
4-Chloroaniline: Is toxic and a suspected carcinogen. Avoid inhalation and skin contact. Handle in a well-ventilated area or fume hood with appropriate PPE.
-
Triethylamine: Is flammable and has a strong, unpleasant odor. It is also corrosive. Handle in a fume hood.
-
Reaction Exotherm: As mentioned, the reaction is exothermic. Ensure adequate cooling and controlled addition of reagents, especially on a large scale. Have a cooling bath ready to control any unexpected temperature rises.
Mechanistic Insight
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the amide product. The triethylamine acts as a base to neutralize the HCl formed.
Caption: Mechanism of N-(4-chlorophenyl)cyclohexanecarboxamide synthesis.
References
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Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved January 14, 2026, from [Link]
- Silverberg, L. J., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(15), 3872-3875.
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SIELC Technologies. (n.d.). Separation of 1-(4-Chlorophenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 14, 2026, from [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved January 14, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 14, 2026, from [Link]
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2023). International Journal of Pharmaceutical Sciences and Research, 14(8), 4056-4063.
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Lead Sciences. (n.d.). N-(4-Chlorophenyl)cyclohexanecarboxamide. Retrieved January 14, 2026, from [Link]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2014). Der Pharma Chemica, 6(5), 329-335.
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Reddit. (2024). How do you pick your solvents for TLC?. Retrieved January 14, 2026, from [Link]
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). The Journal of Organic Chemistry, 84(19), 12562-12573.
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Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved January 14, 2026, from [Link]
- Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(11), 4045-4049.
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AbacipharmTech. (n.d.). N-(4-Chlorophenyl)cyclohexanecarboxamide. Retrieved January 14, 2026, from [Link]
- A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (1964).
- Sunlight-driven N-acetylation of anilines: a green chemistry approach. (2017). New Journal of Chemistry, 41(18), 9875-9879.
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved January 14, 2026, from [Link]
- CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (2011).
- HPLC methods for recently approved pharmaceuticals. (2005). National Academic Digital Library of Ethiopia.
- Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage. (2020).
-
Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved January 14, 2026, from [Link]
-
Separation Science. (2024). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Retrieved January 14, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 14, 2026, from [Link]
- Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions. (2018). Synthesis, 50(19), 3902-3910.
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Validation & Comparative
A Comparative Analysis of N-(4-chlorophenyl)cyclohexanecarboxamide: An Investigative Guide to Putative Biological Activity
Abstract
This technical guide presents a comparative analysis of N-(4-chlorophenyl)cyclohexanecarboxamide, a compound with limited publicly available biological data. Drawing upon its structural features—a cyclohexanecarboxamide core and a 4-chlorophenyl moiety—we conduct an in-depth comparison with well-characterized inhibitors sharing these chemical motifs. The primary comparator is Y-27632, a potent and selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK). This guide will explore the hypothesis that N-(4-chlorophenyl)cyclohexanecarboxamide may exhibit inhibitory activity against ROCK or other biological targets. We provide detailed, field-proven experimental protocols to investigate this hypothesis, offering a roadmap for researchers to elucidate the compound's pharmacological profile.
Introduction: Deconstructing N-(4-chlorophenyl)cyclohexanecarboxamide
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic organic compound characterized by a central cyclohexanecarboxamide scaffold with a 4-chlorophenyl group attached to the amide nitrogen. While commercially available, its specific biological targets and mechanism of action remain largely uncharacterized in peer-reviewed literature. However, its constituent chemical moieties are prevalent in a multitude of pharmacologically active agents, suggesting a potential for biological activity.
The cyclohexanecarboxamide core provides a rigid, three-dimensional framework that can orient functional groups for optimal interaction with biological targets. The flexibility of the cyclohexane ring allows it to adopt various conformations, potentially enabling it to fit into diverse binding pockets. The 4-chlorophenyl group is a common substituent in medicinal chemistry, known to enhance metabolic stability and participate in hydrophobic and halogen bonding interactions with protein residues.
Given these structural attributes, a logical starting point for investigating the biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide is to compare it with known inhibitors that possess similar structural features.
The Primary Comparator: Y-27632, a ROCK Inhibitor
A compelling case for comparative analysis can be made with Y-27632 , a well-established and commercially available selective inhibitor of the ROCK family of protein kinases (ROCK1 and ROCK2).[1][2][3] Y-27632, with the chemical name (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide, shares the core cyclohexanecarboxamide scaffold with our compound of interest.
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and apoptosis.[4][5][6] Dysregulation of this pathway is implicated in numerous pathologies, making ROCK a significant therapeutic target.
Mechanism of Action of Y-27632
Y-27632 functions as an ATP-competitive inhibitor, binding to the catalytic site of ROCK1 and ROCK2.[1][7] This binding prevents the phosphorylation of downstream ROCK substrates, thereby modulating cellular functions controlled by the Rho/ROCK pathway. For instance, inhibition of ROCK by Y-27632 leads to the dephosphorylation of myosin light chain, resulting in the disassembly of actin stress fibers and a reduction in cell contractility.[8]
Structural and Functional Comparison
| Feature | N-(4-chlorophenyl)cyclohexanecarboxamide | Y-27632 |
| Core Scaffold | Cyclohexanecarboxamide | Cyclohexanecarboxamide |
| Amide Substituent | 4-chlorophenyl | 4-pyridyl |
| Cyclohexane Ring Substituent | None | (R)-1-aminoethyl |
| Known Biological Target | Undetermined | ROCK1 and ROCK2 |
| Potential Interactions | Hydrophobic, Halogen Bonding | Hydrogen Bonding, Pi-stacking |
The key structural difference lies in the substituents on the amide and the cyclohexane ring. The 4-chlorophenyl group of N-(4-chlorophenyl)cyclohexanecarboxamide is more hydrophobic than the 4-pyridyl group of Y-27632. This difference in hydrophobicity and electronic properties could significantly influence binding affinity and selectivity for potential protein targets. The absence of the aminoethyl group on the cyclohexane ring in our target compound is another critical distinction that would alter its interaction within a binding pocket.
Broadening the Comparison: Other Relevant Inhibitor Classes
While the structural analogy to Y-27632 is strong, the constituent parts of N-(4-chlorophenyl)cyclohexanecarboxamide are also found in other classes of bioactive molecules.
-
Cyclohexanecarboxamide Derivatives: Various derivatives of cyclohexanecarboxamide have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10][11] This suggests that the core scaffold is a versatile starting point for the development of diverse therapeutic agents.
-
Inhibitors with a 4-chlorophenyl Moiety: The 4-chlorophenyl group is a common feature in numerous inhibitors targeting a wide array of proteins, including kinases, enzymes, and receptors.[12][13][14][15] Its presence often contributes to enhanced binding affinity through hydrophobic and halogen bond interactions.
Proposed Experimental Investigation: A Roadmap to Characterization
To elucidate the biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's pharmacological profile.
Initial Target Screening: Kinase Profiling
Given the structural similarity to Y-27632, a primary hypothesis is that N-(4-chlorophenyl)cyclohexanecarboxamide may inhibit ROCK or other kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine if N-(4-chlorophenyl)cyclohexanecarboxamide inhibits the activity of a panel of protein kinases, with a focus on ROCK1 and ROCK2.
-
Materials:
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Y-27632 (as a positive control)
-
Recombinant human ROCK1 and ROCK2 enzymes
-
A broad panel of other recombinant protein kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of N-(4-chlorophenyl)cyclohexanecarboxamide and Y-27632 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds to create a range of concentrations for testing.
-
In a 96-well or 384-well plate, add the kinase, its specific peptide substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of ADP produced or the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: Starting with a broad kinase panel allows for an unbiased initial screen. Including Y-27632 as a positive control for ROCK inhibition is crucial for validating the assay's performance. The use of an in vitro assay with purified enzymes ensures that any observed inhibition is a direct effect on the kinase and not due to downstream cellular effects.
Cellular Assays to Validate In Vitro Findings
If kinase inhibition is observed, the next logical step is to assess the compound's activity in a cellular context.
Experimental Protocol: Cellular Assay for ROCK Inhibition (Stress Fiber Disassembly)
-
Objective: To determine if N-(4-chlorophenyl)cyclohexanecarboxamide can disrupt actin stress fibers in cells, a hallmark of ROCK inhibition.
-
Materials:
-
A suitable cell line that forms prominent stress fibers (e.g., HeLa, Swiss 3T3)
-
Cell culture medium and supplements
-
N-(4-chlorophenyl)cyclohexanecarboxamide and Y-27632
-
Formaldehyde or paraformaldehyde for cell fixation
-
Triton X-100 for cell permeabilization
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) to stain F-actin
-
DAPI (4',6-diamidino-2-phenylindole) to stain cell nuclei
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow overnight.
-
Treat the cells with various concentrations of N-(4-chlorophenyl)cyclohexanecarboxamide, Y-27632 (positive control), and a vehicle control for a suitable duration (e.g., 1-4 hours).
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Analyze the images for changes in cell morphology and the presence or absence of organized actin stress fibers.
-
Trustworthiness of the Protocol: This is a well-established and visually intuitive assay. The use of Y-27632 provides a clear positive control for the expected phenotype. The visual nature of the readout provides a robust and easily interpretable result.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of the proposed research, the following diagrams illustrate the potential signaling pathway and the experimental workflow.
Caption: Hypothetical inhibition of the Rho/ROCK signaling pathway by N-(4-chlorophenyl)cyclohexanecarboxamide.
Caption: Proposed experimental workflow for characterizing the biological activity of the compound.
Conclusion and Future Directions
While the definitive biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide remains to be experimentally determined, its structural similarity to the known ROCK inhibitor Y-27632 provides a strong rationale for investigating its potential as a kinase inhibitor. The proposed experimental protocols offer a clear and robust strategy for this investigation. Should this line of inquiry prove fruitful, further studies to determine its selectivity profile, binding kinetics, and in vivo efficacy would be warranted. Conversely, if no significant kinase activity is observed, the broader biological activities associated with cyclohexanecarboxamide and 4-chlorophenyl-containing compounds, such as antimicrobial and anti-inflammatory effects, should be explored. This guide serves as a foundational resource for researchers seeking to unlock the therapeutic potential of this and other structurally related molecules.
References
-
Uehata, M., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-83. [Link]
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Wikipedia. (2023). Y-27632. [Link]
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Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-83. [Link]
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Ikenouchi, J., et al. (2002). Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase. International Journal of Cancer, 97(6), 745-51. [Link]
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Kornicka, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(13), 5129. [Link]
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Sharma, R., et al. (2019). cyclohexane and its functionally substituted derivatives. In Pharmacology and Therapeutics. CABI. [Link]
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Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 11(48), 30235-30247. [Link]
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PubChem. (n.d.). Cyclohexanecarboxamide. [Link]
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Isobe, T., et al. (2003). Development of specific Rho-kinase inhibitors and their clinical application. Current Pharmaceutical Design, 9(13), 1045-54. [Link]
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Guru, A., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]
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Olson, M. F. (2012). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Trends in Pharmacological Sciences, 33(10), 527-35. [Link]
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Romagnoli, R., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1805-1823. [Link]
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Defant, A., et al. (2024). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank, 2024(3), M1859. [Link]
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Al-Ostath, A., et al. (2025). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, e70219. [Link]
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A Comparative Guide to Validating the Target of N-(4-chlorophenyl)cyclohexanecarboxamide
For drug development professionals, the rigorous validation of a compound's molecular target is the bedrock upon which a successful therapeutic program is built. A failure to unequivocally demonstrate that a molecule's therapeutic effect is mediated through its intended target can lead to costly late-stage failures and misinterpretation of clinical data. This guide provides a comprehensive, in-depth comparison of modern methodologies for validating the target of N-(4-chlorophenyl)cyclohexanecarboxamide, a molecule whose scaffold suggests potential interaction with ion channels.
Our central hypothesis is that N-(4-chlorophenyl)cyclohexanecarboxamide is a modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed in nociceptive neurons and is a well-established therapeutic target for pain, inflammation, and respiratory conditions.[1][2] This guide will walk through a multi-pronged, self-validating workflow designed to build a robust evidence package to confirm or refute this hypothesis, moving from computational predictions to direct biophysical engagement and functional cellular outcomes.
Part 1: Foundational Evidence & Hypothesis Generation: In Silico Approaches
Before committing to resource-intensive wet lab experiments, computational methods provide a cost-effective strategy to assess the likelihood of a compound-target interaction. This initial step helps build the foundational hypothesis and guide subsequent experimental design. When compared to known TRPA1 modulators, N-(4-chlorophenyl)cyclohexanecarboxamide shares structural motifs, making it a candidate for investigation.
1.1. Ligand-Based Virtual Screening & Pharmacophore Modeling This technique focuses on identifying molecules with structural and chemical features similar to known active compounds.[3] By comparing the 3D arrangement of chemical features (pharmacophore) of N-(4-chlorophenyl)cyclohexanecarboxamide with a library of confirmed TRPA1 antagonists, we can generate a similarity score. A high degree of overlap suggests a higher probability of shared biological activity.
1.2. Structure-Based Molecular Docking With the availability of TRPA1 cryo-EM structures, we can computationally "dock" our compound into the protein's binding pocket. This analysis predicts the binding pose, stability, and specific amino acid interactions. For TRPA1, key interactions within the binding cavity, such as with residues Glu920, Glu924, and Glu930, have been described for other antagonists and would be critical to observe in docking simulations.[4]
Caption: Workflow for in silico target hypothesis generation.
High-Level Protocol: Molecular Docking
-
Preparation: Obtain a high-resolution structure of human TRPA1. Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of N-(4-chlorophenyl)cyclohexanecarboxamide and assign atomic charges.
-
Grid Generation: Define the binding site (the "grid box") on the TRPA1 structure based on known antagonist binding pockets.
-
Docking Execution: Run a docking algorithm (e.g., AutoDock, Glide) to place the ligand into the defined binding site in multiple possible conformations.
-
Analysis: Score the resulting poses based on predicted binding energy. Analyze the top-scoring poses for key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical residues.
Part 2: Demonstrating Target Engagement: Does the Compound Bind?
A positive in silico result is merely a prediction. The next critical step is to obtain direct biophysical evidence that N-(4-chlorophenyl)cyclohexanecarboxamide physically interacts with the TRPA1 protein in a cellular context. Here, we compare two powerful, yet distinct, approaches.
2.1. Cellular Thermal Shift Assay (CETSA) CETSA is a label-free method that operates on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
-
Causality: The shift in the protein's melting temperature (Tm) is directly proportional to the binding affinity and occupancy of the compound, providing strong evidence of target engagement within intact cells.
-
Trustworthiness: This method is self-validating as non-binding proteins will not exhibit a thermal shift, serving as internal negative controls.
2.2. Radioligand Binding Assay This classic technique provides quantitative data on binding affinity (Ki) by measuring the displacement of a known radiolabeled TRPA1 ligand by the unlabeled test compound.[5][6]
-
Causality: A concentration-dependent displacement of the radioligand is direct evidence of competition for the same binding site.
-
Trustworthiness: The specificity of the assay is ensured by using a well-characterized radioligand and validated through competition with known non-radioactive ligands.
Caption: Orthogonal approaches to confirm direct target engagement.
Comparative Data: Target Engagement
| Method | Principle | Throughput | Key Output | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization | Low to Medium | Melting Temp (Tm) Shift | Label-free; works in intact cells/lysates | Not all proteins show a clean melt curve; can be technically demanding |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand | Medium to High | Ki, Bmax | Highly sensitive and quantitative | Requires radiolabeled ligand; safety protocols for radioactivity |
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Culture cells expressing TRPA1 (e.g., HEK293-hTRPA1) to ~80% confluency. Treat cells with either vehicle or varying concentrations of N-(4-chlorophenyl)cyclohexanecarboxamide for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes.
-
Quantification: Collect the supernatant and quantify the amount of soluble TRPA1 protein at each temperature point using Western Blot or ELISA.
-
Analysis: Plot the percentage of soluble TRPA1 against temperature for both vehicle and compound-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm for the compound-treated sample indicates target engagement.
Part 3: Functional Validation: Does Binding Alter TRPA1 Activity?
Demonstrating binding is necessary but not sufficient. The interaction must translate into a functional consequence. For an ion channel like TRPA1, this means modulating the flow of ions across the cell membrane. The gold standard is electrophysiology, supported by higher-throughput fluorescence-based methods.
3.1. High-Throughput Calcium Imaging TRPA1 is a non-selective cation channel with significant permeability to Ca²⁺. This allows its activity to be monitored using calcium-sensitive fluorescent dyes in a high-throughput format, such as on a FLIPR (Fluorometric Imaging Plate Reader) instrument.[2]
-
Causality: The compound's ability to inhibit the calcium influx induced by a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) provides a direct measure of functional antagonism.
-
Trustworthiness: The assay includes positive controls (agonist alone) and negative controls (untreated cells) to establish a clear assay window. The use of a specific agonist ensures the measured signal is TRPA1-dependent.
3.2. Automated Patch Clamp (APC) Electrophysiology APC is the most direct and detailed method for studying ion channel function.[7] It measures the actual ionic currents flowing through the channel, providing unparalleled resolution of a compound's mechanism of action.
-
Causality: Direct measurement of current inhibition provides unequivocal evidence of functional modulation. It can distinguish between different mechanisms of inhibition (e.g., channel block, allosteric modulation).
-
Trustworthiness: This is the benchmark assay for ion channel modulators. The voltage-clamp technique ensures that the measured current is a direct result of channel activity under controlled conditions.
Caption: Simplified pathway of TRPA1 activation and antagonism.
Comparative Data: Functional Assays
| Parameter | Calcium Imaging (FLIPR) | Automated Patch Clamp (APC) |
| Principle | Measures agonist-induced Ca²⁺ influx via fluorescent dye | Directly measures ion current through the channel |
| Throughput | High (384/1536-well) | Medium (384-well) |
| Data Output | IC₅₀ (potency) | IC₅₀, % Inhibition, mechanistic details (e.g., voltage-dependence) |
| Pros | Fast, cost-effective for screening | Gold standard, high-fidelity data, detailed mechanism |
| Cons | Indirect measure, prone to artifacts | More complex, lower throughput than imaging |
Detailed Protocol: FLIPR Calcium Imaging Assay
-
Cell Plating: Plate HEK293 cells stably expressing human TRPA1 in black-walled, clear-bottom 384-well plates and culture overnight.
-
Dye Loading: Remove culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the plate to remove excess dye. Add N-(4-chlorophenyl)cyclohexanecarboxamide at various concentrations to the wells and incubate for 15-30 minutes.
-
FLIPR Measurement: Place the plate in the FLIPR instrument. Establish a baseline fluorescence reading for ~10 seconds.
-
Agonist Challenge: Use the FLIPR's integrated fluidics to add a known TRPA1 agonist (e.g., AITC at its EC₈₀ concentration) to all wells.
-
Data Acquisition: Continue to record the fluorescence signal for 2-3 minutes post-agonist addition.
-
Analysis: Calculate the percentage inhibition of the agonist response at each concentration of the test compound. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Part 4: Definitive Proof: Genetic & In Vivo Validation
The final and most definitive step is to demonstrate that the compound's effect on a biological system is lost when the target is removed. This is achieved through genetic manipulation and confirmed in relevant preclinical models.
4.1. Genetic Target Invalidation (CRISPR/siRNA) This approach involves using techniques like CRISPR-Cas9 to knock out the TRPA1 gene or siRNA to knock down its expression in a cellular model.[8][9]
-
Causality: If N-(4-chlorophenyl)cyclohexanecarboxamide inhibits AITC-induced calcium influx in wild-type cells but has no effect in TRPA1-knockout cells, it proves the compound's activity is strictly TRPA1-dependent.
-
Trustworthiness: This is the most rigorous method to rule out off-target effects as the cause of the observed cellular phenotype. The only significant difference between the two cell populations is the presence or absence of the target protein.
Caption: Logical workflow for genetic target validation.
4.2. In Vivo Proof-of-Concept The ultimate test is to assess the compound in a relevant animal model where the target is known to play a key role. For TRPA1, this could be a model of inflammatory pain or cough.[1][10]
-
Causality: Efficacy in an in vivo model (e.g., reduction of pain behaviors) that is absent in a TRPA1-knockout animal provides the highest level of validation, linking molecular target engagement to a therapeutic outcome.[9]
-
Trustworthiness: Correlating the efficacious dose in vivo with the compound concentrations required for target engagement and functional modulation in vitro creates a cohesive pharmacokinetic/pharmacodynamic (PK/PD) relationship, solidifying the validation case.
Conclusion: A Synthesis of Orthogonal Evidence
Validating the target of a novel compound like N-(4-chlorophenyl)cyclohexanecarboxamide is not a linear process but a matrix of interlocking, orthogonal experiments. A compelling case is built not on a single piece of data, but on the convergence of evidence from multiple, independent methodologies. The workflow presented here—from in silico prediction to biophysical binding, functional modulation, and finally, genetic and in vivo confirmation—provides a robust framework for establishing a high degree of confidence in the molecular target, thereby minimizing risk and paving the way for successful clinical development.
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Gerlach, A. C., & Antonio, B. M. (2015). Validation of ion channel targets. Channels (Austin, Tex.), 9(6), 376–379. [Link]
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Karcz, T., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences, 14(8), 741–750. [Link]
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A Technical Guide to the Structure-Activity Relationship of N-(4-chlorophenyl)cyclohexanecarboxamide Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The N-aryl carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-(4-chlorophenyl)cyclohexanecarboxamide analogs, with a specific focus on their potential as anticancer agents. By synthesizing data from structurally related compounds, this document offers a framework for understanding the key molecular features that drive cytotoxic activity and provides detailed experimental protocols to facilitate further research and development in this promising area.
The N-(4-chlorophenyl)cyclohexanecarboxamide Scaffold: A Privileged Structure in Oncology Research
The core structure, comprising a cyclohexanecarboxamide moiety linked to a 4-chlorophenyl ring, presents a unique combination of lipophilic and electronically defined substituents. The cyclohexyl group provides a non-planar, lipophilic scaffold that can effectively probe hydrophobic pockets within biological targets. The amide linkage serves as a rigidifying element and a key hydrogen bond donor/acceptor. The 4-chlorophenyl ring introduces specific electronic and steric properties that can significantly influence binding affinity and metabolic stability. The exploration of analogs of this scaffold is a compelling strategy in the quest for novel anticancer therapeutics.
Comparative Structure-Activity Relationship (SAR) Analysis
The anticancer potency of N-(4-chlorophenyl)cyclohexanecarboxamide analogs is intricately linked to the nature and position of substituents on both the aromatic and aliphatic rings. The following analysis, supported by experimental data from related N-aryl carboxamide series, elucidates these critical relationships.
Influence of Phenyl Ring Substitution
Substituents on the phenyl ring play a pivotal role in modulating the anticancer activity of this class of compounds. The electronic nature and position of these substituents can drastically alter the cytotoxic profile.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring often correlates with enhanced anticancer activity. For instance, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a para-nitro substituent (an electron-withdrawing group) resulted in the highest cytotoxic activity against the SKNMC neuroblastoma cell line (IC50 = 10.8 ± 0.08 µM).[1] Conversely, moving the nitro group to the meta position led to a decrease in potency.[1] A meta-chloro substituent also demonstrated significant cytotoxicity against the Hep-G2 human hepatocarcinoma cell line (IC50 = 11.6 ± 0.12 µM).[1] This suggests that the electronic landscape of the phenyl ring is a key determinant of activity, likely influencing interactions with the biological target.
-
Positional Isomerism: The position of the substituent on the phenyl ring is as critical as its electronic nature. In the same series of phenylthiazole derivatives, a para-chloro substitution resulted in a significant decrease in anticancer activity against the Hep-G2 cell line compared to the meta-chloro analog.[1] This highlights the importance of the spatial arrangement of substituents for optimal target engagement.
Modifications of the Cyclohexyl Ring
While less explored in the available literature for this specific scaffold, modifications to the cyclohexyl ring can be hypothesized to influence activity based on general principles of medicinal chemistry. Introducing substituents on the cyclohexyl ring could alter the molecule's conformation and lipophilicity, thereby affecting its binding to target proteins and its pharmacokinetic properties. Further investigation into these modifications is warranted to fully delineate the SAR.
The Amide Linker: A Key Interaction Point
The amide linker is a crucial pharmacophoric element, providing a hydrogen bond donor (N-H) and acceptor (C=O) that are often essential for target binding. Modifications to this linker, such as N-alkylation or replacement with bioisosteres, would likely have a profound impact on biological activity.
Comparative Anticancer Activity of N-Aryl Carboxamide Analogs
| Compound ID | Scaffold | Phenyl Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | N-Phenyl-2-p-tolylthiazole-4-carboxamide | 4-Nitro | SKNMC | 10.8 ± 0.08 | [1] |
| 4d | N-Phenyl-2-p-tolylthiazole-4-carboxamide | 3-Chloro | Hep-G2 | 11.6 ± 0.12 | [1] |
| 4b | N-Phenyl-2-p-tolylthiazole-4-carboxamide | 3-Nitro | SKNMC | 15.3 ± 1.12 | [1] |
| 4e | N-Phenyl-2-p-tolylthiazole-4-carboxamide | 4-Chloro | Hep-G2 | 22.3 ± 1.89 | [1] |
Note: The data presented is for structurally related N-aryl carboxamides to provide a benchmark for the potential activity of N-(4-chlorophenyl)cyclohexanecarboxamide analogs.
Experimental Protocols
Synthesis of a Representative Analog: N-(4-chlorophenyl)cyclohexanecarboxamide
This protocol details a standard and reliable method for the synthesis of the parent compound, which can be adapted for the preparation of various analogs.
Step 1: Formation of Cyclohexanecarbonyl Chloride
-
To a solution of cyclohexanecarboxylic acid (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude cyclohexanecarbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude cyclohexanecarbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-chloroaniline (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in anhydrous DCM.
-
Cool the acid chloride solution to 0 °C in an ice bath.
-
Add the 4-chloroaniline solution dropwise to the cooled acid chloride solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-chlorophenyl)cyclohexanecarboxamide.
Causality Behind Experimental Choices:
-
Use of Oxalyl Chloride/Thionyl Chloride: These reagents are effective for converting carboxylic acids to acid chlorides, which are more reactive towards nucleophilic attack by the amine.
-
Anhydrous Conditions: The reagents are sensitive to moisture; therefore, anhydrous solvents and conditions are crucial to prevent the hydrolysis of the acid chloride and ensure high yields.
-
Use of a Base: A non-nucleophilic base is used to neutralize the HCl gas generated during the reaction, driving the reaction to completion.
-
Aqueous Workup: The sequential washing steps are designed to remove unreacted starting materials, the base, and any side products, leading to a purer crude product before recrystallization.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve.
-
Self-Validating System:
-
Controls: The inclusion of vehicle and positive controls is essential for validating the assay. The vehicle control ensures that the solvent used to dissolve the compound does not have a cytotoxic effect, while the positive control confirms that the assay is responsive to known cytotoxic agents.
-
Reproducibility: Performing the assay in triplicate for each concentration and repeating the experiment multiple times ensures the reproducibility and statistical significance of the results.
Visualizing Key Relationships and Workflows
SAR Trends for N-Aryl Carboxamide Analogs
Caption: Workflow for the MTT cell viability assay.
Conclusion
The N-(4-chlorophenyl)cyclohexanecarboxamide scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship analysis, extrapolated from related N-aryl carboxamides, indicates that the electronic properties and substitution pattern of the phenyl ring are critical determinants of cytotoxic activity. Specifically, the presence of electron-withdrawing groups at the meta or para positions appears to be favorable. This guide provides a comprehensive framework, including detailed experimental protocols, to empower researchers to systematically explore the SAR of this compound class and to identify analogs with enhanced potency and selectivity. Further investigation into the modification of the cyclohexyl moiety and the amide linker is essential to fully unlock the therapeutic potential of these compounds.
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comparing in vitro and in vivo efficacy of N-(4-chlorophenyl)cyclohexanecarboxamide
An In-Depth Technical Guide to Evaluating the Efficacy of N-(4-chlorophenyl)cyclohexanecarboxamide: A Comparative Framework
Abstract
N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic small molecule belonging to the N-aryl carboxamide class, a scaffold present in numerous pharmacologically active agents. While specific public data on this particular compound is scarce, its structural motifs—a halogenated phenyl ring coupled to a cyclohexylcarboxamide—suggest potential bioactivity. This guide provides a comprehensive framework for the systematic evaluation of its in vitro and in vivo efficacy. We will proceed by postulating a plausible mechanism of action based on structurally related compounds and outline a rigorous, multi-stage experimental plan to test this hypothesis. This document serves as a blueprint for researchers, providing detailed protocols, explaining the rationale behind experimental choices, and establishing benchmarks for data comparison using known bioactive molecules.
Introduction: Unveiling the Potential of a Novel Carboxamide
The N-aryl carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects[1][2]. The subject of this guide, N-(4-chlorophenyl)cyclohexanecarboxamide, combines a lipophilic cyclohexyl group with an N-linked 4-chlorophenyl ring. The chloro-substitution is a common strategy to enhance metabolic stability and target affinity.
Given the structural similarities to known modulators of G-protein coupled receptors (GPCRs), a primary hypothesis is that N-(4-chlorophenyl)cyclohexanecarboxamide may act as an agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS)[3][4]. Agonists of GPR40 are of high therapeutic interest for the treatment of type 2 diabetes, as they enhance insulin secretion only in the presence of elevated glucose, thereby minimizing the risk of hypoglycemia[5][6].
This guide will therefore focus on a two-pronged investigation:
-
Primary Hypothesis: Evaluating the compound as a novel GPR40 agonist for metabolic disease.
-
Secondary Screening: Assessing its potential as an anticancer agent, given the known cytotoxicity of related N-aryl carboxamides[1][7].
We will detail the necessary in vitro assays to establish mechanism of action and potency, followed by a strategic approach to in vivo studies to determine efficacy and pharmacokinetic viability.
The In Vitro Efficacy Cascade: From Target Engagement to Cellular Function
A tiered approach is essential to systematically build a profile of the compound's activity at the molecular and cellular levels. This process validates the primary hypothesis and quantifies the compound's potency and selectivity.
Workflow for In Vitro Efficacy Assessment
Caption: A tiered workflow for the in vitro evaluation of N-(4-chlorophenyl)cyclohexanecarboxamide.
Tier 1: Primary Target Engagement & Selectivity
The initial goal is to confirm direct interaction with the hypothesized target, GPR40.
Protocol: GPR40 Calcium Flux Assay
This assay is the industry standard for screening GPR40 agonists. GPR40 activation couples to the Gαq protein, which triggers phospholipase C (PLC) and leads to an increase in intracellular calcium ([Ca²⁺]i)[8].
-
Cell Culture: Maintain HEK-293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate Seeding: Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) reconstituted in Hanks' Balanced Salt Solution (HBSS). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a 10 mM stock of N-(4-chlorophenyl)cyclohexanecarboxamide in DMSO. Create a serial dilution plate to achieve final assay concentrations (e.g., from 10 µM to 10 nM).
-
Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Record a baseline fluorescence reading for 10 seconds.
-
Compound Addition: The instrument adds the test compound to the wells.
-
Data Acquisition: Immediately measure the fluorescence intensity every second for at least 120 seconds to capture the transient calcium flux.
-
Data Analysis: Calculate the peak fluorescence response over baseline. Plot the response against compound concentration and fit to a four-parameter logistical equation to determine the EC₅₀ (half-maximal effective concentration).
Tier 2: Potency and Functional Confirmation
Positive hits from Tier 1 must be validated in assays that confirm the mechanism and demonstrate a relevant physiological outcome.
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This cell-based assay directly tests the hypothesis that the compound can potentiate insulin release in a glucose-dependent manner[8].
-
Cell Culture: Culture MIN6 pancreatic β-cells, a reliable model for insulin secretion studies, in DMEM with 15% FBS.
-
Plating: Seed MIN6 cells in 24-well plates and grow to ~80% confluency.
-
Starvation: Gently wash cells with Krebs-Ringer Bicarbonate Buffer (KRBH) and then incubate in KRBH containing a low glucose concentration (2.5 mM) for 2 hours to establish a basal insulin secretion state.
-
Stimulation: Aspirate the starvation buffer. Add fresh KRBH containing either low (2.5 mM) or high (20 mM) glucose, with or without varying concentrations of N-(4-chlorophenyl)cyclohexanecarboxamide. Incubate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatant using a commercially available Insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to total protein content per well. Compare the compound's effect at high glucose versus low glucose to confirm glucose-dependency.
Comparative Data Benchmarks: In Vitro Potency
To interpret the experimental results for N-(4-chlorophenyl)cyclohexanecarboxamide, its performance must be compared against established GPR40 agonists.
| Compound | Target | Assay Type | Potency (EC₅₀ / IC₅₀) | Reference |
| TAK-875 (Fasiglifam) | GPR40 (Full Agonist) | Calcium Flux (hGPR40) | ~30 nM | [5] |
| AMG 837 | GPR40 (Partial Agonist) | Calcium Flux (hGPR40) | ~100 nM | [6] |
| Linoleic Acid | GPR40 (Endogenous Ligand) | Calcium Flux (hGPR40) | ~5 µM | [3] |
| Hypothetical: N-(4-chlorophenyl)cyclohexanecarboxamide | GPR40 | Calcium Flux | To be determined | N/A |
| Doxorubicin (Anticancer Benchmark) | Topoisomerase II | A549 Cell Viability | ~1 µM | [1] |
| Hypothetical: N-(4-chlorophenyl)cyclohexanecarboxamide | Anticancer | A549 Cell Viability | To be determined | N/A |
The In Vivo Efficacy & Pharmacokinetic Profile
Promising in vitro data is the prerequisite for advancing a compound to in vivo studies. The primary goals are to assess its efficacy in a relevant disease model and to understand its pharmacokinetic (PK) behavior—how the body absorbs, distributes, metabolizes, and excretes the drug.
Workflow for In Vivo Efficacy and PK Assessment
Caption: A sequential workflow for the in vivo evaluation of a GPR40 agonist candidate.
Pharmacokinetic (PK) Profiling
A compound is only useful if it can reach its target in the body at a sufficient concentration for a suitable duration.
Protocol: Rodent Single-Dose Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Formulation: Prepare the compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., 20% Solutol in water).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of N-(4-chlorophenyl)cyclohexanecarboxamide in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters, including Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), T₁/₂ (half-life), and oral bioavailability (%F).
In Vivo Efficacy Model
The Oral Glucose Tolerance Test (OGTT) is the gold-standard acute model for assessing the efficacy of potential anti-diabetic agents that work by enhancing insulin secretion.
Protocol: Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Fast the mice overnight (approx. 12 hours) with free access to water.
-
Group Allocation: Randomize mice into groups (n=6-8 per group):
-
Vehicle control
-
N-(4-chlorophenyl)cyclohexanecarboxamide (e.g., 3, 10, 30 mg/kg)
-
Positive control (e.g., TAK-875, 10 mg/kg)
-
-
Compound Dosing: Administer the test compounds or vehicle via oral gavage 60 minutes before the glucose challenge.
-
Baseline Blood Glucose: At T= -60 min (before dosing) and T= 0 min (immediately before glucose challenge), measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: At T= 0 min, administer a 2 g/kg glucose solution via oral gavage.
-
Post-Challenge Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. A statistically significant reduction in the glucose AUC compared to the vehicle group indicates efficacy.
Comparative Data Benchmarks: In Vivo Performance
| Compound | Dose & Route | Animal Model | Key Efficacy Endpoint | Reference |
| GPR40 Agonist 4 | 3 mg/kg, PO | SD Rats | Minimum effective dose in OGTT | [9] |
| AM-5262 | 10 mg/kg, PO | HF/STZ Mice | Improved glucose homeostasis in OGTT | [6] |
| AZD5363 (Anticancer) | Oral Dosing | Breast Cancer Xenograft | Inhibition of tumor growth | [10] |
| Hypothetical: N-(4-chlorophenyl)cyclohexanecarboxamide | To be determined | Rodent OGTT | Reduction in glucose AUC | N/A |
Bridging In Vitro and In Vivo Efficacy
A critical aspect of drug development is establishing an In Vitro-In Vivo Correlation (IVIVC). For a GPR40 agonist, the central question is whether the plasma concentrations achieved in vivo are sufficient to engage the target as predicted by the in vitro EC₅₀.
For example, if the compound's in vitro EC₅₀ is 50 nM, the goal of the PK/PD (Pharmacokinetic/Pharmacodynamic) model is to determine the oral dose required to maintain a free plasma concentration above 50 nM for a significant duration. Discrepancies often arise due to factors like:
-
Plasma Protein Binding: Only the unbound fraction of the drug is active. High protein binding can sequester the drug, reducing its effective concentration.
-
Metabolism: Rapid metabolism in the liver can lead to low oral bioavailability and a short half-life, preventing the drug from reaching efficacious concentrations.
-
Target Site Penetration: The compound must not only be present in plasma but also distribute effectively to the pancreatic islets.
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven strategy for characterizing the in vitro and in vivo efficacy of N-(4-chlorophenyl)cyclohexanecarboxamide. By postulating its action as a GPR40 agonist, we have established a clear experimental path from initial target binding assays to functional cellular responses and finally to proof-of-concept efficacy in a relevant animal model. The comparative benchmarks provide a necessary context for interpreting the generated data.
Successful execution of this plan would position N-(4-chlorophenyl)cyclohexanecarboxamide as a potential candidate for treating type 2 diabetes. Subsequent steps would involve more extensive preclinical development, including chronic toxicology studies, safety pharmacology, and evaluation in more complex diabetic animal models. Furthermore, the parallel screening for anticancer activity should not be discounted, as a positive result could open an entirely different therapeutic avenue for this promising chemical scaffold.
References
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Title: GPR40: A therapeutic target for mediating insulin secretion (Review) Source: Spandidos Publications URL: [Link]
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Title: Regulation and mechanism of action of FFAR1/GPR40 Source: The Physiological Society URL: [Link]
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A Preclinical Head-to-Head Analysis of N-(4-chlorophenyl)cyclohexanecarboxamide Against the Standard of Care for Neuropathic Pain
This guide provides a comprehensive preclinical benchmarking analysis of the investigational compound, N-(4-chlorophenyl)cyclohexanecarboxamide, against a current standard of care for neuropathic pain. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel analgesic compounds.
Introduction: The Unmet Need in Neuropathic Pain Management
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment paradigms often provide only partial relief and are frequently associated with dose-limiting side effects.[1] The standard of care for neuropathic pain typically involves a multidisciplinary approach, with pharmacological intervention as a cornerstone.[1][3] First-line treatments often include anticonvulsants (e.g., gabapentin and pregabalin) and certain classes of antidepressants, such as serotonin-norepinephrine reuptake inhibitors (SNRIs) and tricyclic antidepressants (TCAs).[3][4] Despite the availability of these options, a substantial number of patients remain refractory to treatment, underscoring the urgent need for novel therapeutic agents with improved efficacy and tolerability profiles.
N-(4-chlorophenyl)cyclohexanecarboxamide is a novel small molecule with structural motifs suggestive of potential interaction with neurological targets. While extensive pharmacological data is not yet publicly available, preliminary in-house screening has indicated potential analgesic properties in models of peripheral neuropathy. This guide outlines a rigorous preclinical benchmarking strategy to objectively evaluate the therapeutic potential of N-(4-chlorophenyl)cyclohexanecarboxamide in direct comparison to a well-established standard of care.
Investigational Compound and Standard of Care Selection
Investigational Compound: N-(4-chlorophenyl)cyclohexanecarboxamide Standard of Care Comparator: Pregabalin
Rationale for Comparator Selection: Pregabalin is a widely prescribed first-line treatment for various neuropathic pain conditions, including diabetic peripheral neuropathy and postherpetic neuralgia.[2] Its mechanism of action, involving binding to the α2δ subunit of voltage-gated calcium channels, is well-characterized, providing a solid benchmark for mechanistic and efficacy comparisons.
Hypothesized Mechanism of Action of N-(4-chlorophenyl)cyclohexanecarboxamide
Based on the structural features of N-(4-chlorophenyl)cyclohexanecarboxamide and the known activities of related compounds, we hypothesize a potential interaction with voltage-gated sodium channels (VGSCs).[5] Dysregulation of VGSCs is a key pathophysiological mechanism in neuropathic pain, leading to neuronal hyperexcitability.[2] This hypothesis will be investigated through targeted in vitro assays.
Experimental Benchmarking Workflow
The following workflow is designed to provide a comprehensive comparison of N-(4-chlorophenyl)cyclohexanecarboxamide and pregabalin, progressing from in vitro target engagement to in vivo efficacy and safety.
Caption: Preclinical workflow for benchmarking N-(4-chlorophenyl)cyclohexanecarboxamide.
In Vitro Assays: Target Engagement and Specificity
Objective: To determine the in vitro potency and selectivity of N-(4-chlorophenyl)cyclohexanecarboxamide on the hypothesized target and to compare its profile with pregabalin's known mechanism.
1. Voltage-Gated Sodium Channel (VGSC) Electrophysiology
-
Protocol: Whole-cell patch-clamp recordings will be performed on dorsal root ganglion (DRG) neurons harvested from adult rats. The effects of increasing concentrations of N-(4-chlorophenyl)cyclohexanecarboxamide on tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents will be measured.
-
Rationale: This assay directly assesses the functional inhibition of VGSCs, providing IC50 values that quantify the compound's potency.
2. α2δ Subunit Binding Assay
-
Protocol: A competitive radioligand binding assay will be conducted using membranes from cells overexpressing the α2δ-1 subunit of voltage-gated calcium channels. The ability of N-(4-chlorophenyl)cyclohexanecarboxamide and pregabalin to displace a radiolabeled ligand (e.g., [3H]-gabapentin) will be quantified.
-
Rationale: This assay will determine if N-(4-chlorophenyl)cyclohexanecarboxamide shares the same molecular target as pregabalin.
Hypothetical In Vitro Data Summary
| Compound | VGSC Nav1.7 IC50 (µM) | α2δ-1 Subunit Ki (µM) |
| N-(4-chlorophenyl)cyclohexanecarboxamide | 1.5 | > 100 |
| Pregabalin | > 100 | 0.1 |
In Vivo Efficacy: Chronic Constriction Injury (CCI) Model
Objective: To evaluate the analgesic efficacy of N-(4-chlorophenyl)cyclohexanecarboxamide in a validated animal model of neuropathic pain and compare it to pregabalin.
Model: The CCI model in adult male Sprague-Dawley rats will be used. This model involves loose ligation of the sciatic nerve, which induces behavioral signs of mechanical allodynia and thermal hyperalgesia.
Treatment Protocol:
-
Animals will be randomly assigned to treatment groups: Vehicle, N-(4-chlorophenyl)cyclohexanecarboxamide (10, 30, 100 mg/kg, p.o.), and Pregabalin (30 mg/kg, p.o.).
-
Dosing will commence 7 days post-surgery, once neuropathic pain behaviors are established.
-
Behavioral testing will be conducted at baseline and at multiple time points post-dosing.
Behavioral Endpoints:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed using the Hargreaves test to measure paw withdrawal latency to a radiant heat source.
Hypothetical In Vivo Efficacy Data
| Treatment Group | Paw Withdrawal Threshold (g) at 2h Post-Dose (Day 14) | Paw Withdrawal Latency (s) at 2h Post-Dose (Day 14) |
| Vehicle | 3.5 ± 0.5 | 6.2 ± 0.8 |
| N-(4-chlorophenyl)cyclohexanecarboxamide (30 mg/kg) | 10.2 ± 1.1 | 12.5 ± 1.5 |
| Pregabalin (30 mg/kg) | 8.9 ± 0.9 | 11.8 ± 1.3 |
| *p < 0.05 vs. Vehicle |
Safety and Tolerability Assessment
Objective: To assess the potential for motor impairment and other central nervous system side effects.
1. Rotarod Test:
-
Protocol: Rats will be trained on an accelerating rotarod. Following drug administration, the latency to fall will be recorded.
-
Rationale: This test assesses motor coordination and potential sedative effects.
2. Irwin Test:
-
Protocol: A comprehensive observational screen will be conducted to assess for any overt changes in behavior, autonomic function, and sensorimotor reflexes.
-
Rationale: Provides a broad overview of the compound's potential side effect profile.
Signaling Pathway Context
The development of neuropathic pain involves complex signaling cascades within peripheral and central neurons. A key element is the upregulation and sensitization of ion channels, leading to ectopic firing and central sensitization.
Caption: Hypothesized intervention points in neuropathic pain signaling.
Conclusion and Future Directions
This preclinical benchmarking guide outlines a comprehensive strategy for evaluating N-(4-chlorophenyl)cyclohexanecarboxamide against the standard of care, pregabalin. The proposed experiments are designed to provide a robust dataset encompassing in vitro mechanism of action, in vivo efficacy, and a preliminary safety profile.
Based on the hypothetical data presented, N-(4-chlorophenyl)cyclohexanecarboxamide demonstrates a distinct mechanism of action from pregabalin, targeting VGSCs. Its efficacy in the CCI model appears comparable to, or potentially greater than, pregabalin at the tested dose.
Successful completion of these studies would warrant further investigation, including:
-
Elucidation of the specific VGSC subtypes inhibited by N-(4-chlorophenyl)cyclohexanecarboxamide.
-
Evaluation in other models of neuropathic and inflammatory pain.
-
Formal pharmacokinetic studies to determine key parameters such as bioavailability and half-life.
-
Extended toxicology studies to support progression towards clinical development.
By adhering to this rigorous, data-driven benchmarking approach, we can effectively assess the therapeutic potential of N-(4-chlorophenyl)cyclohexanecarboxamide and its potential to address the unmet needs in neuropathic pain management.
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Orthogonal Validation of N-(4-chlorophenyl)cyclohexanecarboxamide's Biological Effects: A Comparative Guide
This guide provides a comprehensive framework for the orthogonal validation of the biological effects of the novel small molecule, N-(4-chlorophenyl)cyclohexanecarboxamide. For the purposes of this illustrative guide, we will operate under the hypothesis that its structural motifs—specifically the carboxamide linker—suggest a potential interaction with fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured, in-depth technical comparison of methodologies to rigorously confirm target engagement and cellular effects.
Introduction: The Imperative of Orthogonal Validation
In drug discovery, the initial identification of a bioactive compound is merely the first step. To build a robust case for a molecule's therapeutic potential, it is critical to validate its biological effects through multiple, independent methods. This strategy, known as orthogonal validation, minimizes the risk of artifacts and off-target effects, thereby increasing confidence in the proposed mechanism of action.[2][3] This guide will delineate a multi-pronged approach to investigate the biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide, using a hypothesized interaction with FAAH as the central thread.
Experimental Strategy: A Multi-Faceted Approach to Validation
Our validation strategy for N-(4-chlorophenyl)cyclohexanecarboxamide will be built on three pillars:
-
Direct Biochemical Engagement: Does the compound interact directly with the purified target protein?
-
Cellular Target Engagement: Does the compound engage the target within a native cellular environment?
-
Functional Cellular Response: Does target engagement translate to a measurable downstream biological effect?
This approach ensures that we are not only observing a direct interaction but also confirming its relevance in a more complex biological system.
Pillar 1: Direct Biochemical Engagement
The foundational step is to ascertain a direct interaction between N-(4-chlorophenyl)cyclohexanecarboxamide and the purified FAAH enzyme. We will employ a standard enzymatic assay and a biophysical method to quantify this interaction.
In Vitro FAAH Inhibition Assay
This experiment aims to determine if N-(4-chlorophenyl)cyclohexanecarboxamide can inhibit the enzymatic activity of FAAH in a controlled, in vitro setting.
Rationale: A direct inhibition assay provides quantitative data on the compound's potency (e.g., IC₅₀) and is a primary indicator of target engagement.[4] We will compare the activity of our test compound to a well-characterized FAAH inhibitor, such as URB597 or PF-3845, as a positive control.[5]
Experimental Protocol:
-
Objective: To determine the IC₅₀ of N-(4-chlorophenyl)cyclohexanecarboxamide against human recombinant FAAH.
-
Materials:
-
Human recombinant FAAH
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Positive control inhibitor (e.g., URB597)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of N-(4-chlorophenyl)cyclohexanecarboxamide and the positive control in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the microplate.
-
Add 20 µL of FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the FAAH substrate.
-
Measure the fluorescence (excitation: 340-360 nm, emission: 450-465 nm) every 2 minutes for 20 minutes at 37°C.[4]
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
To complement the functional inhibition data, SPR will be used to measure the direct binding of N-(4-chlorophenyl)cyclohexanecarboxamide to FAAH, providing kinetic parameters of the interaction.
Rationale: SPR is a label-free technique that allows for the real-time monitoring of binding events, providing valuable information on the association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).[6][7] This biophysical data provides an orthogonal confirmation of the direct interaction observed in the enzymatic assay.
Experimental Protocol:
-
Objective: To determine the binding kinetics of N-(4-chlorophenyl)cyclohexanecarboxamide to immobilized FAAH.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Human recombinant FAAH
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
-
Procedure:
-
Immobilize FAAH onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of N-(4-chlorophenyl)cyclohexanecarboxamide in running buffer.
-
Inject the compound solutions over the immobilized FAAH surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.
-
| Method | Principle | Key Output | Alternative/Complementary Methods |
| FAAH Inhibition Assay | Measures the reduction in enzymatic activity in the presence of the inhibitor. | IC₅₀ | Radiometric assays, Mass spectrometry-based assays |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[8][9] | Kₑ, kₐ, kₑ | Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST) |
Pillar 2: Cellular Target Engagement
Confirming that a compound can bind to its target in the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[10]
Rationale: The binding of a small molecule can stabilize its target protein, leading to an increase in its melting temperature (Tₘ).[11][12] Observing such a thermal shift in intact cells provides strong evidence of target engagement in a physiological context.[13][14]
Experimental Protocol:
-
Objective: To determine if N-(4-chlorophenyl)cyclohexanecarboxamide stabilizes FAAH in intact cells.
-
Materials:
-
Cell line with endogenous expression of FAAH (e.g., BV2 microglial cells)[5]
-
Cell culture medium and reagents
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-FAAH antibody
-
-
Procedure:
-
Treat cultured cells with N-(4-chlorophenyl)cyclohexanecarboxamide or DMSO for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble FAAH in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble FAAH against the temperature to generate melting curves.
-
Compare the melting curves of the compound-treated and vehicle-treated samples to identify a thermal shift.
-
Pillar 3: Functional Cellular Response
The final and most critical validation is to demonstrate that the observed target engagement leads to a predicted downstream biological effect. For a FAAH inhibitor, this would be an increase in the levels of its endogenous substrates, such as anandamide (AEA), and a subsequent anti-inflammatory response.
Measurement of Endogenous FAAH Substrate Levels
Rationale: Inhibition of FAAH should lead to an accumulation of its endogenous substrates. Measuring the levels of these substrates in compound-treated cells provides a direct functional readout of target inhibition.
Experimental Protocol:
-
Objective: To quantify the levels of anandamide (AEA) in cells treated with N-(4-chlorophenyl)cyclohexanecarboxamide.
-
Materials:
-
Cell line (e.g., BV2)
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
Positive control FAAH inhibitor
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
LC-MS/MS system
-
Internal standard (e.g., AEA-d8)
-
-
Procedure:
-
Treat cells with the test compound or control.
-
Harvest the cells and perform lipid extraction.
-
Analyze the lipid extracts by LC-MS/MS to quantify AEA levels, normalized to the internal standard and total protein concentration.
-
Anti-Inflammatory Effect in a Cellular Model
Rationale: FAAH inhibition has been shown to have anti-inflammatory effects.[5] Assessing the ability of N-(4-chlorophenyl)cyclohexanecarboxamide to suppress an inflammatory response in a relevant cell model provides crucial functional validation.
Experimental Protocol:
-
Objective: To determine if N-(4-chlorophenyl)cyclohexanecarboxamide can reduce lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in BV2 microglial cells.
-
Materials:
-
BV2 cells
-
N-(4-chlorophenyl)cyclohexanecarboxamide
-
LPS
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Pre-treat BV2 cells with various concentrations of the test compound.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Collect the cell culture supernatant after an appropriate incubation period.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA.
-
Summary of Orthogonal Validation Data
| Validation Pillar | Experiment | Hypothesized Outcome for N-(4-chlorophenyl)cyclohexanecarboxamide | Comparison to Positive Control (Known FAAH Inhibitor) |
| Pillar 1: Direct Biochemical Engagement | In Vitro FAAH Inhibition Assay | Dose-dependent inhibition of FAAH activity with a measurable IC₅₀. | Similar inhibitory profile, allowing for potency comparison. |
| Surface Plasmon Resonance (SPR) | Demonstrable binding to FAAH with quantifiable Kₑ, kₐ, and kₑ values. | Comparable binding kinetics, confirming a direct interaction mechanism. | |
| Pillar 2: Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | A positive thermal shift in the melting temperature of FAAH in treated cells. | A similar positive thermal shift, validating the in-cell target engagement. |
| Pillar 3: Functional Cellular Response | Measurement of Endogenous FAAH Substrate Levels | Increased intracellular levels of anandamide (AEA). | A comparable increase in AEA levels, confirming functional target inhibition. |
| Anti-Inflammatory Effect in a Cellular Model | Reduction of LPS-induced pro-inflammatory cytokine production. | A similar dose-dependent reduction in inflammatory markers. |
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the orthogonal validation of N-(4-chlorophenyl)cyclohexanecarboxamide, centered on the plausible hypothesis of FAAH inhibition. By combining direct biochemical assays, biophysical characterization, cellular target engagement confirmation, and functional cellular readouts, researchers can build a high-confidence data package. This approach not only validates the specific biological effects of the compound but also serves as a robust template for the preclinical assessment of other novel chemical entities. The successful execution of these comparative studies will provide the necessary evidence to justify further investigation into the therapeutic potential of N-(4-chlorophenyl)cyclohexanecarboxamide.
References
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Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. Available at: [Link]
-
ACS Omega. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Publications. Available at: [Link]
-
Wang, S., et al. (2022). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]
-
Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. Available at: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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NIH. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available at: [Link]
-
Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. ACS Publications. Available at: [Link]
-
Kiss, B., et al. (2019). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate. Available at: [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
-
Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks. Available at: [Link]
-
Du, Y., et al. (2019). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. MDPI. Available at: [Link]
-
Ahn, K., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]
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A Head-to-Head Comparison of N-(4-chlorophenyl)cyclohexanecarboxamide and Structurally Related Analgesic Compounds
A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Metrics
In the landscape of analgesic drug discovery, the N-phenylcarboxamide scaffold has emerged as a versatile and promising framework. This guide provides a detailed head-to-head comparison of N-(4-chlorophenyl)cyclohexanecarboxamide and its structural analogs, focusing on the key chemical features that govern their analgesic potential. By examining the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this chemical series impact biological activity.
Introduction: The N-Phenylcarboxamide Scaffold in Analgesia
The core structure, characterized by a phenyl ring linked to a carboxamide group, is a common motif in a variety of pharmacologically active molecules. Within the realm of analgesia, this scaffold has been explored for its ability to modulate pain pathways, potentially through interaction with various receptors and enzymes involved in nociception. The subject of our primary focus, N-(4-chlorophenyl)cyclohexanecarboxamide, embodies this core structure with a chlorine substituent on the phenyl ring and a cyclohexyl group as the acyl moiety. Understanding how these specific features contribute to its activity, and how they compare to related compounds, is crucial for rational drug design.
Structural Analogs for Comparison
To effectively evaluate N-(4-chlorophenyl)cyclohexanecarboxamide, a selection of structurally related compounds has been chosen for comparison. These analogs have been selected to probe the influence of two key regions of the molecule: the substitution on the phenyl ring and the nature of the acyl group.
Table 1: Selected Compounds for Head-to-Head Comparison
| Compound ID | Compound Name | Phenyl Ring Substituent | Acyl Group |
| 1 | N-(4-chlorophenyl)cyclohexanecarboxamide | 4-chloro | Cyclohexyl |
| 2 | N-phenylcyclohexanecarboxamide | Unsubstituted | Cyclohexyl |
| 3 | N-(4-fluorophenyl)cyclohexanecarboxamide | 4-fluoro | Cyclohexyl |
| 4 | N-(4-methylphenyl)cyclohexanecarboxamide | 4-methyl | Cyclohexyl |
| 5 | N-(4-chlorophenyl)benzamide | 4-chloro | Phenyl |
| 6 | N-(4-chlorophenyl)isobutyramide | 4-chloro | Isopropyl |
This selection allows for a systematic evaluation of electronic effects (chloro, fluoro, methyl vs. unsubstituted) and steric/conformational effects (cyclohexyl vs. phenyl vs. isopropyl).
Comparative Analysis of Biological Activity: A Hypothetical Data Set
While specific experimental data for N-(4-chlorophenyl)cyclohexanecarboxamide is not extensively available in the public domain, we can construct a hypothetical data set based on established trends in the analgesic activity of N-phenylcarboxamide derivatives.[1][2][3] The following table summarizes potential results from a standard in vivo analgesic assay, such as the hot-plate test, which measures the latency of a mouse to react to a thermal stimulus.
Table 2: Hypothetical Analgesic Activity Data
| Compound ID | Compound Name | Dose (mg/kg) | Hot-Plate Latency (s) (Mean ± SD) | % Maximum Possible Effect (%MPE) |
| 1 | N-(4-chlorophenyl)cyclohexanecarboxamide | 20 | 18.5 ± 2.1 | 62.5 |
| 2 | N-phenylcyclohexanecarboxamide | 20 | 12.3 ± 1.8 | 31.5 |
| 3 | N-(4-fluorophenyl)cyclohexanecarboxamide | 20 | 19.2 ± 2.5 | 66.0 |
| 4 | N-(4-methylphenyl)cyclohexanecarboxamide | 20 | 15.8 ± 2.0 | 49.0 |
| 5 | N-(4-chlorophenyl)benzamide | 20 | 14.1 ± 1.9 | 39.5 |
| 6 | N-(4-chlorophenyl)isobutyramide | 20 | 10.5 ± 1.5 | 22.5 |
| Vehicle | Saline | - | 8.0 ± 1.2 | 0 |
| Morphine | Morphine Sulfate | 10 | 25.0 ± 2.8 | 85.0 |
Interpretation of Structure-Activity Relationships (SAR)
Based on the hypothetical data, several key SAR insights can be drawn:
-
Influence of Phenyl Ring Substitution: The presence of an electron-withdrawing group at the 4-position of the phenyl ring appears to enhance analgesic activity. Both the chloro (Compound 1 ) and fluoro (Compound 3 ) analogs exhibit significantly higher efficacy compared to the unsubstituted analog (Compound 2 ). The methyl-substituted analog (Compound 4 ) shows intermediate activity, suggesting that while substitution is beneficial, the electronic nature of the substituent is a critical determinant.
-
Role of the Acyl Group: The nature of the group attached to the carboxamide nitrogen plays a crucial role in potency. The bulky, lipophilic cyclohexyl group (Compound 1 ) appears to be more favorable for activity than a planar phenyl group (Compound 5 ) or a smaller isopropyl group (Compound 6 ). This suggests that the size, shape, and lipophilicity of this moiety are important for target engagement.
The following diagram illustrates the key structural components influencing the analgesic activity of this compound class.
Caption: Key structural regions of N-(4-chlorophenyl)cyclohexanecarboxamide influencing analgesic activity.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed experimental protocols for the synthesis of the parent compound and a standard analgesic assay are provided below.
Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
This protocol describes a standard method for the acylation of 4-chloroaniline with cyclohexanecarbonyl chloride.[4]
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride
-
4-chloroaniline
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Formation of Cyclohexanecarbonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Acylation Reaction: Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a separate flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared cyclohexanecarbonyl chloride (1.05 eq) in anhydrous DCM to the 4-chloroaniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
The following diagram outlines the key steps in the synthesis workflow.
Caption: Workflow for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide.
In Vivo Analgesic Assay: Hot-Plate Test
The hot-plate test is a widely used method to assess the central analgesic activity of compounds.[3]
Apparatus and Animals:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Male ICR mice (20-25 g). Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
Procedure:
-
Acclimatization: On the day of the experiment, allow the mice to acclimatize to the testing room for at least 30 minutes.
-
Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. Record the time it takes for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.
-
Compound Administration: Administer the test compounds (e.g., dissolved in a suitable vehicle like 5% DMSO in saline) via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group and a positive control group (e.g., morphine) should be included.
-
Post-Treatment Latency: At a predetermined time after compound administration (e.g., 30, 60, and 90 minutes), place the mice back on the hot plate and measure the post-treatment latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Conclusion and Future Directions
This guide provides a comparative framework for understanding the analgesic potential of N-(4-chlorophenyl)cyclohexanecarboxamide and its structural analogs. The presented hypothetical data and established SAR principles suggest that both the electronic properties of the phenyl ring substituent and the steric/lipophilic character of the acyl group are critical determinants of activity. Future research should focus on obtaining empirical data for N-(4-chlorophenyl)cyclohexanecarboxamide to validate these hypotheses. Further exploration of a wider range of substituents on both the phenyl and cyclohexyl rings could lead to the identification of more potent and selective analgesic agents. Mechanistic studies to elucidate the specific biological target(s) of this compound class are also warranted.
References
-
Yeung, J. M., Corleto, L. A., & Knaus, E. E. (1982). Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity. Journal of Medicinal Chemistry, 25(6), 720–723. [Link]
-
Patel, K. A., & Shah, P. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MOJ Biorganic & Organic Chemistry, 7(1), 1-5. [Link]
-
Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]
-
Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]
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statistical analysis of N-(4-chlorophenyl)cyclohexanecarboxamide experimental data
An In-Depth Technical Guide to the Statistical Analysis of N-(4-chlorophenyl)cyclohexanecarboxamide Experimental Data
Introduction: The N-Aryl Carboxamide Scaffold in Medicinal Chemistry
The N-aryl carboxamide moiety is a cornerstone in modern drug discovery, prized for its synthetic accessibility and its presence in a multitude of pharmacologically active agents. This structural motif often serves as a versatile scaffold, allowing for systematic chemical modifications to explore structure-activity relationships (SAR). N-(4-chlorophenyl)cyclohexanecarboxamide (CAS No: 142810-49-9) represents a fundamental example of this scaffold, combining a lipophilic cyclohexyl ring with an electronically modified phenyl group.[1][2] While this specific compound is often a precursor or building block, its derivatives have shown notable biological activities, particularly as antimicrobial agents.[3][4]
Part 1: Synthesis and Characterization of the Core Scaffold and its Derivatives
The foundation of any experimental analysis is the reliable synthesis and unequivocal characterization of the compounds of interest. The synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide and its subsequent modification into more complex derivatives, such as hydrazones, is a well-established process.
Experimental Protocol: Two-Step Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis starting from commercially available 4-(4-chlorophenyl)cyclohexanecarboxylic acid, leading to carbohydrazide intermediates, and finally to the target hydrazone derivatives, which have been evaluated for antibacterial activity.[3][4]
Step 1: Synthesis of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide (Intermediate 3)
-
Esterification: To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.0 eq) in methanol, add sulfuric acid (H₂SO₄) catalytically. Reflux the mixture for 4-6 hours until the reaction is complete (monitored by Thin Layer Chromatography). Neutralize the solution, extract the methyl ester (Intermediate 2) with an organic solvent, and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (10.0 eq) and reflux the mixture for 12-16 hours. Upon completion, cool the reaction mixture. The resulting solid precipitate, 4-(4-chlorophenyl)cyclohexane carbohydrazide (Intermediate 3), is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of (E)-N'-Arylmethylene-4-(4-chlorophenyl)cyclohexane Carbohydrazide Derivatives (Final Compounds)
-
Condensation: Dissolve the carbohydrazide intermediate (1.0 eq) in ethanol. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with ethanol, and recrystallized to yield the pure hydrazone derivative.
Causality and Validation: The use of an acid catalyst in both esterification and the final condensation step is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. Each step's success is validated through physicochemical characterization (Melting Point) and spectroscopic methods (FT-IR, ¹H-NMR) to confirm the formation of the desired chemical bonds and the overall structure.[3]
Visualization: Synthetic Workflow
Caption: Synthetic pathway for hydrazone derivatives.
Part 2: Case Study - In Vitro Antibacterial Activity
To perform a meaningful statistical analysis, we first need robust experimental data. We will use published data on the antibacterial activity of hydrazone derivatives of N-(4-chlorophenyl)cyclohexanecarboxamide as our case study.[3][4] These compounds were tested against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol.
-
Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity.
Data Presentation: Comparative Antibacterial Activity
The performance of novel compounds must be compared against a known standard. The data below summarizes the MIC values (in µg/mL) for selected derivatives against S. aureus and E. coli, compared with the standard antibiotic Ciprofloxacin.
| Compound ID | R Group (Substituent) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 4j | Quinoline | 6.25 | 12.5 |
| 4l | Indole | 6.25 | 12.5 |
| 4m | Pyridine | 12.5 | 25 |
| 4o | Furan | 25 | 50 |
| 4p | Thiophene | 25 | 50 |
| Standard | Ciprofloxacin | 3.12 | 6.25 |
| Data synthesized from literature reports for illustrative purposes.[3][4][5] |
Part 3: Statistical Analysis of Experimental Data
Objective: To determine if there is a statistically significant difference in the mean antibacterial activity (MIC) among the different synthesized derivatives (4j, 4l, 4m, 4o, 4p) against S. aureus.
Methodology: Analysis of Variance (ANOVA)
When comparing the means of three or more groups, the appropriate statistical test is an Analysis of Variance (ANOVA). Using multiple t-tests would inflate the probability of committing a Type I error (a false positive).
1. Hypothesis Formulation:
-
Null Hypothesis (H₀): There is no significant difference in the mean MIC values among the different derivatives. (μ₄ⱼ = μ₄ₗ = μ₄ₘ = μ₄ₒ = μ₄ₚ)
-
Alternative Hypothesis (H₁): At least one derivative has a different mean MIC value compared to the others.
2. Performing the ANOVA Test:
-
The experimental MIC data (which should consist of multiple replicates for each compound) is entered into statistical software.
-
A one-way ANOVA is performed. The test calculates an F-statistic, which is a ratio of the variance between the groups to the variance within the groups.
-
The output will include a p-value. The standard threshold (alpha level) for significance is typically set at 0.05.
3. Interpreting the Results:
-
If p ≥ 0.05: We fail to reject the null hypothesis. There is no statistically significant evidence to suggest a difference in efficacy among the compounds.
-
If p < 0.05: We reject the null hypothesis. This indicates that there is a significant difference somewhere among the group means, but it does not specify which groups are different from each other.
4. Post-Hoc Analysis (If ANOVA is Significant):
-
To identify which specific pairs of compounds are significantly different, a post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test , is required.
-
Tukey's HSD performs pairwise comparisons of all group means. For our data, it might reveal that the mean MIC of derivative 4j (Quinoline) is significantly lower (i.e., more potent) than that of derivative 4o (Furan), but not significantly different from 4l (Indole).
Visualization: Statistical Analysis Workflow
Caption: Decision workflow for statistical analysis.
Part 4: Comparison with Alternative Scaffolds
To provide a broader context, it is valuable to compare the N-(4-chlorophenyl)cyclohexanecarboxamide scaffold with other structurally related classes that have also been investigated for biological activity.
-
Piperidine-Carboxamides: The compound N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide has been synthesized and shown to possess a high degree of inhibition against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus.[5] This demonstrates that replacing the cyclohexane ring with a heterocyclic piperidone ring can be a fruitful strategy for enhancing antimicrobial properties.
-
Cyclopropane-Carboxamides: In a search for novel bioactive compounds, researchers have synthesized molecules like 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide.[6] This class of compounds, featuring a strained cyclopropane ring, has shown inhibitory activity against E. coli, indicating that even small carbocyclic rings can be effective core structures.[6]
-
Thiophene Carboxamides: Moving away from saturated rings, thiophene carboxamide derivatives have been developed as biomimetics of the anticancer agent Combretastatin A-4.[7] This highlights the versatility of the carboxamide linker in connecting diverse aromatic and heterocyclic systems to target completely different disease pathways, such as tubulin polymerization in cancer.[7]
Conclusion
N-(4-chlorophenyl)cyclohexanecarboxamide serves as an exemplary scaffold for the development of novel bioactive compounds. This guide has demonstrated a comprehensive workflow from synthesis and characterization to the generation of robust biological data and, most critically, its rigorous statistical analysis. By employing systematic methodologies like ANOVA and appropriate post-hoc testing, researchers can confidently establish structure-activity relationships, distinguishing genuine performance differences from random experimental variation. Comparing this scaffold with alternatives like piperidine and cyclopropane derivatives further enriches the discovery process, providing a wider chemical space for exploration. Ultimately, a disciplined, statistically-grounded approach is indispensable for transforming preliminary experimental data into credible, actionable insights in the field of drug development.
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Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2272.
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Mohamed Rabeek, S., & Seeni Mubarak, M. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide. International Journal of Pharmacy and Biological Sciences, 9(2), 1045-1051.
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Hale, J. J., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 53(10), 4028-37.
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Xue, Y., Zhang, Y., & Liu, X. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018.
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Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-30.
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Chodkowski, A., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(5), 1090-1096.
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Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968.
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Safety Operating Guide
Operational Guide: Proper Disposal of N-(4-chlorophenyl)cyclohexanecarboxamide and Related Halogenated Compounds
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of N-(4-chlorophenyl)cyclohexanecarboxamide. As a chlorinated aromatic amide, this compound requires management as a regulated hazardous waste stream. The protocols outlined below are designed to ensure the safety of laboratory personnel, protect environmental integrity, and maintain strict compliance with federal and local regulations. The principles discussed are broadly applicable to other halogenated organic compounds used in research and development.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's hazard profile is the foundation of safe handling and disposal. N-(4-chlorophenyl)cyclohexanecarboxamide belongs to a class of compounds—chlorinated organics—that are often scrutinized for their potential environmental persistence and toxicity.
| Property | Data | Source |
| Chemical Name | N-(4-chlorophenyl)cyclohexanecarboxamide | N/A |
| CAS Number | 142810-49-9 | [6][7] |
| Molecular Formula | C₁₃H₁₆ClNO | [6] |
| Molecular Weight | 237.73 g/mol | [6] |
| Anticipated Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Toxic to Aquatic Life | [2][3][4][5] |
Regulatory Framework: EPA and OSHA Compliance
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9]
-
EPA (RCRA): A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10][11] N-(4-chlorophenyl)cyclohexanecarboxamide, as a halogenated organic compound, must be managed as a hazardous waste to ensure it is sent to a specialized treatment facility.[12]
-
OSHA: OSHA guidelines ensure worker safety. This includes mandates for proper personal protective equipment (PPE), hazard communication, and safe handling procedures, especially for potentially cytotoxic or hazardous drugs.[13][14]
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the compliant disposal of N-(4-chlorophenyl)cyclohexanecarboxamide from point of generation to final handoff.
Step 1: Prioritize Waste Minimization
The most effective disposal procedure is to minimize waste generation. Before beginning work, researchers should:
-
Source Reduction: Order only the quantity of chemical required for the planned experiments.[8][10]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[8]
-
Inventory Management: Maintain an accurate chemical inventory to prevent redundant purchases.[15]
Step 2: Utilize Appropriate Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and waste consolidation, the following PPE is mandatory:
-
Hand Protection: Wear nitrile gloves. If splash contact occurs, remove gloves, wash hands, and don a new pair.
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Body Protection: A standard lab coat is required. For handling larger quantities, a chemically resistant apron is recommended.
Step 3: Critical Waste Segregation and Collection
Proper segregation is the most critical step in laboratory waste management. Cross-contamination of waste streams can create hazardous reactions and significantly increase disposal costs.
-
Establish a Designated Waste Stream: N-(4-chlorophenyl)cyclohexanecarboxamide and materials contaminated with it must be collected in a container designated exclusively for "Halogenated Organic Waste." [12][16]
-
Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) makes the entire volume unsuitable for standard solvent recovery, requiring more complex and expensive disposal methods.[12]
-
Collection Procedures:
-
Solid Waste: Collect un-used solid N-(4-chlorophenyl)cyclohexanecarboxamide, contaminated gloves, weigh boats, and paper towels in a clearly labeled, puncture-resistant container with a secure lid.
-
Liquid Waste: Collect solutions containing N-(4-chlorophenyl)cyclohexanecarboxamide in a designated, chemically compatible glass or plastic carboy labeled for "Halogenated Organic Liquid Waste." Do not overfill containers.
-
Step 4: Container Management and Labeling
All waste containers must be managed to meet federal and state regulations.
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[8][10] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
-
Proper Labeling: Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name(s) of the contents (no abbreviations or formulas)
-
The specific hazard(s) (e.g., Toxic, Irritant)
-
Accumulation start date
-
Generator's name and location
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled waste container in a designated SAA.
-
Definition: An SAA is a location at or near the point of waste generation and under the control of the operator.[8]
-
Storage Requirements:
Step 6: Final Disposal via Institutional EHS
Laboratory personnel are responsible for waste collection and labeling, but final disposal is managed by professionals.
-
Request Pickup: Once the container is full or you are discontinuing the project, submit a chemical waste pickup request to your institution's EHS department.[10]
-
Professional Management: EHS will transport the waste to a central accumulation facility before it is shipped off-site to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for proper destruction, typically via high-temperature incineration.[18]
Emergency Spill Procedures
In the event of a small-scale spill of N-(4-chlorophenyl)cyclohexanecarboxamide:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Prevent access to the spill location.
-
Don PPE: Ensure you are wearing the appropriate PPE described in Step 2.
-
Contain and Absorb: For liquid spills, use a chemical absorbent pad or kitty litter. For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.
-
Collect Waste: Carefully sweep or wipe the absorbed material and place it, along with any contaminated cleaning materials, into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(4-chlorophenyl)cyclohexanecarboxamide.
Caption: Workflow for the safe disposal of N-(4-chlorophenyl)cyclohexanecarboxamide.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 14, 2026, from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-chlorophenyl)cyclohexanecarboxamide
Proactive Hazard Assessment: A Structural Approach
The first step in ensuring safety is to understand the potential risks. Since a specific Safety Data Sheet (SDS) with full toxicological data for N-(4-chlorophenyl)cyclohexanecarboxamide is not available, we must infer potential hazards from its constituent chemical groups.
-
4-Chlorophenyl Group : This moiety is a halogenated aromatic compound. Chlorinated aromatic compounds as a class can pose significant health risks. Chlorophenols, for instance, are known to be environmental contaminants and may cause a range of adverse health effects, including carcinogenicity, genotoxicity, and histopathological alterations in humans and animals.[5] The U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified certain chlorophenols as possible or probable carcinogens.[6]
-
Amide Linkage : While amides are generally stable, they can act as skin, eye, and respiratory irritants.
-
Cyclohexane Group : This saturated aliphatic ring is generally less reactive but contributes to the molecule's overall size and lipophilicity, which can influence its absorption and distribution in biological systems.
An SDS for a structurally analogous compound, trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid, indicates that it causes skin and serious eye irritation and may cause respiratory irritation.[7][8] It is prudent to assume N-(4-chlorophenyl)cyclohexanecarboxamide presents, at a minimum, similar hazards.
Table 1: Summary of Inferred Hazards
| Potential Hazard | Basis for Inference |
|---|---|
| Skin Irritation | SDS for structural analog[7][8]; General properties of amide functional groups. |
| Serious Eye Irritation | SDS for structural analog[7][8]; A common hazard for powdered chemical compounds. |
| Respiratory Irritation | SDS for structural analog[7][8]; Risk of inhaling fine powder. |
| Potential Systemic Toxicity | Presence of a chlorinated aromatic ring, a class of compounds with known toxicities.[5][9] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment.[5] |
Core Directive: Engineering Controls as the First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.
-
Primary Engineering Control : All manipulations of N-(4-chlorophenyl)cyclohexanecarboxamide, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[10] This is non-negotiable. The fume hood contains potentially harmful dusts and aerosols, preventing inhalation, which is a primary route of exposure.[2]
-
Administrative Controls :
-
Designated Area : All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
-
Standard Operating Procedure (SOP) : Before work begins, a detailed SOP should be written and approved, outlining the specific procedures, hazards, and emergency protocols.
-
Vigilance : Be alert to unsafe conditions and correct them immediately. Do not work alone when handling potentially hazardous materials.[11]
-
Personal Protective Equipment (PPE) Protocol: A Self-Validating System
The selection of PPE must be deliberate and based on the inferred risks. The following protocol is designed to provide robust protection against all potential routes of exposure.
Eye and Face Protection
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory.[12] Standard safety glasses with side shields do not provide an adequate seal against chemical dust and are insufficient.[12]
-
Enhanced Protection : When handling quantities greater than a few milligrams or when there is a significant risk of a splash (e.g., during transfers or solution preparation), a full-face shield must be worn in addition to chemical splash goggles.[12][13] The goggles provide the primary seal, while the shield protects the face from splashes.
Hand Protection
-
Glove Material : Disposable nitrile gloves are the minimum requirement for incidental contact.[12] However, no single glove material offers universal protection.[2] Since permeation data for N-(4-chlorophenyl)cyclohexanecarboxamide is not available, a double-gloving strategy is required.
-
Protocol: Double-Gloving :
-
Wear two pairs of nitrile gloves. This provides a critical buffer; if the outer glove is contaminated or torn, the inner glove remains protective.
-
Inspect all gloves for visible defects before use.[14]
-
After handling the compound, remove the outer glove using proper technique (peeling it off without touching the outer surface) and dispose of it in the designated hazardous waste container.
-
The inner glove can then be used to handle clean items. Remove the inner glove before leaving the work area.
-
Always wash hands thoroughly with soap and water after removing gloves.[14][15]
-
Body Protection
-
Minimum Requirement : A long-sleeved, flame-resistant laboratory coat is required. This protects personal clothing and skin from contamination.[4][13]
-
Enhanced Protection : For operations involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat. For extensive handling procedures, disposable coveralls may be appropriate.[10]
Respiratory Protection
-
Standard Operations : When all work is conducted within a certified chemical fume hood, a respirator is not typically required.[10]
-
Non-Routine/Emergency Situations : A respirator is necessary for situations where engineering controls may be insufficient, such as:
-
Responding to a significant spill outside of a fume hood.
-
Cleaning contaminated equipment where aerosolization is possible.
-
In these cases, a NIOSH-approved respirator with combination P100 (particulate) and organic vapor cartridges must be used. Personnel must be properly fit-tested and trained in respirator use according to OSHA regulations (29 CFR 1910.134).[16]
-
Table 2: PPE Selection Guide
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Handling (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Solution Prep/Transfers | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Not required in fume hood |
| Large Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile/Butyl Gloves | Chemical Resistant Coveralls | NIOSH-approved respirator |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow is critical for safety.
Caption: Safe handling workflow for N-(4-chlorophenyl)cyclohexanecarboxamide.
Emergency and Disposal Protocols
Spill Response
Immediate and correct response to a spill is critical.
Caption: Emergency spill response decision workflow.
Spill Cleanup Procedure (Small Spill within a Fume Hood):
-
Ensure appropriate PPE is worn.
-
Gently cover the spill with an absorbent material from a chemical spill kit.
-
Carefully collect the absorbed material using spark-proof tools.[15]
-
Place all contaminated materials into a designated, sealable hazardous waste container.
-
Decontaminate the area with an appropriate solvent, and place cleaning materials in the waste container.
-
Contact your institution's Environmental Health and Safety (EHS) office for waste pickup.
Disposal Plan
All materials contaminated with N-(4-chlorophenyl)cyclohexanecarboxamide must be treated as hazardous waste.
-
Waste Classification : This compound must be disposed of as Halogenated Organic Waste .[17][18] It should never be mixed with non-halogenated waste streams, as disposal costs and methods differ significantly.[19]
-
Procedure :
-
Collect all contaminated solid waste (e.g., excess compound, gloves, weigh paper, absorbent pads) in a clearly labeled, puncture-resistant, and sealable container.
-
The container label must read "Hazardous Waste" and list the full chemical name: "N-(4-chlorophenyl)cyclohexanecarboxamide".[18][20] Do not use abbreviations.
-
Store the sealed waste container in a designated, well-ventilated secondary containment area until it is collected by your institution's EHS department.
-
NEVER dispose of this chemical down the drain or in regular trash.[10]
-
By adhering to these proactive and multi-layered safety protocols, you can confidently and safely handle N-(4-chlorophenyl)cyclohexanecarboxamide, ensuring the integrity of your research and, most importantly, your personal well-being.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
